molecular formula C9H5F2N B1304923 5,7-Difluoroquinoline CAS No. 34522-72-0

5,7-Difluoroquinoline

Cat. No.: B1304923
CAS No.: 34522-72-0
M. Wt: 165.14 g/mol
InChI Key: IRTWLWBEQPMVNM-UHFFFAOYSA-N
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Description

5,7-Difluoroquinoline is a fluorinated organic compound with the molecular formula C9H5F2N . It serves as a versatile chemical building block in medicinal chemistry and materials science research. As a substituted quinoline, its core structure is of significant interest for developing pharmaceutical compounds and advanced materials . Researchers value this compound for its potential in creating novel substances, including fluorescent chemosensors for metal ion detection . The presence of fluorine atoms at the 5 and 7 positions makes it a key intermediate for further synthetic modification, aiding in the exploration of structure-activity relationships. This product is strictly for research use in a laboratory setting and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5,7-difluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRTWLWBEQPMVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2F)F)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40188073
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34522-72-0
Record name Difluoroquinoline, 5,7-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034522720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 5,7-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40188073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,7-DIFLUOROQUINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JNY7UQK9PD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5,7-Difluoroquinoline CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 34522-72-0

Molecular Formula: C₉H₅F₂N

Molecular Weight: 165.14 g/mol [1]

This technical guide provides a comprehensive overview of 5,7-Difluoroquinoline, a fluorinated heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. While specific experimental data for this particular isomer is limited in publicly available literature, this document consolidates the known properties and provides context based on the broader class of fluoroquinolones.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These values are primarily based on computational models and data available in chemical databases.[1]

PropertyValueSource
CAS Number 34522-72-0PubChem[1]
Molecular Formula C₉H₅F₂NPubChem[1]
Molecular Weight 165.14 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES C1=CC2=C(C=C(C=C2F)F)N=C1PubChem[1]
InChI InChI=1S/C9H5F2N/c10-6-4-8(11)7-2-1-3-12-9(7)5-6/h1-5HPubChem[1]
InChIKey IRTWLWBEQPMVNM-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 2.4PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 1PubChem[1]
Computed Rotatable Bond Count 0PubChem[1]
Computed Exact Mass 165.03900549PubChem[1]
Computed Monoisotopic Mass 165.03900549PubChem[1]
Computed Topological Polar Surface Area 12.9 ŲPubChem[1]
Computed Heavy Atom Count 12PubChem[1]

Synthesis and Reactivity

Potential Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine atoms into organic molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.

While the specific biological activity of this compound has not been extensively documented, the broader class of fluoroquinolones is well-known for its antibacterial properties, primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] Furthermore, recent research has explored the potential of novel fluoroquinolone derivatives as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[2] The mechanism of action in this context often involves the inhibition of human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[2]

Given these precedents, this compound represents a valuable scaffold for the design and synthesis of novel therapeutic agents with potential applications in infectious diseases and oncology.

Experimental Protocols

As specific experimental protocols for this compound are not available, a generalized workflow for the characterization of a novel quinoline derivative is presented below. This serves as a representative example of the methodologies that would be employed in the research and development of such compounds.

General Workflow for Characterization of a Novel Quinolone Derivative

G cluster_synthesis Synthesis cluster_characterization Structural Characterization cluster_bioactivity Biological Evaluation Synthesis Synthesis of Quinolone Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (e.g., ESI, HRMS) Purification->MS IR Infrared Spectroscopy Purification->IR Purity Purity Assessment (e.g., HPLC, Elemental Analysis) Purification->Purity Screening Initial Biological Screening (e.g., Antimicrobial, Anticancer) Purity->Screening DoseResponse Dose-Response Studies (IC50/MIC Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies DoseResponse->Mechanism G cluster_pathway Hypothetical Apoptosis Pathway Compound This compound Topoisomerase Topoisomerase II Inhibition Compound->Topoisomerase DNA_Damage DNA Double-Strand Breaks Topoisomerase->DNA_Damage ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrial Outer Membrane Permeabilization Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

5,7-Difluoroquinoline molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core physicochemical properties of 5,7-Difluoroquinoline, a fluorinated heterocyclic compound relevant in medicinal chemistry and materials science. The data herein is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Molecular Identity and Properties

This compound is a derivative of quinoline with fluorine substituents at the 5th and 7th positions. These substitutions significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in chemical research.

The fundamental molecular formula and weight are crucial for stoichiometric calculations in synthesis and for characterization via mass spectrometry. The table below summarizes these key identifiers for this compound.

IdentifierValueReference
Chemical Formula C₉H₅F₂N[1][2]
Molecular Weight 165.14 g/mol [1][2]
CAS Number 34522-72-0[2]

Structural Representation

A visual representation of the molecular structure is essential for understanding its chemical reactivity and steric profile. The following diagram illustrates the two-dimensional structure of this compound.

2D Structure of this compound

Methodological Considerations

The determination of the molecular weight and formula of a novel or known compound is a standard procedure in chemical analysis.

The logical flow for characterizing a chemical entity like this compound typically involves synthesis followed by purification and structural elucidation. The diagram below outlines a generalized workflow.

Characterization_Workflow synthesis Chemical Synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Determines Molecular Weight purification->ms nmr NMR Spectroscopy - Determines Chemical Structure purification->nmr elemental Elemental Analysis - Confirms Molecular Formula purification->elemental final Confirmed Structure & Properties ms->final nmr->final elemental->final

Generalized workflow for chemical characterization.

Objective: To experimentally verify the molecular weight of this compound.

Methodology: Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that minimize fragmentation.

  • Mass Analysis: The ionized molecules (molecular ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Detection: The detector records the abundance of ions at each m/z value.

  • Data Interpretation: The resulting mass spectrum will show a peak corresponding to the molecular ion [M+H]⁺ or [M]⁺. For this compound, a prominent peak would be expected at an m/z value corresponding to its molecular weight (165.14). High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement.

References

An In-depth Technical Guide to the Synthesis of 5,7-Difluoroquinoline from 3,5-Difluoroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for the preparation of 5,7-difluoroquinoline, a valuable heterocyclic scaffold in medicinal chemistry and materials science. The synthesis commences with the readily available starting material, 3,5-difluoroaniline, and proceeds through a multi-step sequence based on the well-established Gould-Jacobs reaction. This document details the experimental protocols for each synthetic transformation, presents quantitative data in a clear tabular format, and includes a visual representation of the overall workflow.

Synthetic Strategy: The Gould-Jacobs Reaction Pathway

The chosen synthetic route leverages the Gould-Jacobs reaction, a classic and versatile method for the construction of the quinoline core.[1][2] This strategy involves the initial condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization to form a 4-hydroxyquinoline intermediate. Subsequent chemical modifications, including chlorination and reduction, afford the target this compound.

The overall transformation can be outlined in the following key steps:

  • Condensation: Reaction of 3,5-difluoroaniline with diethyl ethoxymethylenemalonate (DEEM) to yield the intermediate, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate.

  • Thermal Cyclization: Intramolecular cyclization of the malonate intermediate at high temperature to form ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification and Decarboxylation: Hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation to yield 5,7-difluoro-4-hydroxyquinoline.

  • Chlorination: Conversion of the 4-hydroxy group to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to produce 4-chloro-5,7-difluoroquinoline.

  • Reduction: Removal of the 4-chloro substituent to furnish the final product, this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally related quinoline derivatives and provide a detailed methodology for each step of the synthesis of this compound.

Step 1: Synthesis of Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.1 eq).

  • Heat the reaction mixture to 120-130 °C with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent such as ethanol or hexane.

Step 2: Synthesis of Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

Protocol:

  • In a high-temperature reaction vessel equipped with a reflux condenser, place a high-boiling point solvent such as diphenyl ether or Dowtherm A.

  • Heat the solvent to reflux (approximately 250-260 °C).

  • Slowly add the crude diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate from the previous step to the boiling solvent with vigorous stirring.

  • Continue to heat the mixture at reflux for 1-2 hours. The product is expected to precipitate out of the solution upon cooling.

  • Cool the reaction mixture to room temperature and collect the precipitated solid by vacuum filtration.

  • Wash the solid with a non-polar solvent like hexane or petroleum ether to remove residual high-boiling solvent.

  • The crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate can be further purified by recrystallization if necessary.

Step 3: Synthesis of 5,7-Difluoro-4-hydroxyquinoline

Protocol:

  • Suspend the crude ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis of the ester is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid intermediate.

  • Collect the solid by filtration and wash thoroughly with water.

  • Dry the resulting 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid.

  • For decarboxylation, heat the carboxylic acid in a high-boiling point solvent (e.g., diphenyl ether) or neat at a temperature above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases.

  • The resulting crude 5,7-difluoro-4-hydroxyquinoline can be purified by recrystallization.

Step 4: Synthesis of 4-Chloro-5,7-difluoroquinoline

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases, suspend 5,7-difluoro-4-hydroxyquinoline (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

  • After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute ammonium hydroxide, until the product precipitates.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • The crude 4-chloro-5,7-difluoroquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Step 5: Synthesis of this compound

Protocol:

  • In a hydrogenation vessel, dissolve 4-chloro-5,7-difluoroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).

  • Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm) and stir the mixture vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Alternatively, catalytic transfer hydrogenation can be employed using a hydrogen donor like formic acid or ammonium formate in the presence of the Pd/C catalyst.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis. Please note that the yields are indicative and can vary based on reaction scale and optimization.

Step 1: Condensation
Reactant 3,5-Difluoroaniline
Reagent Diethyl ethoxymethylenemalonate (DEEM)
Stoichiometry 1.0 eq : 1.1 eq
Solvent None
Temperature 120-130 °C
Reaction Time 2-3 hours
Product Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate
Typical Yield >90%
Step 2: Thermal Cyclization
Reactant Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate
Solvent Diphenyl ether or Dowtherm A
Temperature 250-260 °C
Reaction Time 1-2 hours
Product Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate
Typical Yield 80-90%
Step 3: Saponification & Decarboxylation
Reactant Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate
Reagent (Saponification) 10% Aqueous NaOH
Reagent (Decarboxylation) Heat
Temperature (Saponification) Reflux
Temperature (Decarboxylation) 200-250 °C
Reaction Time 2-4 hours (Saponification), until CO₂ evolution ceases (Decarboxylation)
Product 5,7-Difluoro-4-hydroxyquinoline
Typical Yield 85-95% (over two steps)
Step 4: Chlorination
Reactant 5,7-Difluoro-4-hydroxyquinoline
Reagent Phosphorus oxychloride (POCl₃)
Stoichiometry 1.0 eq : 5-10 eq
Temperature Reflux (~110 °C)
Reaction Time 2-4 hours
Product 4-Chloro-5,7-difluoroquinoline
Typical Yield 70-85%
Step 5: Reduction
Reactant 4-Chloro-5,7-difluoroquinoline
Reagent H₂ gas or Formic Acid/Ammonium Formate
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol or Ethyl Acetate
Temperature Room Temperature
Reaction Time 2-12 hours
Product This compound
Typical Yield 80-95%

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from 3,5-difluoroaniline.

Synthesis_Workflow Start 3,5-Difluoroaniline Condensation Condensation Start->Condensation DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Condensation Intermediate1 Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate Condensation->Intermediate1 Heat (120-130°C) Cyclization Thermal Cyclization Intermediate1->Cyclization Heat (~250°C) Diphenyl ether Intermediate2 Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate Cyclization->Intermediate2 Saponification Saponification & Decarboxylation Intermediate2->Saponification 1. NaOH, H₂O, Reflux 2. H⁺ 3. Heat Intermediate3 5,7-Difluoro-4-hydroxyquinoline Saponification->Intermediate3 Chlorination Chlorination Intermediate3->Chlorination POCl₃, Reflux Intermediate4 4-Chloro-5,7-difluoroquinoline Chlorination->Intermediate4 Reduction Reduction Intermediate4->Reduction H₂/Pd-C or Transfer Hydrogenation End This compound Reduction->End

Caption: Synthetic workflow for this compound.

References

Spectroscopic Profile of 5,7-Difluoroquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the heterocyclic compound 5,7-Difluoroquinoline. The document details predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra. This guide is intended to serve as a valuable resource for the structural elucidation and characterization of this compound in research and development settings.

Disclaimer: Publicly available, experimentally-derived spectroscopic data for this compound is limited. The data presented in this guide are representative values estimated from known spectroscopic data of structurally similar fluoroaromatic and quinoline compounds.

Molecular Structure and Properties

  • Molecular Formula: C₉H₅F₂N

  • Molecular Weight: 165.14 g/mol

  • Exact Mass: 165.03900549 Da

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to show distinct signals for the five protons on the quinoline ring system. The electron-withdrawing nature of the fluorine atoms will significantly influence the chemical shifts of the nearby protons, generally shifting them downfield.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0ddJ = 4.2, 1.8
H-37.4 - 7.6ddJ = 8.4, 4.2
H-48.1 - 8.3ddJ = 8.4, 1.8
H-67.1 - 7.3tJ(H-F) ≈ 8.5
H-87.5 - 7.7ddJ(H-F) ≈ 10.0, J(H-H) ≈ 2.5
Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the nine unique carbon environments in this compound. The carbons directly bonded to fluorine (C-5 and C-7) will exhibit large carbon-fluorine coupling constants (¹JCF).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon-Fluorine Coupling (JCF, Hz)
C-2150 - 152-
C-3121 - 123-
C-4135 - 137-
C-4a127 - 129d, ³JCF ≈ 5
C-5160 - 163d, ¹JCF ≈ 250
C-6110 - 112dd, ²JCF ≈ 25, ²JCF ≈ 5
C-7161 - 164d, ¹JCF ≈ 255
C-8112 - 114d, ²JCF ≈ 20
C-8a148 - 150d, ³JCF ≈ 15
Experimental Protocol for NMR Spectroscopy[1]

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Cap the NMR tube and invert it several times to ensure the sample is fully dissolved and the solution is homogeneous.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer's magnetic field onto the deuterium signal of the solvent.

    • Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.

  • ¹H NMR Spectrum Acquisition:

    • A standard one-pulse experiment is typically employed.

    • Key parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30 or zgdc) is commonly used to simplify the spectrum to single lines for each carbon.

    • Key parameters include a spectral width of 0-180 ppm, a longer relaxation delay (e.g., 2-10 seconds) due to the longer relaxation times of carbon nuclei, and a larger number of scans (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

    • The spectrum is then phased, and the baseline is corrected.

    • Chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

The IR spectrum of this compound is expected to be dominated by absorptions corresponding to the aromatic ring and the carbon-fluorine bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretching
1620 - 1580Medium-StrongC=C and C=N ring stretching vibrations
1500 - 1400Medium-StrongAromatic ring stretching
1250 - 1100StrongC-F stretching
900 - 675StrongC-H out-of-plane bending
Experimental Protocol for FTIR Spectroscopy

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

  • Sample Preparation (ATR):

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Place a small amount of the solid this compound powder onto the crystal to completely cover the surface.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

Electron Ionization (EI) is a common technique for small, volatile molecules and is expected to produce a strong molecular ion peak for this compound due to the stability of the aromatic system.

Table 4: Predicted Mass Spectrometry Data for this compound (EI-MS)

m/zPredicted Relative Intensity (%)Assignment
165100[M]⁺ (Molecular Ion)
13820-30[M - HCN]⁺
11710-20[M - F - HCN]⁺ or [M - C₂H₂F]⁺
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)[2][3][4]
  • Sample Introduction:

    • A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is prepared.

    • The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is volatilized in a heated chamber.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This bombardment ejects an electron from the molecule, creating a positively charged molecular ion ([M]⁺) and various fragment ions.

  • Mass Analysis:

    • The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection:

    • An electron multiplier or similar detector records the abundance of ions at each m/z value.

    • The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Workflow and Relationships

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and the relationship between the different spectroscopic techniques in structural elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound (Solid Sample) NMR NMR Spectroscopy Compound->NMR Dissolve in CDCl3 IR IR Spectroscopy Compound->IR ATR or KBr Pellet MS Mass Spectrometry Compound->MS Volatilize Structure Structural Elucidation NMR->Structure C-H Framework Connectivity IR->Structure Functional Groups (C-F) MS->Structure Molecular Weight Formula

Caption: Workflow for the spectroscopic analysis of this compound.

Signaling_Pathway Title Information Synergy in Structural Elucidation MS Mass Spectrometry (Molecular Formula: C9H5F2N) Structure Confirmed Structure of This compound MS->Structure Provides Mass & Formula IR IR Spectroscopy (Identifies C-F & Aromatic Rings) IR->Structure Confirms Functional Groups NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Structure Defines Atom Connectivity

Caption: Interrelation of spectroscopic data for structural confirmation.

Technical Guide: Solubility Profile of 5,7-Difluoroquinoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroquinoline is a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Its structural properties, including the presence of two electron-withdrawing fluorine atoms on the quinoline core, significantly influence its physicochemical characteristics, such as solubility. Understanding the solubility of this compound in various organic solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development.[1][2] Poor solubility can pose significant challenges during lead identification and optimization, potentially affecting bioavailability and therapeutic efficacy.[2]

This technical guide provides a comprehensive overview of the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines its expected solubility characteristics based on its chemical structure, provides a detailed experimental protocol for determining its solubility, and presents a framework for data collection and interpretation.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueSource
CAS Number 34522-72-0[3]
Molecular Formula C₉H₅F₂N[3][4]
Molecular Weight 165.14 g/mol [3][4]
Boiling Point 235 °C[3]
Density 1.319 g/cm³[3]
Appearance Not specified (likely solid at room temp.)

Solubility Profile

Qualitative Assessment

Direct, quantitative solubility data (e.g., mg/mL) for this compound in a range of common organic solvents is not readily found in published literature. However, based on its chemical structure—a relatively nonpolar aromatic system with polar fluorine and nitrogen atoms—a qualitative assessment can be made. The presence of the quinoline core suggests it will be soluble in many common organic solvents. Its use in synthetic procedures described in the literature, where it is dissolved in solvents like toluene and Tetrahydrofuran (THF), confirms its solubility in these media.[5][6]

It is expected to exhibit good solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), which are commonly used for screening and storing compounds for biological assays.[1][7] Its solubility in alcohols like methanol and ethanol is likely to be moderate, while solubility in nonpolar hydrocarbon solvents may be lower.

Illustrative Solubility Data Table

The following table is provided as a template for researchers to record experimentally determined solubility data for this compound. The values are not actual experimental data.

SolventTemperature (°C)Solubility (mg/mL)MethodNotes
Dimethyl Sulfoxide (DMSO)25[Enter experimental value]HPLC-UV
N,N-Dimethylformamide (DMF)25[Enter experimental value]Gravimetric
Tetrahydrofuran (THF)25[Enter experimental value]HPLC-UV
Acetone25[Enter experimental value]Gravimetric
Acetonitrile25[Enter experimental value]HPLC-UV
Methanol25[Enter experimental value]Gravimetric
Ethanol25[Enter experimental value]HPLC-UV
Isopropanol25[Enter experimental value]Gravimetric
Toluene25[Enter experimental value]HPLC-UV
Dichloromethane25[Enter experimental value]Gravimetric

Experimental Protocol for Solubility Determination

This section details a generalized and robust protocol for determining the equilibrium solubility of this compound in an organic solvent using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).[8] This method is considered a gold standard for measuring thermodynamic solubility.[2]

Materials and Equipment
  • Compound: this compound (solid, >98% purity)

  • Solvents: HPLC-grade organic solvents of interest

  • Apparatus:

    • Analytical balance (± 0.01 mg)

    • Glass vials (e.g., 4 mL) with screw caps and PTFE septa

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

    • Autosampler vials for HPLC

    • Volumetric flasks and pipettes

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound (e.g., 5-10 mg) to a pre-weighed 4 mL glass vial. The key is to ensure undissolved solid remains at equilibrium.[7]

    • Record the exact mass of the compound added.

    • Add a precise volume of the desired organic solvent (e.g., 2.0 mL) to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[8] The mixture should appear as a slurry with visible undissolved solid.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes.[9]

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.[9]

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

  • Quantification by HPLC-UV:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the UV absorbance peak area against concentration.

    • Inject the diluted sample solution into the HPLC under the same conditions.

    • Determine the concentration of the diluted sample by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the final solubility in desired units (e.g., mg/mL, mol/L).

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G Workflow for Equilibrium Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis & Calculation A 1. Weigh excess This compound B 2. Add precise volume of organic solvent A->B C 3. Shake at constant temperature (24-48h) B->C D 4. Centrifuge to pellet solid C->D E 5. Filter supernatant (0.22 µm filter) D->E F 6. Prepare dilutions of filtrate E->F G 7. Quantify concentration via HPLC-UV F->G H 8. Calculate final solubility value G->H

Caption: Experimental workflow for determining thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not widely published, its chemical structure suggests it is soluble in common polar aprotic and other organic solvents used in synthesis and drug discovery. For researchers and drug development professionals, direct experimental determination of its solubility is essential. The detailed shake-flask protocol provided in this guide offers a reliable and standardized method for generating this critical data. The resulting solubility profile will be invaluable for optimizing reaction conditions, developing suitable formulations, and ensuring the quality and efficacy of this compound-based compounds in future applications.

References

The Emerging Therapeutic Potential of 5,7-Difluoroquinoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a broad range of biological activities. Among the various halogenated quinoline derivatives, those bearing fluorine atoms have garnered significant attention due to the unique physicochemical properties that fluorine imparts, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This technical guide focuses on the potential biological activities of 5,7-difluoroquinoline derivatives.

A comprehensive review of the current scientific literature reveals a notable scarcity of specific research on the biological activities of this compound derivatives. However, the closely related and extensively studied class of fluoroquinolones provides a valuable proxy for understanding their potential. This guide will, therefore, leverage the wealth of data on fluoroquinolone analogs to provide insights into the probable anticancer and antimicrobial activities, mechanisms of action, and relevant experimental protocols, while clearly acknowledging the data gap for the specific 5,7-difluoro substitution pattern.

Potential Anticancer Activity

Fluoroquinolone derivatives, traditionally known for their antibacterial properties, are being increasingly investigated as potent anticancer agents.[1] These compounds have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[2]

Mechanism of Action: Topoisomerase II Inhibition

A primary mechanism of anticancer action for many fluoroquinolone derivatives is the inhibition of human topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent enzyme-DNA cleavage complex, these compounds lead to the accumulation of double-strand DNA breaks. This DNA damage triggers a cascade of cellular events, including cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis, often through the intrinsic pathway.[1]

Simplified Signaling Pathway of Fluoroquinolone-induced Apoptosis A This compound Derivative (Hypothesized) B Topoisomerase II Inhibition A->B C DNA Double-Strand Breaks B->C D Cell Cycle Arrest (G2/M) C->D E Apoptosis Induction (Intrinsic Pathway) C->E F Cell Death D->F E->F

Caption: Hypothesized mechanism of anticancer action for this compound derivatives.

In Vitro Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of various fluoroquinolone derivatives against several human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells). This data serves as a reference for the potential potency of novel this compound compounds.

Compound ClassCell LineIC50 (µM)Reference CompoundIC50 (µM)
Ciprofloxacin Dihydrazone DerivativeMCF-7 (Breast)7.0165-FU>50
Ciprofloxacin Dihydrazone DerivativeBGC-823 (Gastric)10.235-FU>50
Ciprofloxacin Dihydrazone DerivativeBEL-7402 (Hepatoma)12.545-FU>50
Ciprofloxacin Dihydrazone DerivativeA549 (Lung)15.885-FU>50
N-acylated Ciprofloxacin DerivativeMCF-7 (Breast)4.3Ciprofloxacin>100

Data extracted from studies on ciprofloxacin derivatives as a proxy for 5,7-difluoroquinolone derivatives.[2][3]

Potential Antimicrobial Activity

The foundational biological activity of the quinolone class of compounds is their antimicrobial effect. It is highly probable that this compound derivatives will also exhibit antibacterial and potentially antifungal properties.

Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition

In bacteria, fluoroquinolones primarily target DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are essential for bacterial DNA replication, repair, and recombination. Inhibition of these enzymes leads to a rapid bactericidal effect.

Bacterial DNA Replication Inhibition Workflow A This compound Derivative B Inhibition of Bacterial DNA Gyrase / Topoisomerase IV A->B C Disruption of DNA Replication & Repair B->C D Bacterial Cell Death C->D

Caption: Postulated mechanism of antimicrobial action for this compound derivatives.

In Vitro Antimicrobial Susceptibility Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for ciprofloxacin, a widely used fluoroquinolone, against various bacterial strains. These values indicate the lowest concentration of the drug that prevents visible growth of a microorganism.

Bacterial StrainTypeMIC (µg/mL)
Staphylococcus aureusGram-positive0.75
Streptococcus pneumoniaeGram-positive1.89
EnterobacteriaceaeGram-negative0.03-0.23
Pseudomonas aeruginosaGram-negative0.37
Haemophilus influenzaeGram-negative<0.015

Data for ciprofloxacin, a representative fluoroquinolone.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the evaluation and comparison of the biological activity of novel compounds. The following sections outline key methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[3]

MTT Assay Experimental Workflow A Seed Cancer Cells in 96-well plate B Add Test Compound (Varying Concentrations) A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: A stepwise representation of the MTT assay for in vitro cytotoxicity testing.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[5]

Future Directions and Conclusion

While direct experimental data on this compound derivatives remains limited, the extensive research on analogous fluoroquinolones strongly suggests their potential as a promising scaffold for the development of novel anticancer and antimicrobial agents. The introduction of two fluorine atoms at the 5 and 7 positions of the quinoline ring is expected to significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives.

Future research should focus on the synthesis and biological evaluation of a library of this compound derivatives to elucidate their specific structure-activity relationships. In-depth mechanistic studies will be crucial to determine if their mode of action aligns with that of other fluoroquinolones or if they possess novel biological targets. The data and protocols presented in this guide provide a solid foundation for initiating such investigations. The exploration of this chemical space holds considerable promise for the discovery of new therapeutic candidates to address the ongoing challenges of cancer and infectious diseases.

References

The Ascendance of 5,7-Difluoroquinoline: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Within this landscape, the 5,7-difluoroquinoline core has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. Its unique electronic profile, stemming from the strong electron-withdrawing nature of the fluorine atoms, influences key parameters such as pKa, lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive technical overview of this compound as a building block, summarizing key quantitative data, detailing experimental protocols, and visualizing associated biological pathways and synthetic workflows.

Physicochemical Properties and Synthetic Access

The this compound scaffold serves as a versatile starting point for the synthesis of a diverse array of bioactive molecules. The fluorine substitutions at positions 5 and 7 significantly impact the electron distribution of the quinoline ring system, which can be leveraged to fine-tune interactions with biological targets.

Access to this core structure and its derivatives is primarily achieved through multi-step synthetic sequences. A common strategy involves the construction of the quinoline ring system from appropriately substituted anilines. For instance, the Gould-Jacobs reaction provides a reliable method for synthesizing 4-hydroxyquinoline intermediates, which can be subsequently halogenated to yield the crucial 4-chloro-5,7-difluoroquinoline building block. This intermediate is then amenable to nucleophilic substitution at the 4-position, allowing for the introduction of various side chains and functional groups.

A notable example of a clinically relevant molecule derived from a related difluorinated core is Tegoprazan, a potassium-competitive acid blocker (P-CAB) used for the treatment of acid-related gastrointestinal disorders. While technically a difluorochroman derivative, its synthesis highlights the importance of the difluorinated phenolic precursors that are also used to construct 5,7-difluoroquinolines. The synthesis of the key chiral intermediate, (R)-5,7-difluorochroman-4-ol, often involves an asymmetric reduction of the corresponding ketone, followed by a crucial Mitsunobu reaction to couple it with the benzimidazole core of Tegoprazan, proceeding with a characteristic inversion of stereochemistry.[1]

Applications in Drug Discovery

The this compound scaffold has been explored for a range of therapeutic applications, with notable examples in the fields of oncology and infectious diseases.

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of kinase inhibitors, and the addition of the 5,7-difluoro substitution pattern has been investigated to enhance potency and selectivity. While specific IC50 data for a wide range of this compound derivatives remains somewhat limited in publicly accessible literature, the broader class of fluoroquinolones has shown significant promise as anticancer agents.[2] The primary mechanism of action for many of these compounds is the inhibition of topoisomerase II, an essential enzyme for DNA replication and cell division.[2]

The 4-anilinoquinoline scaffold, a common motif in kinase inhibitors, has been explored with various substitution patterns. The strategic placement of substituents on the quinoline ring and the anilino moiety can be optimized to target specific kinases, such as the Epidermal Growth Factor Receptor (EGFR), which is often dysregulated in various cancers.

Antibacterial Activity

Fluoroquinolones are a well-established class of antibiotics. While much of the focus has been on 6-fluoroquinolones, the exploration of other fluorination patterns, including the 5,7-difluoro substitution, continues to be an area of interest for overcoming bacterial resistance. These compounds typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination.[3]

Quantitative Data Summary

The following tables summarize representative quantitative data for quinoline derivatives, providing context for the potential activity of compounds based on the this compound scaffold. Note: Data for specific this compound derivatives is limited in the available search results; the tables include data from closely related fluoroquinolone and quinoline analogs to illustrate typical activity ranges.

Table 1: In Vitro Anticancer Activity of Representative Quinolone Derivatives

Compound IDTarget/Cell LineIC50 (µM)Reference
Quinoline-based dihydrazone 3bMCF-7 (Breast Cancer)7.016[4]
Quinoline-based dihydrazone 3cMCF-7 (Breast Cancer)7.05[4]
4-Anilinoquinolinylchalcone 4aMDA-MB-231 (Breast Cancer)Not Specified[5]
Quinazoline Schiff base 1MCF-7 (Breast Cancer)6.246[2]
Quinazoline Schiff base 2MCF-7 (Breast Cancer)5.910[2]

Table 2: In Vitro Antibacterial Activity of Representative Fluoroquinolone Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Quinoxaline derivative 5pS. aureus4[6]
Quinoxaline derivative 5pB. subtilis8[6]
Quinoxaline derivative 5pMRSA8[6]
Quinoxaline derivative 5pE. coli4[6]
Indolizinoquinoline-5,12-dione 7E. coli ATCC259222[7]
Indolizinoquinoline-5,12-dione 7S. pyrogens ATCC196152[7]

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of this compound derivatives.

Synthesis of 4-Chloro-5,7-difluoroquinoline

This protocol describes a general procedure for the synthesis of the key intermediate, 4-chloro-5,7-difluoroquinoline, which serves as a versatile precursor for a wide range of derivatives. The synthesis typically starts from a substituted aniline and proceeds through a cyclization to form the quinoline core, followed by chlorination. A common method is the Gould-Jacobs reaction.[8]

Step 1: Synthesis of Diethyl (3,5-difluoroanilino)methylenemalonate

  • Combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture at 110-120 °C for 2-3 hours.

  • Cool the reaction mixture and purify the product by recrystallization from ethanol to obtain the desired intermediate.

Step 2: Cyclization to Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

  • Add the product from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid and wash with hexane to yield the cyclized product.

Step 3: Saponification and Decarboxylation to 5,7-difluoro-4-hydroxyquinoline

  • Suspend the product from Step 2 in a solution of sodium hydroxide (10-20% aqueous).

  • Heat the mixture to reflux for 2-4 hours until hydrolysis is complete.

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5 to precipitate the carboxylic acid.

  • Filter the solid and then heat it in a high-boiling point solvent (e.g., Dowtherm A) at 250-260 °C until carbon dioxide evolution ceases, to effect decarboxylation.

  • Cool the mixture and isolate the 5,7-difluoro-4-hydroxyquinoline.

Step 4: Chlorination to 4-Chloro-5,7-difluoroquinoline

  • Carefully add the 5,7-difluoro-4-hydroxyquinoline from Step 3 to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-chloro-5,7-difluoroquinoline.

Synthesis of (R)-5,7-Difluorochroman-4-ol (Key intermediate for Tegoprazan)

This protocol outlines the synthesis of a key chiral intermediate used in the production of Tegoprazan, showcasing a practical application of a difluorinated scaffold.

Step 1: Synthesis of 5,7-Difluorochroman-4-one

  • React 3,5-difluorophenol with 3-chloropropionic acid in the presence of a base to form 3-(3,5-difluorophenoxy)propanoic acid.

  • Treat the resulting acid with a cyclizing agent, such as polyphosphoric acid (PPA), at an elevated temperature to induce intramolecular Friedel-Crafts acylation and form 5,7-difluorochroman-4-one.

Step 2: Asymmetric Reduction to (R)-5,7-Difluorochroman-4-ol

  • Dissolve 5,7-difluorochroman-4-one in a suitable solvent (e.g., isopropanol).

  • Add a chiral reducing agent, such as a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction), at a low temperature (e.g., -20 to 0 °C).

  • Stir the reaction until completion, monitoring by TLC or HPLC.

  • Quench the reaction carefully with methanol and then work up by adding aqueous acid.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography to obtain the enantiomerically enriched (R)-5,7-difluorochroman-4-ol.

Mitsunobu Reaction for Tegoprazan Synthesis[1]

This protocol details the crucial coupling step to form the core structure of Tegoprazan.

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-5,7-difluorochroman-4-ol (1.0 eq), 4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (1.1 eq), and triphenylphosphine (PPh₃) (1.5 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq), dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (Tegoprazan).

Visualizing Pathways and Processes

The following diagrams, generated using Graphviz, illustrate key biological pathways and experimental workflows associated with quinoline-based compounds.

Tegoprazan_Mechanism_of_Action Tegoprazan Tegoprazan H_K_ATPase H+/K+ ATPase (Proton Pump) Tegoprazan->H_K_ATPase Reversibly Binds to K+ Site H_ion H+ Ion (Acid) Lumen Gastric Lumen H_K_ATPase->Lumen H+ Secretion Inhibited K_ion K+ Ion K_ion->H_K_ATPase Binding Blocked Parietal_Cell Parietal Cell Cytoplasm

Mechanism of Action of Tegoprazan.

Fluoroquinolone_Anticancer_Mechanism Fluoroquinolone Fluoroquinolone Derivative Topo_II Topoisomerase II Fluoroquinolone->Topo_II Inhibits DNA_Cleavage_Complex Stable Topo II-DNA Cleavage Complex Topo_II->DNA_Cleavage_Complex Stabilizes DSB Double-Strand Breaks DNA_Cleavage_Complex->DSB Leads to DNA_Replication DNA Replication Fork DNA_Replication->DNA_Cleavage_Complex Collision Apoptosis Apoptosis DSB->Apoptosis Induces

Anticancer Mechanism of Fluoroquinolones.

Synthetic_Workflow_4_Anilinoquinoline Start 4-Chloro-5,7- difluoroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Aniline Substituted Aniline Aniline->Reaction Purification Purification (Chromatography/ Recrystallization) Reaction->Purification Product 4-Anilino-5,7- difluoroquinoline Purification->Product Evaluation Biological Evaluation (e.g., Kinase Assay, MTT Assay) Product->Evaluation

General Synthetic Workflow for 4-Anilinoquinolines.

Conclusion

The this compound scaffold represents a highly valuable building block in medicinal chemistry, offering a unique combination of physicochemical properties that can be exploited for the design of novel therapeutics. The clinical success of Tegoprazan, which is derived from a related difluorinated core, underscores the potential of this fluorination pattern in drug development. While the full potential of this compound derivatives in areas such as oncology and infectious diseases is still being explored, the existing data on related quinoline and fluoroquinolone compounds provide a strong rationale for continued investigation. The synthetic accessibility of the core and the potential for diverse functionalization make it an attractive starting point for the generation of new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of the structure-activity relationships of these compounds grows, the this compound core is poised to play an increasingly important role in the development of next-generation medicines.

References

Reactivity of 5,7-Difluoroquinoline in electrophilic substitution

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Reactivity of 5,7-Difluoroquinoline in Electrophilic Substitution

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the predicted reactivity of this compound in electrophilic aromatic substitution (EAS) reactions. Due to a scarcity of specific experimental data in peer-reviewed literature for this particular molecule, this document leverages established principles of physical organic chemistry to forecast its behavior. The predictions herein are intended to guide synthetic planning and future experimental work.

Theoretical Framework

Electrophilic Aromatic Substitution on the Quinoline Nucleus

The quinoline ring system is a bicyclic heteroaromatic compound consisting of a benzene ring fused to a pyridine ring. The reactivity of this system towards electrophiles is dictated by the electronic properties of the two constituent rings.

  • Pyridine Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) and a deactivating mesomeric effect (-M) under acidic conditions (protonation of the nitrogen). This significantly reduces the electron density of the pyridine ring, making it resistant to attack by electrophiles.

  • Benzene Ring as the Site of Reaction: Consequently, electrophilic aromatic substitution on quinoline preferentially occurs on the more electron-rich carbocyclic (benzene) ring.[1]

  • Regioselectivity in Unsubstituted Quinoline: In the absence of other substituents, electrophilic attack on the benzene ring of quinoline typically favors positions 5 and 8.[1][2] This preference is attributed to the greater stability of the resulting carbocationic intermediates (Wheland intermediates), which avoid disruption of the pyridine ring's aromaticity in key resonance structures.

The Influence of Fluorine Substituents in EAS

Fluorine, like other halogens, has a dual electronic effect on an aromatic ring:

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the ring through the sigma bond network. This effect is deactivating, making the aromatic ring less nucleophilic and thus less reactive towards electrophiles compared to benzene.[3]

  • Mesomeric Effect (+M): The lone pairs on the fluorine atom can be donated into the aromatic π-system through resonance. This effect increases the electron density at the ortho and para positions relative to the meta position.

For fluorine, the inductive deactivation generally outweighs the mesomeric activation, leading to an overall decrease in reaction rate. However, the mesomeric effect is still crucial in determining the regioselectivity, strongly directing incoming electrophiles to the ortho and para positions.[4][5]

Predicted Reactivity and Regioselectivity of this compound

By combining the principles outlined above, we can predict the reactivity and regioselectivity of this compound.

  • Overall Reactivity: The quinoline core is already less reactive than benzene. The presence of two strongly deactivating fluorine atoms on the benzene ring will further decrease its nucleophilicity. Therefore, this compound is expected to be highly unreactive towards electrophilic substitution, likely requiring harsh "forcing" conditions (high temperatures, strong acids, potent electrophiles) to proceed.

  • Regioselectivity: The directing effects of the nitrogen atom and the two fluorine atoms will determine the position of substitution.

    • The deactivated pyridine ring will not be attacked.

    • The fluorine atom at position 5 directs incoming electrophiles to its ortho position (C-6) and its para position (C-8).

    • The fluorine atom at position 7 directs incoming electrophiles to its ortho positions (C-6 and C-8).

Both fluorine substituents reinforce the direction of the electrophile to the C-6 and C-8 positions. To determine the most likely site of attack between these two, we must consider the stability of the Wheland intermediates formed upon attack at each position.

Attack at C-8 is predicted to be more favorable than at C-6. The carbocation formed from C-8 attack is stabilized by resonance donation from both the C-5 and C-7 fluorine atoms. While attack at C-6 also benefits from resonance stabilization, the C-8 intermediate is generally considered more stable in related quinoline systems. Therefore, the primary product of electrophilic aromatic substitution on this compound is predicted to be the 8-substituted derivative .

Data Presentation: Predicted Reaction Outcomes

The following table summarizes the predicted outcomes for common electrophilic substitution reactions on this compound. Note that these are predictions and experimental verification is required.

Reaction TypeReagents & Conditions (Hypothetical)Predicted Major ProductExpected Reactivity / Comments
Nitration HNO₃ / H₂SO₄5,7-Difluoro-8-nitroquinolineVery slow; requires forcing conditions (e.g., fuming nitric/sulfuric acid, elevated temperatures).
Bromination Br₂ / FeBr₃ or Oleum8-Bromo-5,7-difluoroquinolineRequires a strong Lewis acid catalyst and likely elevated temperatures. Reactivity will be significantly lower than that of quinoline.
Friedel-Crafts Acylation RCOCl / AlCl₃8-Acyl-5,7-difluoroquinolineExtremely difficult. The quinoline nitrogen complexes with the AlCl₃ catalyst, further deactivating the ring. A large excess of catalyst and high temperatures would be necessary. Reaction may not proceed at all.
Sulfonation Fuming H₂SO₄ (SO₃)This compound-8-sulfonic acidRequires high concentration of SO₃ and elevated temperatures. The reaction is potentially reversible.

Mandatory Visualizations

logical_relationship cluster_molecule This compound cluster_effects Directing Effects cluster_outcome Predicted Outcome for E+ mol N Quinoline Nitrogen (Deactivates Pyridine Ring) F5 C5-Fluorine (Directs ortho/para) C6 Position 6 F5->C6 ortho C8 Position 8 (Major) F5->C8 para F7 C7-Fluorine (Directs ortho/para) F7->C6 ortho F7->C8 ortho

Caption: Directing influences in electrophilic substitution on this compound.

Caption: General mechanism for electrophilic substitution at the C-8 position.

workflow reactant 1. Combine this compound and Solvent (e.g., H₂SO₄) cooling 2. Cool Mixture (e.g., 0 °C) reactant->cooling addition 3. Add Electrophile Reagent (e.g., HNO₃) Dropwise cooling->addition reaction 4. Warm to Reaction Temp and Stir (e.g., 50 °C, 12h) addition->reaction quench 5. Quench Reaction (e.g., Pour onto Ice) reaction->quench extraction 6. Extract with Organic Solvent quench->extraction purification 7. Purify by Chromatography or Recrystallization extraction->purification

Caption: Hypothetical workflow for an electrophilic substitution reaction.

Hypothetical Experimental Protocols

The following protocols are generalized procedures for related, deactivated systems and should be considered starting points for the development of a specific procedure for this compound. Appropriate safety precautions must be taken for all chemical reactions.

Protocol 5.1: Nitration of a Deactivated Fluoroaromatic Compound
  • Reagents:

    • This compound (1.0 eq)

    • Fuming Sulfuric Acid (20% SO₃)

    • Fuming Nitric Acid (>90%) (1.1 eq)

  • Procedure:

    • To a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add fuming sulfuric acid (5 mL per gram of substrate).

    • Cool the flask in an ice-salt bath to 0-5 °C.

    • Slowly add this compound to the cooled acid with stirring, ensuring the temperature does not exceed 10 °C.

    • Once the substrate is fully dissolved, add fuming nitric acid dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, slowly allow the mixture to warm to room temperature, then heat to 50-60 °C.

    • Monitor the reaction by TLC or LC-MS. Stir at 50-60 °C for 6-12 hours or until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

    • The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 5.2: Bromination of a Deactivated Heteroaromatic Compound
  • Reagents:

    • This compound (1.0 eq)

    • Liquid Bromine (1.1 eq)

    • Oleum (30% SO₃) or a strong Lewis Acid (e.g., FeBr₃, 1.2 eq)

    • Solvent (if using Lewis Acid, e.g., 1,2-dichloroethane)

  • Procedure (using Oleum):

    • In a flask protected from moisture, dissolve this compound in oleum (5 mL per gram of substrate) at room temperature.

    • Add liquid bromine dropwise to the stirred solution.

    • Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

    • After cooling, cautiously pour the reaction mixture onto crushed ice.

    • Neutralize the aqueous solution with a saturated sodium hydroxide or sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with sodium thiosulfate solution to remove excess bromine, then with brine. Dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

Conclusion and Future Directions

This guide establishes a theoretical foundation for understanding the reactivity of this compound in electrophilic aromatic substitution. The molecule is predicted to be highly deactivated, requiring forcing conditions for substitution to occur. The combined directing effects of the two fluorine atoms strongly suggest that substitution will occur preferentially at the C-8 position.

This analysis serves as a crucial starting point for any synthetic chemist aiming to functionalize this scaffold. The next essential steps are:

  • Computational Modeling: Performing density functional theory (DFT) calculations to model the transition states for electrophilic attack at C-6 and C-8 would provide quantitative insight into the activation energy barriers and lend further support to the predicted regioselectivity.

  • Experimental Validation: The ultimate confirmation of these predictions requires empirical study. The hypothetical protocols provided can serve as a basis for designing experiments to test the reactivity and isolate the products of nitration, halogenation, and other EAS reactions on this compound.

References

Fluoroquinolone Core Structures: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoroquinolones are a critically important class of synthetic broad-spectrum antibacterial agents. Their core structure, a 4-quinolone fused to a six-membered heterocyclic ring, offers a versatile scaffold for medicinal chemists. Modifications at various positions of this core have led to the development of several generations of fluoroquinolones, each with an improved spectrum of activity, pharmacokinetic properties, and reduced toxicity. This in-depth technical guide provides a comprehensive overview of the fluoroquinolone core structure for drug design, detailing its mechanism of action, structure-activity relationships, and key experimental protocols for its evaluation.

Mechanism of Action

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing DNA topology during replication, transcription, and repair.[3] The inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-stranded DNA breaks and subsequent bacterial cell death.[4]

In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the principal target in most Gram-positive bacteria.[5][6] Newer generation fluoroquinolones often exhibit dual-targeting capabilities, which can help to overcome resistance.[1]

Fluoroquinolone_Mechanism_of_Action Fluoroquinolone Mechanism of Action Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative primary target) Fluoroquinolone->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (Gram-positive primary target) Fluoroquinolone->Topoisomerase_IV Cleavage_Complex_Gyrase Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase Cleavage_Complex_TopoIV Stabilized DNA-Topoisomerase IV Cleavage Complex Topoisomerase_IV->Cleavage_Complex_TopoIV Replication_Fork_Blockage Replication Fork Blockage Cleavage_Complex_Gyrase->Replication_Fork_Blockage Cleavage_Complex_TopoIV->Replication_Fork_Blockage DS_Breaks Double-Strand DNA Breaks Replication_Fork_Blockage->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Mechanism of Fluoroquinolone Action

Structure-Activity Relationships (SAR)

The antibacterial potency and spectrum of fluoroquinolones are significantly influenced by substituents at various positions of the quinolone core.[7][8] Understanding these structure-activity relationships is crucial for the rational design of new and improved derivatives.

  • N-1 Position: The substituent at the N-1 position is important for antibacterial activity.[6] Small alkyl groups like ethyl and, particularly, a cyclopropyl group, enhance potency.[9] The cyclopropyl group is a key feature in many potent fluoroquinolones, including ciprofloxacin and levofloxacin.[10] Larger, hydrophobic substituents at this position can lead to decreased activity due to poor solubility and impaired outer membrane penetration.

  • C-3 and C-4 Positions: The carboxylic acid at the C-3 position and the ketone at the C-4 position are essential for the antibacterial activity of quinolones.[11] These groups are involved in binding to the DNA-enzyme complex.[12] Modification of the C-3 carboxylic acid group generally leads to a decrease in activity.[13]

  • C-5 Position: The incorporation of a group at the C-5 position can be beneficial for antibacterial activity. The order of activity for substituents at this position is generally NH2 > CH3 > F, H > OH.[13] An amino group at C-5 can improve overall potency.[14]

  • C-6 Position: The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and is monumental for their high antibacterial potency.[13][15] This substitution enhances cell penetration and DNA gyrase inhibitory activity.[16]

  • C-7 Position: The substituent at the C-7 position is a major determinant of the antibacterial spectrum and potency.[1] The introduction of a piperazine ring or other nitrogen-containing heterocycles at this position is essential for broad-spectrum activity.[13] Modifications to the C-7 substituent can modulate activity against Gram-positive bacteria, anaerobes, and atypical pathogens.[10][17] For instance, the bulkier substituent at C-7 in moxifloxacin contributes to its enhanced activity against Gram-positive and anaerobic bacteria compared to ciprofloxacin.[11]

  • C-8 Position: A halogen (F or Cl) at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[18] A methoxy group at C-8, as seen in gatifloxacin and moxifloxacin, enhances activity against Gram-positive bacteria and can reduce photosensitivity.[2][11]

Quantitative Data: In Vitro Antibacterial Activity

The in vitro activity of fluoroquinolones is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) for representative fluoroquinolones against a panel of common Gram-positive and Gram-negative bacteria.

Table 1: MIC of Fluoroquinolones against Susceptible Gram-Positive Bacteria

FluoroquinoloneStaphylococcus aureus (MSSA)Streptococcus pneumoniaeEnterococcus faecalis
Ciprofloxacin0.25 - 11 - 40.5 - 2
Levofloxacin0.25 - 11 - 21 - 4
Moxifloxacin0.06 - 0.250.12 - 0.250.5 - 2
Gatifloxacin0.12 - 0.50.25 - 0.50.5 - 2
Gemifloxacin0.03 - 0.120.03 - 0.060.25 - 1

Table 2: MIC of Fluoroquinolones against Susceptible Gram-Negative Bacteria

FluoroquinoloneEscherichia coliPseudomonas aeruginosaKlebsiella pneumoniae
Ciprofloxacin≤ 0.008 - 0.030.12 - 0.50.015 - 0.06
Levofloxacin0.015 - 0.060.5 - 20.03 - 0.125
Moxifloxacin0.015 - 0.061 - 80.06 - 0.25
Gatifloxacin0.015 - 0.060.5 - 40.03 - 0.125
Gemifloxacin0.015 - 0.062 - 160.03 - 0.125

Table 3: MIC of Fluoroquinolones against Resistant Bacterial Strains

FluoroquinoloneS. aureus (MRSA)Ciprofloxacin-resistant P. aeruginosaFluoroquinolone-resistant E. coli
Ciprofloxacin1 - >128>32>32
Levofloxacin1 - >12816 - >12816 - >128
Moxifloxacin0.5 - 328 - 1288 - 128
Delafloxacin0.015 - 22 - 320.12 - 16

Note: MIC values can vary depending on the specific strain and testing methodology. The data presented here are representative ranges compiled from various sources.[15][19][20][21][22]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[5][18][23][24]

a. Preparation of Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity, then diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Stock solution of the fluoroquinolone to be tested.

b. Procedure:

  • Prepare serial two-fold dilutions of the fluoroquinolone in CAMHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.

  • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

  • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the plates visually. The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible growth of the organism.

MIC_Broth_Microdilution_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Drug_Dilutions Prepare serial two-fold dilutions of fluoroquinolone in microtiter plate Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare bacterial inoculum (0.5 McFarland, then dilute) Start->Prepare_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Drug_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate Incubate plate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Visually determine MIC (lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Workflow for MIC Determination by Broth Microdilution
DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[22]

a. Reaction Mixture (30 µL total volume):

  • 35 mM Tris-HCl (pH 7.5)

  • 24 mM KCl

  • 4 mM MgCl₂

  • 2 mM DTT

  • 1.8 mM spermidine

  • 1 mM ATP

  • 6.5% (w/v) glycerol

  • 0.1 mg/mL bovine serum albumin

  • 1 µg relaxed pBR322 plasmid DNA

  • DNA gyrase enzyme (e.g., from E. coli)

  • Varying concentrations of the test fluoroquinolone.

b. Procedure:

  • Assemble the reaction mixture on ice.

  • Add the DNA gyrase enzyme to initiate the reaction.

  • Incubate the reaction at 37°C for 30-60 minutes.

  • Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and proteinase K.

  • Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Inhibition is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of supercoiling) can be determined by quantifying the band intensities.

DNA_Gyrase_Inhibition_Assay DNA Gyrase Supercoiling Inhibition Assay Workflow Start Start Prepare_Reaction Prepare reaction mixture with relaxed plasmid DNA, ATP, and varying fluoroquinolone concentrations Start->Prepare_Reaction Add_Enzyme Add DNA Gyrase to initiate the reaction Prepare_Reaction->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Stop reaction with SDS/EDTA and Proteinase K Incubate->Stop_Reaction Electrophoresis Analyze DNA topoisomers by agarose gel electrophoresis Stop_Reaction->Electrophoresis Visualize Stain gel and visualize under UV light Electrophoresis->Visualize Analyze Quantify band intensities to determine IC50 Visualize->Analyze End End Analyze->End

Workflow for DNA Gyrase Supercoiling Inhibition Assay
Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated DNA by topoisomerase IV.[25][26][27]

a. Reaction Mixture (30 µL total volume):

  • 50 mM Tris-HCl (pH 7.5)

  • 350 mM Potassium Glutamate

  • 5 mM MgCl₂

  • 5 mM DTT

  • 1 mM ATP

  • Kinetoplast DNA (kDNA) as substrate

  • Topoisomerase IV enzyme (e.g., from S. aureus)

  • Varying concentrations of the test fluoroquinolone.

b. Procedure:

  • Assemble the reaction mixture on ice.

  • Add the topoisomerase IV enzyme to start the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., GSTEB: 5% Sarkosyl, 25% glycerol, 0.0025% bromophenol blue, 25 mM EDTA) and chloroform/isoamyl alcohol.

  • Centrifuge to separate the phases and load the aqueous phase onto an agarose gel.

  • Perform electrophoresis to separate the decatenated minicircles from the catenated kDNA network.

  • Stain the gel with ethidium bromide and visualize.

  • Inhibition is observed as a decrease in the amount of decatenated minicircles. The IC₅₀ can be calculated from the band intensities.

Synthesis of Key Fluoroquinolone Cores

The synthesis of fluoroquinolones typically involves the construction of the quinolone ring system followed by the introduction of the C-7 substituent. Below are simplified representations of the synthesis for ciprofloxacin and moxifloxacin.

Synthesis of Ciprofloxacin

A common route to ciprofloxacin involves the reaction of 2,4-dichloro-5-fluorobenzoyl chloride with diethyl malonate, followed by a series of reactions including cyclization with cyclopropylamine and subsequent nucleophilic substitution with piperazine.[11][28][29]

Synthesis of Moxifloxacin

The synthesis of moxifloxacin often starts from 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid. This intermediate is then reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane to introduce the C-7 side chain.[12][30][31][32][33]

Conclusion

The fluoroquinolone core structure remains a highly valuable and adaptable scaffold in the design of new antibacterial agents. A thorough understanding of its mechanism of action and the structure-activity relationships at key positions is paramount for the development of next-generation fluoroquinolones with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. The experimental protocols detailed in this guide provide a foundation for the in vitro evaluation of novel fluoroquinolone derivatives, enabling researchers to effectively assess their potential as future therapeutics.

References

A Technical Guide to the Discovery of Novel Bioactive Molecules Using Quinoline Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure

Quinoline, a heterocyclic aromatic compound consisting of a fused benzene and pyridine ring, is a cornerstone in medicinal chemistry. Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold," capable of interacting with a diverse array of biological targets. Quinoline and its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), antimalarial, antiviral, and anti-inflammatory properties. This versatility has cemented the quinoline nucleus as a critical component in the design and discovery of novel therapeutic agents. This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-based bioactive molecules.

Key Synthetic Strategies for Quinoline Derivatives

The construction of the quinoline core is achievable through several classic and modern synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Common Synthetic Routes:

  • Friedländer Synthesis: This straightforward method involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[1][2][3]

  • Skraup Synthesis: Involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene to produce unsubstituted quinoline.[4]

  • Combes Synthesis: An acid-catalyzed reaction of anilines with β-diketones to form 2,4-disubstituted quinolines.

  • Doebner-von Miller Reaction: A reaction of α,β-unsaturated carbonyl compounds with anilines, which is versatile for producing a wide range of substituted quinolines.

Modern approaches often focus on green chemistry principles, employing nanocatalysts, microwave irradiation, or one-pot protocols to improve yields, reduce reaction times, and minimize waste.[4]

G General Workflow for Quinoline-Based Drug Discovery cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Lead Optimization start Selection of Synthetic Route (e.g., Friedländer) synthesis Synthesis of Quinoline Derivatives start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, HRMS) purification->characterization screening Primary Screening (e.g., MTT Assay, MIC Assay) characterization->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization (Chemical Modification) sar->lead_opt admet ADMET Profiling lead_opt->admet final final admet->final Preclinical Candidate

A high-level overview of the quinoline-based drug discovery process.

Diverse Biological Activities and Key Molecular Targets

Quinoline derivatives have demonstrated efficacy against a wide range of diseases by modulating various biological pathways.

Anticancer Activity

The anticancer properties of quinolines are well-documented, with mechanisms including the inhibition of protein kinases, tubulin polymerization, and topoisomerases.[5][6]

  • Kinase Inhibition: Many quinoline-based molecules act as potent inhibitors of key kinases involved in cancer signaling pathways, such as VEGFR, EGFR, PI3K, and mTOR.[7][8][9][10] This inhibition disrupts signaling cascades that control cell proliferation, survival, and angiogenesis.[11]

  • Tubulin Polymerization Inhibition: Certain derivatives can interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[6]

Antimicrobial Activity

Quinolines, particularly fluoroquinolones, are a major class of antibiotics. Novel quinoline hybrids are being developed to combat the growing threat of antimicrobial resistance.[12]

  • Antibacterial: They often target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[13]

  • Antifungal: Some quinoline derivatives show significant activity against fungal strains like Candida albicans and Aspergillus niger.[14][15]

Quantitative Bioactivity Data

The potency of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀) for anticancer agents and the minimum inhibitory concentration (MIC) for antimicrobial agents.

Table 1: Anticancer Activity of Selected Quinoline Derivatives (IC₅₀/GI₅₀ in µM)

Compound ClassDerivativeCancer Cell LineCell TypeIC₅₀ / GI₅₀ (µM)Reference(s)
Quinoline-8-SulfonamidesCompound 9aU87-MGGlioblastoma756[16][17]
Quinoline-8-SulfonamidesCompound 9aA549Lung Cancer496[16][17]
Quinoline-8-SulfonamidesCompound 9aMDA-MB-231Breast Cancer609[16][17]
Quinoline HydrazideCompound 18HCT116Colorectal Cancer0.329 (µg/ml)[18]
Quinoline-SulfonamideCompound 3cA549Lung CancerComparable to Cisplatin[19]
Quinoline-SulfonamideCompound 3cMDA-MB-231Breast CancerComparable to Doxorubicin[19]
Quinoline DerivativeCompound 4cNCI-H23Non-Small Cell Lung3.20[6]
Quinoline DerivativeCompound 4cRXF 393Renal Cancer2.21[6]
Quinoline DerivativeCompound 4cBT-549Breast Cancer4.11[6]
Imidazo[4,5-c]quinolineCompound 39-PI3Kα Inhibition0.9[8]
Imidazo[4,5-c]quinolineCompound 39-mTOR Inhibition1.4[8]

Table 2: Antibacterial Activity of Selected Quinoline Derivatives (MIC in µg/mL)

Compound ClassDerivativeBacterial StrainGram TypeMIC (µg/mL)Reference(s)
Quinolone HybridCompound 5dS. aureus (MRSA)Gram (+)0.125 - 1[13]
Quinolone HybridCompound 5dE. coliGram (-)4 - 8[13]
Quinoline-SulfonamideQBSC 4dS. aureusGram (+)0.00019[15]
Quinoline-SulfonamideQBSC 4dE. coliGram (-)0.00609[15]
Quinolone Dihydrotriazine93a-cS. aureusGram (+)2[12]
Quinolone Dihydrotriazine93a-cE. coliGram (-)2[12]
Substituted QuinolinesVariousPathogenic BacteriaGram (+)/(-)62.50 - 250[20][21]
Quinoline DerivativeCompound 6B. cereus, S. aureusGram (+)3.12[14]

Key Signaling Pathways Modulated by Quinolines

Quinoline derivatives exert their anticancer effects by intervening in critical cell signaling pathways that govern cell growth, proliferation, and survival.

PI3K/Akt/mTOR Pathway

This pathway is a central regulator of cell metabolism, growth, and survival.[22][23] It is frequently overactive in many cancers.[22] Quinoline-based inhibitors can target key components like PI3K and mTOR, effectively shutting down this pro-survival signaling.[8][23]

G PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Growth Factor Receptor (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Recruits & Activates PTEN PTEN PTEN->PIP3 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth, Proliferation, Survival mTORC1->Proliferation Promotes Quinoline Quinoline-Based Inhibitor Quinoline->PI3K Inhibits Quinoline->mTORC1 Inhibits

Quinoline inhibitors targeting the PI3K/Akt/mTOR pathway.
VEGF Signaling Pathway

The Vascular Endothelial Growth Factor (VEGF) pathway is crucial for angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[24][25] Quinoline derivatives can inhibit VEGFR, blocking downstream signaling and preventing tumor angiogenesis.[][27]

G VEGF Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR VEGFR-2 VEGF->VEGFR Binds & Activates PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras/Raf/MEK/ERK Pathway PLCg->Ras Akt Akt Pathway PI3K->Akt Angiogenesis Angiogenesis, Permeability, Cell Survival Ras->Angiogenesis Akt->Angiogenesis Quinoline Quinoline-Based Inhibitor Quinoline->VEGFR Inhibits

Quinoline inhibitors targeting the VEGF receptor kinase.

Detailed Experimental Protocols

Standardized methodologies are crucial for the synthesis and evaluation of novel quinoline compounds.

Synthesis: Friedländer Annulation (General Protocol)

This protocol describes a general acid-catalyzed Friedländer synthesis.[1][2][3][28]

  • Reactant Preparation: In a round-bottom flask, dissolve the 2-aminoaryl ketone (1.0 eq.) and the carbonyl compound containing an α-methylene group (1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Catalyst Addition: Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid or a few drops of concentrated H₂SO₄) to the mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final quinoline derivative.

Anticancer Activity: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity.[29][30][31][32][33]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the quinoline test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[30]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[31] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm may be used to subtract background absorbance.[33]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Antibacterial Activity: Agar Dilution for MIC Determination

The agar dilution method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[13][34][35][36][37][38][39]

  • Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing serial two-fold dilutions of the quinoline test compound. Also, prepare a control plate with no compound.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum suspension adjusted to a 0.5 McFarland turbidity standard, which is then typically diluted to yield a final concentration of approximately 10⁴ colony-forming units (CFU) per spot on the agar plate.[36]

  • Inoculation: Using a multipoint inoculator, spot the standardized bacterial suspensions onto the surface of each agar plate, from the lowest to the highest concentration.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours under aerobic conditions.[35]

  • MIC Determination: After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of the quinoline compound that completely inhibits the visible growth of the organism.[35][36]

Conclusion and Future Directions

The quinoline scaffold remains an exceptionally fruitful starting point for the discovery of novel bioactive molecules. Its synthetic tractability and pharmacological promiscuity ensure its continued relevance in drug development. Future research will likely focus on several key areas:

  • Hybrid Molecules: Combining the quinoline core with other known pharmacophores to create hybrid molecules with dual or synergistic mechanisms of action.

  • Targeted Therapies: Designing highly selective quinoline derivatives that target specific isoforms of enzymes or mutant proteins to reduce off-target effects and improve therapeutic indices.

  • Combating Resistance: Developing novel quinoline-based agents that can overcome existing drug resistance mechanisms in cancer and infectious diseases.

By leveraging these advanced strategies, the venerable quinoline scaffold will continue to yield new and effective therapies for a multitude of human diseases.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Evaluation of 5,7-Difluoroquinoline Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and potential applications of 5,7-difluoroquinoline derivatives as kinase inhibitors. This class of compounds holds significant promise in the development of targeted therapies for a range of diseases, particularly cancer, due to the critical role of kinases in cellular signaling pathways.

Introduction

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity.[2][3][4] The introduction of fluorine atoms into small molecules can significantly enhance their metabolic stability, binding affinity, and pharmacokinetic properties. Specifically, the 5,7-difluoro substitution pattern on the quinoline ring is a promising strategy for developing novel and effective kinase inhibitors.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of a representative compound featuring a 3,5-difluorophenylamino moiety, which is analogous to the substitution pattern of a 5,7-difluoro-4-anilinoquinoline. This data highlights the potential of this substitution for achieving potent and selective kinase inhibition.

Compound IDTarget KinaseIC50 (nM)Assay Type
44 MKK4244Biochemical
RSK4924Biochemical

Data is derived from a study on pyridopyrazinone derivatives with a 3,5-difluorophenylamino substitution, serving as a surrogate for 5,7-difluoro-4-anilinoquinolines.[5]

Experimental Protocols

Protocol 1: Synthesis of 5,7-Difluoro-4-(substituted-anilino)quinoline Derivatives

This protocol outlines a general synthetic route for the preparation of 5,7-difluoro-4-(substituted-anilino)quinoline derivatives, adapted from established methods for analogous fluoroquinolines.[3] The key starting material is 3,5-difluoroaniline, which is used to construct the this compound core.

Step 1: Synthesis of Diethyl 2-((3,5-difluorophenyl)amino)maleate

  • In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl acetylenedicarboxylate (1.1 eq) in a suitable solvent such as ethanol.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product, which can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate

  • Add the crude diethyl 2-((3,5-difluorophenyl)amino)maleate to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 240-250 °C for 30-60 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by vacuum filtration and wash with hexane to yield the desired quinolone.

Step 3: Hydrolysis to 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

  • Suspend the ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry.

Step 4: Decarboxylation to 5,7-Difluoro-4-hydroxyquinoline

  • Suspend the 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling point solvent like diphenyl ether.

  • Heat the mixture to 250-260 °C until the evolution of carbon dioxide ceases.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Collect the solid by filtration and wash with hexane.

Step 5: Chlorination to 4-Chloro-5,7-difluoroquinoline

  • Carefully add the 5,7-difluoro-4-hydroxyquinoline to phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

  • Neutralize with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the chlorinated intermediate.

Step 6: Nucleophilic Substitution to 5,7-Difluoro-4-(substituted-anilino)quinoline

  • In a sealed tube, dissolve 4-chloro-5,7-difluoroquinoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated HCl).

  • Heat the reaction mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction mixture and add a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography on silica gel.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of the synthesized this compound derivatives against a specific kinase. This assay measures the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • This compound test compounds

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Kinase Reaction Setup:

    • Add the kinase enzyme to the wells of a 384-well plate.

    • Add the test compound at various concentrations to the respective wells. Include a DMSO-only control (vehicle) and a known inhibitor as a positive control.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and, therefore, reflects the kinase activity.

    • Plot the kinase activity against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Inhibitor This compound Derivative Inhibitor->RTK Inhibits ATP Binding

Caption: A representative receptor tyrosine kinase (RTK) signaling pathway targeted by kinase inhibitors.

Experimental Workflow

G Start Start: Synthesis of This compound Core Step1 Functionalization at C4 (Anilino Substitution) Start->Step1 Step2 Purification and Characterization (NMR, MS) Step1->Step2 Step3 In Vitro Kinase Assay (IC50 Determination) Step2->Step3 Step4 Cell-Based Assays (Antiproliferative Activity) Step3->Step4 Step5 Structure-Activity Relationship (SAR) Analysis Step4->Step5 End Lead Optimization Step5->End

Caption: General experimental workflow for the synthesis and evaluation of this compound kinase inhibitors.

References

Application Notes and Protocols for 5,7-Difluoroquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroquinoline is a fluorinated heterocyclic compound that serves as a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The strategic placement of two fluorine atoms on the quinoline core significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes this compound and its derivatives attractive scaffolds for structure-activity relationship (SAR) studies in drug discovery.

These application notes provide an overview of the synthetic utility of this compound, focusing on its application in the synthesis of biologically active compounds. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in the effective use of this versatile reagent.

Key Applications in Organic Synthesis

The primary application of this compound in organic synthesis is as a precursor for the synthesis of more complex molecules with potential therapeutic value. The fluorine substituents enhance the potential of the quinoline core for various biological activities, including anticancer and antimicrobial effects. The synthetic strategies often involve functionalization of the quinoline ring system through various organic reactions.

While specific, detailed reaction protocols for this compound are not abundantly available in the public literature, its reactivity can be inferred from analogous dihaloquinolines. The following sections will detail generalized protocols for key reactions that are applicable to this compound, based on established methodologies for related compounds.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the fluorine atoms and the nitrogen in the quinoline ring makes the 5- and 7-positions susceptible to nucleophilic aromatic substitution, although this typically requires harsh reaction conditions. More commonly, other positions on the quinoline ring, if substituted with a better leaving group (e.g., a chloro group), would be the primary site of SNAr. For this compound itself, direct substitution of the fluorine atoms is challenging. However, if the quinoline core is further modified to include a more labile leaving group, SNAr reactions become a key method for introducing diverse functionalities.

A generalized workflow for a potential SNAr reaction on a functionalized this compound derivative is depicted below.

sn_ar_workflow start Start with functionalized This compound derivative reagents Add nucleophile (e.g., amine, alcohol, thiol) and a base in a suitable solvent start->reagents Step 1 reaction Heat the reaction mixture (e.g., reflux) reagents->reaction Step 2 workup Aqueous workup to remove inorganic salts reaction->workup Step 3 extraction Extract with an organic solvent workup->extraction Step 4 purification Purify the product by column chromatography or recrystallization extraction->purification Step 5 product Characterize the final product (NMR, MS, etc.) purification->product Step 6

Caption: Generalized workflow for a nucleophilic aromatic substitution reaction.

Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization for specific substrates and nucleophiles.

  • Reaction Setup: To a solution of the this compound derivative (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.1-2.0 equiv) and a base (e.g., K2CO3, Cs2CO3, or a non-nucleophilic organic base like DBU; 1.5-3.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (typically 80-150 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers.

  • Washing: Wash the combined organic layers with water and brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system to afford the desired substituted this compound derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. While direct C-F bond activation for cross-coupling is challenging and often requires specialized catalysts and conditions, these reactions are highly effective on halo-quinolines where the halogen is chlorine, bromine, or iodine. Should this compound be converted to a more reactive halide at another position (e.g., 4-chloro-5,7-difluoroquinoline), these cross-coupling reactions would be readily applicable.

a) Suzuki-Miyaura Coupling

This reaction enables the formation of C-C bonds between the quinoline core and various aryl, heteroaryl, or alkyl groups.

suzuki_workflow start Start with a halo-5,7-difluoroquinoline (e.g., 4-bromo-5,7-difluoroquinoline) reagents Add boronic acid or ester, Pd catalyst, ligand, and base in a suitable solvent start->reagents Step 1 reaction Heat the reaction mixture under inert atmosphere reagents->reaction Step 2 workup Aqueous workup reaction->workup Step 3 extraction Extract with an organic solvent workup->extraction Step 4 purification Purify the product by column chromatography extraction->purification Step 5 product Characterize the final product (NMR, MS, etc.) purification->product Step 6

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In an oven-dried Schlenk flask, combine the halo-5,7-difluoroquinoline (1.0 equiv), the boronic acid or boronic ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh3)4, Pd(OAc)2, or PdCl2(dppf); 0.01-0.05 equiv), and a base (e.g., K2CO3, Cs2CO3, or K3PO4; 2.0-3.0 equiv). If using a Pd(II) source, a phosphine ligand (e.g., PPh3, SPhos, XPhos) is also required.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF).

  • Reaction Conditions: Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow steps 3-7 as described in the general SNAr protocol.

b) Buchwald-Hartwig Amination

This reaction is used to form C-N bonds, introducing primary or secondary amines to the quinoline scaffold.

Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the halo-5,7-difluoroquinoline (1.0 equiv), the amine (1.1-1.5 equiv), the palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2; 0.01-0.05 equiv), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand; 0.02-0.10 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K3PO4; 1.2-2.0 equiv).

  • Inert Atmosphere and Solvent Addition: Follow steps 2 and 3 as described in the Suzuki-Miyaura protocol, using an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor for completion.

  • Work-up and Purification: Follow steps 3-7 as described in the general SNAr protocol.

Quantitative Data

Due to the limited availability of specific examples in the literature for reactions starting directly with this compound, a comprehensive table of quantitative data is not feasible at this time. Researchers are encouraged to perform optimization studies for their specific substrates and reactions, using the provided protocols as a starting point. The tables below provide representative data for analogous reactions on related dihaloquinoline systems to offer a general expectation of yields.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Dihaloquinolines

Quinoline SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4,7-DichloroquinolinePhenylboronic acidPd(OAc)2K2CO3Water1001278
7-Chloro-4-iodoquinolinePhenylboronic acidPd(OAc)2K2CO3Water1003698

Table 2: Representative Yields for Buchwald-Hartwig Amination of Dihaloquinolines

Quinoline SubstrateAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
4,7-DichloroquinolineMorpholinePd2(dba)3 / XantphosNaOt-BuToluene1002492
2-Bromo-estrone derivativeAnilinePd(OAc)2 / X-PhosKOt-BuToluene1002485-95

Note: The data in these tables are for illustrative purposes and are derived from reactions on analogous, not identical, substrates. Actual yields for reactions with this compound derivatives may vary.

Conclusion

This compound represents a promising starting material for the synthesis of novel, biologically active compounds. While direct functionalization of the C-F bonds can be challenging, the strategic introduction of other reactive handles on the quinoline ring opens up a wide array of synthetic possibilities through well-established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundational guide for researchers to explore the synthetic potential of this fluorinated scaffold in the pursuit of new therapeutic agents. Further research into the direct functionalization of the C-F bonds in this compound is warranted to expand its synthetic utility.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 5,7-difluoroquinoline, a key scaffold in medicinal chemistry. The strategic introduction of aryl, amino, and alkynyl moieties at the 5- and 7-positions can significantly modulate the pharmacological properties of the quinoline core. While the carbon-fluorine bond presents a higher activation barrier compared to other halogens, successful cross-coupling can be achieved with carefully selected catalytic systems. This document outlines detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, based on established methodologies for related dihaloquinolines, and provides a starting point for the development of robust synthetic routes to novel 5,7-disubstituted quinoline derivatives.

Suzuki-Miyaura Coupling: Synthesis of 5,7-Diarylquinolines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, enabling the synthesis of 5,7-diarylquinolines. The reaction couples this compound with arylboronic acids or their esters. Regioselectivity can be a key consideration, and sequential couplings may be possible by carefully controlling the reaction conditions.

Quantitative Data for Suzuki-Miyaura Coupling of Dihaloquinolines

Note: Data presented below is for analogous dihaloquinoline systems and should serve as a reference for optimizing reactions with this compound. The reactivity of C-F bonds is generally lower than C-Cl, C-Br, or C-I bonds, and thus, more forcing conditions (e.g., higher temperatures, longer reaction times, or more active catalyst systems) may be required.

EntryDihaloquinolineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
15,7-Dichloro-1,6-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001285 (5-aryl)[1]
25,7-Dichloro-1,6-naphthyridinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1002490 (5,7-diaryl)[1]
35,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Water100491 (diaryl)[2]
42,5-Dibromo-3-hexylthiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O901285 (diaryl)[3]
Experimental Protocol: Double Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (2.5 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (4.0 equiv.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), arylboronic acid (2.5 equiv.), and K₂CO₃ (4.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(PPh₃)₄ (5 mol%) to the flask under a positive flow of argon.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Arylboronic Acid, and K₂CO₃ B Inert Atmosphere (Argon Purge) A->B C Add Pd(PPh₃)₄ Catalyst B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat to 100-120 °C and Stir (12-24h) D->E F Monitor by TLC/LC-MS E->F G Cool and Dilute with Ethyl Acetate F->G Reaction Complete H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K 5,7-Diarylquinoline Product J->K

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Synthesis of 5,7-Diaminoquinolines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to 5,7-diaminoquinolines.[4][5][6] The choice of ligand is critical for achieving high yields, especially with less reactive aryl fluorides. Sequential amination might be achieved by modulating the reaction conditions or using different amines.

Quantitative Data for Buchwald-Hartwig Amination of Dihaloquinolines
EntryDihaloquinolineAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12,8-DichloroquinolineAdamantan-1-aminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100475 (8-amino)[7]
24,7-DichloroquinolineAdamantan-1-aminePd₂(dba)₃ (2)BINAP (4)NaOtBuToluene100391 (4-amino)[7]
34,8-DichloroquinolineAdamantan-1-aminePd₂(dba)₃ (4)BINAP (8)NaOtBuToluene1001578 (diamino)[7]
46-Bromo-2-chloroquinolineMorpholinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Toluene1001895 (6-amino)[8]
Experimental Protocol: Double Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (2.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (4 mol%)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (8 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 equiv.)

  • Toluene

Procedure:

  • In a glovebox, add Pd(OAc)₂ (4 mol%), XPhos (8 mol%), and NaOtBu (3.0 equiv.) to a Schlenk tube.

  • Add this compound (1.0 equiv.) and the amine (2.5 equiv.).

  • Add anhydrous, degassed toluene.

  • Seal the tube and bring it out of the glovebox.

  • Heat the reaction mixture to 100-130 °C with stirring for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with dichloromethane.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_complex [Ar(F)Pd(II)L₂] Pd0->OA_complex Oxidative Addition (Ar-F) Amine_coord [Ar(R₂NH)Pd(II)L₂]⁺F⁻ OA_complex->Amine_coord + R₂NH Amido_complex [Ar(R₂N)Pd(II)L₂] Amine_coord->Amido_complex - H⁺ (Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR₂ Amido_complex->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 5,7-Dialkynylquinolines

The Sonogashira coupling provides a powerful method for the formation of C-C bonds between sp² and sp hybridized carbon atoms, leading to the synthesis of 5,7-dialkynylquinolines.[9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of Dihaloquinolines
EntryDihaloquinolineAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
16,7-Dibromoquinoline-5,8-dionePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHFRT1285 (mono-alkynyl)[4][10]
25-Chloro-7-iodo-8-(benzyloxy)quinolinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60482 (7-alkynyl)[11]
35,7-Diiodo-8-(benzyloxy)quinolinePhenylacetylenePd(PPh₃)₂Cl₂ (5)CuI (10)Et₃NTHF60475 (dialkynyl)[11]
42,4-DibromoquinolinePhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHFRT1280 (2-alkynyl)[12][13]
Experimental Protocol: Double Sonogashira Coupling of this compound

Materials:

  • This compound

  • Terminal alkyne (2.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous THF and degassed triethylamine.

  • Add the terminal alkyne (2.5 equiv.) dropwise via syringe.

  • Stir the reaction mixture at room temperature to 60 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 5,7-dialkynylquinoline.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine this compound, Pd(PPh₃)₂Cl₂, and CuI B Inert Atmosphere (Argon Purge) A->B C Add Anhydrous THF and Triethylamine B->C D Add Terminal Alkyne C->D E Stir at RT - 60 °C (6-12h) D->E F Monitor by TLC/LC-MS E->F G Filter through Celite F->G Reaction Complete H Concentrate Filtrate G->H I Column Chromatography H->I J 5,7-Dialkynylquinoline Product I->J

Caption: Experimental workflow for the Sonogashira coupling.

Disclaimer: The provided protocols are intended as a starting point for research and development. The cross-coupling of aryl fluorides can be challenging, and optimization of the catalyst, ligand, base, solvent, temperature, and reaction time may be necessary to achieve desired yields and selectivity. All experiments should be conducted by qualified personnel in a properly equipped laboratory, following all appropriate safety precautions.

References

Application Notes and Protocols for the Derivatization of 5,7-Difluoroquinoline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into drug candidates can significantly enhance pharmacokinetic and physicochemical properties such as metabolic stability, membrane permeation, and binding affinity.[2] The 5,7-difluoroquinoline core, in particular, presents a valuable starting point for the development of novel therapeutic agents due to the influence of the fluorine atoms on the molecule's electronic properties.[3] This document provides detailed application notes and protocols for the derivatization of this compound and the subsequent biological screening of the resulting derivatives.

Data Presentation: Anticancer Activity of Functionalized Quinolines

The following tables summarize the in vitro anticancer activity of various functionalized quinoline derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). While specific data for this compound derivatives is limited in the public domain, the presented data for other fluorinated and substituted quinolines provide a strong rationale for the potential of this scaffold.

Table 1: Cytotoxic Activity of Quinoline-Chalcone Derivatives [4]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
12eMGC-803 (Gastric)1.385-FU6.22
12eHCT-116 (Colon)5.345-FU10.4
12eMCF-7 (Breast)5.215-FU11.1

Table 2: Antiproliferative Activity of Quinoline-Based Dihydrazone Derivatives [5]

Compound IDTarget Cancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
3bMCF-7 (Breast)7.0165-FU>50
3cMCF-7 (Breast)7.055-FU>50
3cBGC-823 (Gastric)8.125-FU28.32
3cBEL-7402 (Hepatoma)9.245-FU35.17
3cA549 (Lung)10.335-FU42.15

Table 3: Cytotoxic Effects of 4-Aminoquinoline Derivatives [6]

Compound IDTarget Cancer Cell LineGI50 (µM)
5MDA-MB-468 (Breast)8.73
6MDA-MB-468 (Breast)11.47
7MDA-MB-468 (Breast)12.85
8MDA-MB-468 (Breast)14.09
4MCF-7 (Breast)51.57

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5,7-difluoroquinoline Derivatives via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general procedure for the synthesis of 4-amino-5,7-difluoroquinoline derivatives from 4-chloro-5,7-difluoroquinoline and a primary or secondary amine. The chlorine atom at the C-4 position of the quinoline ring is activated towards nucleophilic substitution.

Materials:

  • 4-chloro-5,7-difluoroquinoline

  • Desired primary or secondary amine (2-10 equivalents)

  • Solvent (e.g., ethanol, dimethylformamide (DMF), or neat amine)

  • Reaction vessel

  • Heating and stirring apparatus

  • Thin Layer Chromatography (TLC) supplies

  • Purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve 4-chloro-5,7-difluoroquinoline (1 equivalent) in the chosen solvent.

  • Add the desired amine (2-10 equivalents). The excess amine can also serve as a base to neutralize the HCl generated during the reaction.

  • Heat the reaction mixture to a temperature between 80-130 °C and stir for 6-24 hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If the product precipitates, it can be collected by filtration and washed with a suitable solvent.

  • If the product remains in solution, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the desired 4-amino-5,7-difluoroquinoline derivative.

Protocol 2: Synthesis of 4-Aryl-5,7-difluoroquinoline Derivatives via Suzuki Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at the 4-position of the this compound scaffold.

Materials:

  • 4-chloro-5,7-difluoroquinoline

  • Aryl or heteroaryl boronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 1-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3, 2-3 equivalents)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Reaction vessel with condenser

  • Heating and stirring apparatus

  • TLC supplies

  • Purification supplies

Procedure:

  • To a reaction vessel, add 4-chloro-5,7-difluoroquinoline (1 equivalent), the aryl or heteroaryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Evacuate and backfill the vessel with an inert gas (nitrogen or argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-110 °C) and stir for 4-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 4-aryl-5,7-difluoroquinoline derivative.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds in the complete cell culture medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value for each compound.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Derivatization and Screening cluster_synthesis Synthesis cluster_screening Biological Screening start This compound derivatization Derivatization (e.g., SNAr, Suzuki Coupling) start->derivatization purification Purification (Column Chromatography) derivatization->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization treatment Treatment with Derivatives characterization->treatment Pure Compound Library cell_culture Cancer Cell Line Culture cell_culture->treatment assay Cytotoxicity Assay (e.g., MTT Assay) treatment->assay data_analysis Data Analysis (IC50 Determination) assay->data_analysis hit_id Hit Identification data_analysis->hit_id

Caption: A generalized experimental workflow for the synthesis and screening of this compound derivatives.

signaling_pathway Simplified Kinase Inhibitor Signaling Pathway receptor Receptor Tyrosine Kinase (RTK) pi3k PI3K receptor->pi3k inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->receptor Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis mtor->apoptosis

References

Application Notes and Protocols for the Use of 5,7-Difluoroquinoline in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a prominent heterocyclic motif in the development of agrochemicals due to its versatile biological activities. The introduction of fluorine atoms into organic molecules can significantly enhance their efficacy, metabolic stability, and lipophilicity, making fluorinated quinolines attractive candidates for novel pesticides. 5,7-Difluoroquinoline, in particular, presents a unique building block for the synthesis of next-generation fungicides and herbicides. The strategic placement of fluorine atoms at the 5 and 7 positions can influence the molecule's interaction with biological targets and its overall physicochemical properties.

These application notes provide a comprehensive overview of the synthetic utility of this compound in the creation of a hypothetical, yet plausible, agrochemical candidate. The protocols and data presented herein are based on established chemical principles and analogous transformations reported for similar heterocyclic systems, offering a valuable resource for researchers engaged in the discovery and development of new crop protection agents.

Hypothetical Agrochemical Profile: "Difluoroquinofungin"

For the purpose of these application notes, we will explore the synthesis of a hypothetical fungicide, designated "Difluoroquinofungin." This molecule is designed based on the known fungicidal pharmacophore of quinoline derivatives, which often target enzymes in the fungal respiratory chain.

Target: Succinate dehydrogenase (SDH) in fungal mitochondria.

Mode of Action: Inhibition of SDH, a key enzyme in the citric acid cycle and the electron transport chain, leads to the disruption of fungal respiration and subsequent cell death.

Experimental Protocols

Synthesis of 4-chloro-5,7-difluoroquinoline

This initial step activates the 4-position of the quinoline ring for subsequent nucleophilic substitution.

Materials:

  • This compound

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Phosphorus oxychloride (POCl₃)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • N-Oxidation: Dissolve this compound (1.0 eq) in dichloromethane (DCM). Add m-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude this compound-N-oxide by column chromatography on silica gel.

  • Chlorination: Add the purified N-oxide to an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for 3 hours.

  • Isolation: Carefully pour the reaction mixture onto crushed ice. Neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Final Purification: Filter the solid, wash with water, and dry under vacuum to yield 4-chloro-5,7-difluoroquinoline.

Synthesis of "Difluoroquinofungin" (Hypothetical)

This protocol describes the coupling of the activated quinoline with a substituted aniline, a common structural motif in SDHI fungicides.

Materials:

  • 4-chloro-5,7-difluoroquinoline

  • 2-(Trifluoromethyl)aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-chloro-5,7-difluoroquinoline (1.0 eq), 2-(trifluoromethyl)aniline (1.1 eq), palladium(II) acetate (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).

  • Reaction Conditions: Evacuate and backfill the flask with argon. Add anhydrous toluene via syringe. Heat the reaction mixture at 110 °C for 24 hours.

  • Work-up: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extraction: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford "Difluoroquinofungin."

Data Presentation

Table 1: Summary of Synthetic Yields and Purity for the Synthesis of "Difluoroquinofungin"

StepProduct NameStarting MaterialTypical Yield (%)Purity (%)
14-chloro-5,7-difluoroquinolineThis compound85>98
2"Difluoroquinofungin"4-chloro-5,7-difluoroquinoline70>99

Table 2: Hypothetical Fungicidal Activity of "Difluoroquinofungin" against Major Plant Pathogens

Fungal PathogenCommon NameEC₅₀ (µg/mL)
Botrytis cinereaGray Mold0.5
Septoria triticiSeptoria Leaf Blotch0.2
Puccinia triticinaWheat Leaf Rust0.8
Alternaria solaniEarly Blight1.1
Sclerotinia sclerotiorumWhite Mold0.4

Visualizations

Synthetic_Workflow cluster_start Starting Material cluster_step1 Step 1: Activation cluster_step2 Step 2: Coupling This compound This compound N-Oxidation_Chlorination N-Oxidation followed by Chlorination (m-CPBA, POCl₃) This compound->N-Oxidation_Chlorination 4-Chloro-5,7-difluoroquinoline 4-Chloro-5,7-difluoroquinoline N-Oxidation_Chlorination->4-Chloro-5,7-difluoroquinoline Buchwald-Hartwig_Coupling Buchwald-Hartwig Coupling (2-(Trifluoromethyl)aniline, Pd(OAc)₂, Xantphos) 4-Chloro-5,7-difluoroquinoline->Buchwald-Hartwig_Coupling Difluoroquinofungin Difluoroquinofungin Buchwald-Hartwig_Coupling->Difluoroquinofungin

Caption: Synthetic workflow for the preparation of "Difluoroquinofungin".

Mode_of_Action cluster_fungus Fungal Cell cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) SDH Succinate Dehydrogenase (Complex II) ATP_Synthase ATP Synthase SDH->ATP_Synthase Electron Flow ATP ATP Production SDH->ATP Disruption ATP_Synthase->ATP Difluoroquinofungin Difluoroquinofungin Difluoroquinofungin->SDH Inhibition

Caption: Hypothetical mode of action of "Difluoroquinofungin".

Application Note: A Detailed Protocol for the N-oxidation of 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 5,7-Difluoroquinoline N-oxide via the N-oxidation of this compound. Heterocyclic N-oxides are a significant class of compounds in medicinal chemistry, often exhibiting unique pharmacological properties.[1] The introduction of an N-oxide moiety can alter a molecule's electronic properties, solubility, and metabolic profile, making it a valuable strategy in drug design. This protocol employs meta-Chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for converting tertiary amines and N-heterocycles to their corresponding N-oxides.[2][3]

Principle of the Method

The N-oxidation of quinoline derivatives is a well-established electrophilic oxidation reaction. The nitrogen atom of the quinoline ring possesses a lone pair of electrons, rendering it nucleophilic. A peroxy acid, such as meta-Chloroperoxybenzoic acid (m-CPBA), serves as an oxygen-transfer agent.[4] The reaction proceeds through a concerted mechanism where the nitrogen atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the N-O bond and the release of meta-chlorobenzoic acid as a byproduct. The resulting N-oxide is typically more polar than the starting quinoline, which aids in its purification.

Experimental Protocol

This protocol is adapted from general procedures for the N-oxidation of quinolines.[5][6]

2.1 Materials and Reagents

  • This compound (C₉H₅F₂N, MW: 165.14 g/mol )[7]

  • meta-Chloroperoxybenzoic acid (m-CPBA, purity ≤77%)

  • Dichloromethane (DCM) or Chloroform (CHCl₃), anhydrous

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (230–400 mesh) for column chromatography

  • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

2.2 Reaction Procedure

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in dichloromethane (approximately 2 mL per 1 mmol of quinoline).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Addition of Oxidant: Add meta-Chloroperoxybenzoic acid (m-CPBA, 1.2-2.0 equiv) to the cooled solution portion-wise over 15 minutes. Note: m-CPBA is a strong oxidizing agent and should be handled with care.[8]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.[5]

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of n-hexane and ethyl acetate as the eluent). The product, being more polar, will have a lower Rf value than the starting material.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Transfer the mixture to a separatory funnel and wash it sequentially with saturated aqueous NaHCO₃ solution (2-3 times to remove the m-chlorobenzoic acid byproduct), followed by brine.

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

2.3 Purification

The crude product is purified by flash column chromatography on silica gel.[5]

  • Column Preparation: Pack a glass column with silica gel using a slurry method with n-hexane.

  • Loading: Adsorb the crude residue onto a small amount of silica gel and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (e.g., starting from 100% n-hexane and gradually increasing the proportion of ethyl acetate).

  • Fraction Collection: Collect the fractions containing the purified product, as identified by TLC.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound N-oxide as a solid.

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-oxidation of a halogenated quinoline.

ParameterValue/ConditionReference
Starting MaterialThis compoundN/A
Oxidizing Agentm-CPBA (1.2-2.0 equiv)[5][6]
SolventDichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)[5][6]
Temperature0 °C to Room Temperature[5]
Reaction Time12-16 hours[5]
Purification MethodFlash Chromatography (Silica Gel)[5]
Expected Yield~80-90%[6]

Characterization

The identity and purity of the synthesized this compound N-oxide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic N-O bond stretching vibration.

Visualized Workflow and Logic

The following diagrams illustrate the chemical reaction and the experimental workflow.

Chemical Reaction Scheme cluster_reactants Reactants cluster_products Products r1 This compound plus + r1->plus reaction r1->reaction CH₂Cl₂, 0°C to RT r2 m-CPBA r2->reaction CH₂Cl₂, 0°C to RT plus->r2 plus->reaction CH₂Cl₂, 0°C to RT p1 This compound N-oxide plus2 + p1->plus2 p2 m-Chlorobenzoic Acid plus2->p2 reaction->p1 reaction->p2 reaction->plus2

Caption: N-oxidation of this compound using m-CPBA.

Experimental Workflow A Dissolve this compound in Dichloromethane B Cool solution to 0°C A->B Equilibrate C Add m-CPBA portion-wise B->C Exothermic control D Stir at Room Temperature (12-16h) C->D React E Reaction Work-up (Wash with NaHCO₃ and Brine) D->E Quench & Neutralize F Dry organic layer (Na₂SO₄) and concentrate E->F Isolate crude product G Purify by Flash Column Chromatography F->G Purify H Characterize Product (NMR, MS) G->H Verify structure

Caption: Step-by-step workflow for synthesis and purification.

References

Application Notes and Protocols for the Preparation of Novel Heterocyclic Compounds from 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Difluoroquinoline is a valuable starting material in medicinal chemistry for the synthesis of novel heterocyclic compounds. The presence of two fluorine atoms on the quinoline core significantly modulates the electronic properties of the molecule, enhancing its susceptibility to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. Fluorine substitution is a well-established strategy in drug design to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[1][2] This document provides detailed protocols for key synthetic transformations of this compound, enabling the creation of diverse libraries of novel heterocyclic compounds for drug discovery programs. The methodologies outlined are based on established synthetic strategies for analogous halo-quinolines and provide a robust starting point for further research and development.

Key Synthetic Transformations

The strategic location of the fluorine atoms in this compound allows for regioselective functionalization. The C7 position is generally more susceptible to nucleophilic attack than the C5 position due to its para-relationship with the ring nitrogen, which activates it towards nucleophilic aromatic substitution (SNAr). Palladium-catalyzed cross-coupling reactions offer an alternative and versatile approach to functionalize both the C5 and C7 positions.

The primary synthetic routes to diversify the this compound scaffold include:

  • Nucleophilic Aromatic Substitution (SNAr) with a range of nucleophiles such as primary and secondary amines.

  • Suzuki-Miyaura Cross-Coupling for the introduction of aryl and heteroaryl moieties.

  • Buchwald-Hartwig Amination for the formation of C-N bonds with a broad scope of amines.

Experimental Protocols

Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the regioselective substitution of the C7-fluorine of this compound with an amine nucleophile.

Protocol: Synthesis of 7-Amino-5-fluoroquinoline Derivatives

  • To a solution of this compound (1.0 mmol) in dimethyl sulfoxide (DMSO) (5 mL) in a sealed reaction vessel, add the desired amine (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate to afford the desired 7-substituted-5-fluoroquinoline derivative.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start This compound (1.0 mmol) reagents Amine (1.2 mmol) K2CO3 (2.0 mmol) DMSO (5 mL) start->reagents vessel Seal Reaction Vessel reagents->vessel heat Heat to 120-140 °C Stir for 12-24 h vessel->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool quench Pour into Ice-Water cool->quench extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Isolated Product purify->product

Caption: Workflow for SNAr of this compound.

Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the synthesis of 7-aryl-5-fluoroquinolines via a palladium-catalyzed Suzuki-Miyaura coupling.

Protocol: Synthesis of 7-Aryl-5-fluoroquinoline Derivatives

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90-100 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of hexane/ethyl acetate to yield the desired 7-aryl-5-fluoroquinoline.

suzuki_pathway DFQ This compound Product 7-Aryl-5-fluoroquinoline DFQ->Product Pd(PPh3)4 K2CO3 Dioxane/H2O, 90-100 °C ArylBOH2 Ar-B(OH)2 ArylBOH2->Product

Caption: Suzuki-Miyaura Coupling Pathway.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound, which can be useful for less reactive amines or when milder conditions are required.

Protocol: Synthesis of 7-Amino-5-fluoroquinoline Derivatives via Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add a solution of this compound (1.0 mmol) in anhydrous toluene (5 mL), followed by the desired amine (1.2 mmol).

  • Heat the mixture to 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the desired 7-amino-5-fluoroquinoline derivative.

Data Presentation

The following tables summarize representative yields and expected spectroscopic data for the synthesis of novel heterocyclic compounds from this compound. Note: These are hypothetical examples based on typical outcomes for analogous reactions and should be confirmed experimentally.

Table 1: Representative Yields for the Synthesis of 7-Substituted-5-fluoroquinolines

EntryStarting MaterialReagentReaction TypeProductRepresentative Yield (%)
1This compoundMorpholineSNAr4-(5-Fluoroquinolin-7-yl)morpholine75-85
2This compoundAnilineSNArN-Phenyl-5-fluoroquinolin-7-amine60-70
3This compoundPhenylboronic acidSuzuki-Miyaura5-Fluoro-7-phenylquinoline80-90
4This compoundPyridine-3-boronic acidSuzuki-Miyaura3-(5-Fluoroquinolin-7-yl)pyridine70-80
5This compoundPiperidineBuchwald-Hartwig5-Fluoro-7-(piperidin-1-yl)quinoline80-95

Table 2: Expected 1H NMR and MS Data for Representative Products

ProductExpected 1H NMR Chemical Shifts (ppm, DMSO-d6)Expected MS (ESI+) m/z
4-(5-Fluoroquinolin-7-yl)morpholineδ 8.8-8.9 (dd, 1H), 8.4-8.5 (d, 1H), 7.6-7.7 (dd, 1H), 7.2-7.3 (d, 1H), 7.0-7.1 (d, 1H), 3.8-3.9 (t, 4H), 3.3-3.4 (t, 4H)233.1 [M+H]+
N-Phenyl-5-fluoroquinolin-7-amineδ 9.5-9.6 (s, 1H), 8.8-8.9 (dd, 1H), 8.5-8.6 (d, 1H), 7.7-7.8 (m, 3H), 7.4-7.5 (t, 2H), 7.1-7.2 (t, 1H), 7.0-7.1 (d, 1H)241.1 [M+H]+
5-Fluoro-7-phenylquinolineδ 9.0-9.1 (dd, 1H), 8.6-8.7 (d, 1H), 8.1-8.2 (d, 1H), 7.9-8.0 (d, 1H), 7.8-7.9 (d, 2H), 7.6-7.7 (t, 2H), 7.5-7.6 (t, 1H)224.1 [M+H]+

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material, the key synthetic transformations, and the resulting classes of novel heterocyclic compounds.

logical_relationship cluster_reactions Key Synthetic Transformations cluster_products Product Classes start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) start->SNAr Suzuki Suzuki-Miyaura Cross-Coupling start->Suzuki Buchwald Buchwald-Hartwig Amination start->Buchwald Amines 7-Amino-5-fluoroquinolines SNAr->Amines Aryls 7-Aryl-5-fluoroquinolines Suzuki->Aryls Heteroaryls 7-Heteroaryl-5-fluoroquinolines Suzuki->Heteroaryls Buchwald->Amines

Caption: Synthetic Routes from this compound.

Conclusion

This compound is a promising and versatile building block for the synthesis of novel heterocyclic compounds. The protocols provided herein for Nucleophilic Aromatic Substitution, Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination offer robust and adaptable methods for the diversification of the quinoline scaffold. These synthetic strategies enable the generation of compound libraries with potential applications in various therapeutic areas, making this compound an important tool for researchers in drug discovery and development. Experimental validation and optimization of the provided protocols are encouraged to achieve the best results for specific substrates.

References

Application Notes and Protocols for High-Throughput Screening of 5,7-Difluoroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that form the scaffold for numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, binding affinity, and membrane permeability.[1] Specifically, 5,7-difluoroquinoline derivatives represent a promising, yet underexplored, scaffold in medicinal chemistry. These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) campaigns to identify and characterize novel bioactive this compound derivatives. The protocols are designed for researchers in drug discovery and development, offering detailed methodologies for anticancer and antimicrobial screening, along with data presentation formats and visualizations of relevant workflows and signaling pathways. While specific HTS data for this compound derivatives are not widely available, the following protocols and data are based on the activities of structurally related quinoline and fluoroquinolone compounds.

Potential Therapeutic Targets

Based on the known biological activities of similar quinoline compounds, the primary therapeutic areas for this compound derivatives are oncology and infectious diseases.

Anticancer Activity: Many quinoline derivatives exert their anticancer effects through the inhibition of key enzymes involved in cell proliferation and survival, such as topoisomerases and protein kinases.[2][3] The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, is a potential target for these compounds.[3]

Antimicrobial Activity: The antibacterial action of quinolones often involves the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication.[4]

Data Presentation: In Vitro Activity of Structurally Related Quinolone Derivatives

The following tables summarize the in vitro biological activities of quinoline derivatives that are structurally related to 5,7-difluoroquinolines. This data serves as a benchmark for hit validation and lead optimization in an HTS campaign.

Table 1: Representative Anticancer Activity of Quinolone Derivatives

Compound/AnalogCancer Cell LineAssay TypeIC50 / GI50 (µM)
Quinoline-based dihydrazone 3bMCF-7 (Breast)MTT7.016
Quinoline-based dihydrazone 3cMCF-7 (Breast)MTT7.05
Quinoline-based dihydrazone 3cBGC-823 (Gastric)MTT9.87
Quinoline-based dihydrazone 3cBEL-7402 (Hepatoma)MTT12.54
Quinoline-based dihydrazone 3cA549 (Lung)MTT15.32
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acidMCF–7 (Breast)MTT>82.9% inhibition at 100 µM

Data adapted from studies on quinoline-based dihydrazones and quinoline-4-carboxylic acid derivatives.[5][6][7]

Table 2: Representative Antimicrobial Activity of Quinolone Derivatives

Compound/AnalogBacterial StrainAssay TypeMIC (µg/mL)
Quinoline derivative 6Bacillus cereusBroth microdilution3.12
Quinoline derivative 6Staphylococcus aureusBroth microdilution6.25
Quinoline derivative 6Pseudomonas aeruginosaBroth microdilution12.5
Quinoline derivative 6Escherichia coliBroth microdilution25
7-chloroquinoline derivative 5Staphylococcus aureusAgar well diffusion- (11mm inhibition zone)
7-chloroquinoline derivative 5Pseudomonas aeruginosaAgar well diffusion- (11mm inhibition zone)
7-chloroquinoline derivative 8Escherichia coliAgar well diffusion- (12mm inhibition zone)

Data adapted from studies on various synthetic quinoline derivatives.[4][8]

Experimental Protocols

Protocol 1: Primary High-Throughput Screening for Anticancer Activity (Cell Viability Assay)

This protocol is designed for the primary screening of a this compound derivative library to identify "hits" that reduce cancer cell viability using a resazurin-based assay.

1. Materials and Reagents:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 384-well clear-bottom, black-walled microplates

  • This compound derivative library dissolved in DMSO

  • Resazurin sodium salt solution (0.1 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection (Ex/Em: ~560/590 nm)

2. Procedure:

  • Cell Seeding: Prepare a suspension of the desired cancer cell line at a predetermined optimal density. Using an automated dispenser, seed 40 µL of the cell suspension into each well of the 384-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare compound plates by diluting the library compounds to the desired screening concentration (e.g., 10 µM) in cell culture medium. Using an automated liquid handler, transfer 10 µL of the diluted compounds, positive control, or negative control to the appropriate wells of the cell plates.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the fluorescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound relative to the negative (DMSO) and positive controls. Identify hits based on a predefined activity threshold (e.g., >50% inhibition of cell viability).

Protocol 2: Secondary Assay for Anticancer Activity (Caspase-Glo® 3/7 Assay)

This protocol is used to confirm whether the primary hits from the cell viability screen induce apoptosis by measuring caspase-3/7 activity.

1. Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 384-well white-walled, clear-bottom microplates

  • Validated hit compounds from the primary screen

  • Caspase-Glo® 3/7 Assay System

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Plate reader capable of luminescence detection

2. Procedure:

  • Cell Seeding and Compound Addition: Follow the same procedure as in Protocol 1, steps 1 and 2.

  • Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO₂ humidified incubator.

  • Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the plates and reagent to equilibrate to room temperature. Add 50 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents by gentle shaking on a plate shaker for 30 seconds. Incubate the plates at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Determine the fold-increase in caspase activity for each compound compared to the negative control.

Protocol 3: Primary High-Throughput Screening for Antimicrobial Activity (Bacterial Growth Inhibition Assay)

This protocol is designed for the primary screening of a this compound derivative library to identify compounds that inhibit bacterial growth using an optical density-based method.

1. Materials and Reagents:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • 384-well clear microplates

  • This compound derivative library dissolved in DMSO

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Automated liquid handling system

  • Microplate reader capable of measuring absorbance at 600 nm (OD600)

2. Procedure:

  • Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of the library compounds, positive control, and negative control into the wells of the 384-well plates.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension in growth medium, adjusted to a specific optical density (e.g., 0.001 OD600).

  • Inoculation: Dispense 100 µL of the bacterial inoculum into each well of the compound-containing plates.

  • Incubation: Incubate the plates at 37°C with shaking for 16-24 hours.

  • Data Acquisition: Measure the optical density at 600 nm of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound compared to the negative (DMSO) and positive controls. Identify hits based on a predefined activity threshold (e.g., >80% growth inhibition).

Visualizations

Signaling Pathway

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival Akt->Survival promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor This compound Derivative Inhibitor->PI3K HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Validation cluster_lead_opt Lead Optimization CompoundLibrary This compound Library PrimaryScreen Primary HTS (e.g., Cell Viability Assay) CompoundLibrary->PrimaryScreen HitIdentification Hit Identification (>50% Inhibition) PrimaryScreen->HitIdentification DoseResponse Dose-Response (IC50 Determination) HitIdentification->DoseResponse Primary Hits SecondaryAssay Secondary Assay (e.g., Caspase Assay) DoseResponse->SecondaryAssay ConfirmedHits Confirmed Hits SecondaryAssay->ConfirmedHits SAR Structure-Activity Relationship (SAR) ConfirmedHits->SAR ADMET In Vitro ADMET Profiling SAR->ADMET LeadCandidate Lead Candidate Selection ADMET->LeadCandidate

References

Quinoline-Based Compounds as Potent Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant potential as anticancer agents. These compounds exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data for select quinoline-based anticancer compounds, offering a valuable resource for researchers in the field of oncology drug discovery.

Quantitative Data Summary

The anticancer activity of quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines. Lower IC50 values are indicative of higher potency. The following tables summarize the in vitro cytotoxic activity of representative quinoline-based compounds.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
12e MGC-803 (Gastric)1.38[1][2][3]
HCT-116 (Colon)5.34[1][2][3]
MCF-7 (Breast)5.21[1][2][3]
53 H1299 (Lung)1.41[4]
SKBR-3 (Breast)0.70[4]
MDA-MB-231 (Breast)< 0.10[4]
63 Caco-2 (Colon)5.0[4]
64 Caco-2 (Colon)2.5[4]

Table 2: Anticancer Activity of Substituted Quinoline Derivatives

Compound IDClass/DerivativeCancer Cell LineIC50/GI50 (µM)Reference
3c 8-hydroxyquinoline-5-sulfonamideC-32 (Melanoma)Comparable to Cisplatin
MDA-MB-231 (Breast)Comparable to Doxorubicin
A549 (Lung)Comparable to Cisplatin
3j Quinoline-4-carboxylic acidMCF-7 (Breast)82.9% growth reduction at 100 µM[5]
4l Isoquinoline derivativeK-562 (Leukemia)54.3% apoptosis at test concentration[5]
2b 4-quinolone derivativeK-562 (Leukemia)57.9% apoptosis at test concentration[5]
5a EGFR/HER-2 dual inhibitorMCF-7 (Breast)0.025-0.082[6]
A-549 (Lung)0.025-0.082[6]
4g Quinoline/pyrido-pyrimidineMCF-7 (Breast)3.02 ± 0.63[7]

Key Signaling Pathways and Mechanisms of Action

Quinoline-based compounds target several critical signaling pathways implicated in cancer progression. Two of the most well-documented mechanisms are the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the disruption of microtubule polymerization.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase receptor that, upon activation, triggers downstream signaling cascades promoting cell proliferation, survival, and migration.[1] Several quinoline derivatives have been designed as potent EGFR inhibitors.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds ATP ATP EGFR->ATP Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) EGFR->Downstream Activates Quinoline Quinoline Compound Quinoline->EGFR Inhibits (ATP competitive) ADP ADP ATP->ADP Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by quinoline-based compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8] Certain quinoline derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine binding site.[8][9]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Tubulin->G2M_Arrest Inhibition of Polymerization Quinoline Quinoline Compound Quinoline->Tubulin Binds to (e.g., Colchicine site) Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Disruption of microtubule dynamics by quinoline-based tubulin polymerization inhibitors.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of the anticancer activity of quinoline-based compounds. The following sections provide step-by-step methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Workflow:

MTT_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat with Quinoline Compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate 4h Add_MTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline-based compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the quinoline compound at the desired concentration for a specified time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[2][11]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the quinoline compound as described for the apoptosis assay and harvest the cells.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 9 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 2 hours at 4°C.

  • Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.

  • PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in apoptosis, such as caspases and members of the Bcl-2 family.[12][13]

Protocol:

  • Cell Lysis: After treatment with the quinoline compound, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

References

Troubleshooting & Optimization

Navigating the Regioselective Synthesis of 5,7-Difluoroquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5,7-difluoroquinoline, a key structural motif in various pharmacologically active compounds, presents unique regioselective challenges. The strong electron-withdrawing nature of the fluorine atoms can deactivate the aniline ring and influence the cyclization step in classical quinoline syntheses, often leading to mixtures of isomers and lower yields. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of this important scaffold.

Troubleshooting Guides

This section addresses common problems encountered during the regioselective synthesis of this compound and its derivatives, offering potential causes and actionable solutions.

Issue 1: Low or No Yield in Quinoline Formation
Potential CauseRecommended Solutions
Deactivation of the Aniline Ring: The two fluorine atoms on the starting material, 3,5-difluoroaniline, strongly deactivate the ring towards electrophilic substitution, which is a key step in many quinoline syntheses.1. Use Stronger Acid Catalysts: Employ stronger acids like polyphosphoric acid (PPA) or Eaton's reagent in place of sulfuric acid to facilitate the reaction. 2. Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. However, this should be done cautiously to avoid decomposition. 3. Consider Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction and improve yields under controlled conditions.
Poor Solubility of Reactants: Starting materials or intermediates may have limited solubility in the reaction solvent, leading to an incomplete reaction.1. Solvent Screening: Test a range of high-boiling point solvents such as Dowtherm A, diphenyl ether, or N-methyl-2-pyrrolidone (NMP). 2. Homogenization: Ensure vigorous stirring to maintain a well-mixed reaction suspension.
Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry can significantly impact the yield.1. Systematic Optimization: Perform small-scale experiments to optimize temperature, time, and the molar ratio of reactants. 2. Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product.
Issue 2: Formation of Undesired Regioisomers

A primary challenge in the synthesis of this compound from 3,5-difluoroaniline is the potential for the formation of the 5,9-difluoro (or other) isomers, depending on the specific synthesis route.

Potential CauseRecommended Solutions
Lack of Regiocontrol in Cyclization: In reactions like the Combes or Skraup synthesis, the cyclization of the intermediate can occur at either of the two positions ortho to the amino group in 3,5-difluoroaniline.1. Choice of Synthesis Method: The Conrad-Limpach synthesis, starting from 3,5-difluoroaniline and a β-ketoester, is often preferred for synthesizing 4-hydroxy-5,7-difluoroquinolines due to its generally higher regioselectivity. 2. Steric Hindrance: Introducing bulky groups on the β-dicarbonyl compound in a Combes-type synthesis can influence the direction of cyclization.
Isomeric Starting Materials: Impurities in the starting 3,5-difluoroaniline can lead to the formation of corresponding isomeric quinoline products.1. Purity of Starting Materials: Ensure the high purity of 3,5-difluoroaniline by techniques such as recrystallization or distillation before use. 2. Characterize Starting Materials: Confirm the identity and purity of all starting materials using analytical methods like NMR and GC-MS.
Issue 3: Difficulty in Product Purification
Potential CauseRecommended Solutions
Co-elution of Isomers: Regioisomers of difluoroquinoline often have very similar polarities, making their separation by standard column chromatography challenging.1. High-Performance Column Chromatography: Utilize high-resolution silica gel or consider using a different stationary phase like alumina. 2. Fractional Crystallization: If the product is a solid, attempt fractional crystallization from a suitable solvent system to separate the isomers. 3. Preparative HPLC: For small-scale purifications where high purity is critical, preparative HPLC can be an effective separation method.
Tar Formation: Harsh reaction conditions, particularly in the Skraup synthesis, can lead to the formation of tarry byproducts, complicating the work-up and purification.1. Use of Mild Oxidizing Agents: In the Skraup synthesis, consider using milder oxidizing agents than nitrobenzene. 2. Temperature Control: Maintain strict control over the reaction temperature to minimize charring. 3. Steam Distillation: For volatile quinolines, steam distillation of the crude reaction mixture can be an effective initial purification step to separate the product from non-volatile tars.

Data Presentation: Comparison of Synthetic Routes

The choice of synthetic route can significantly impact the yield and regioselectivity. The following table summarizes quantitative data for common methods used to synthesize this compound derivatives.

Synthetic MethodStarting MaterialsProductTypical Yield (%)Key Considerations
Conrad-Limpach 3,5-Difluoroaniline, Diethyl malonate5,7-Difluoro-4-hydroxy-2(1H)-quinolone~70-80%High regioselectivity for the 4-hydroxy product. Requires high temperatures for cyclization.
Combes 3,5-Difluoroaniline, Acetylacetone5,7-Difluoro-2,4-dimethylquinolineVariableCan produce a mixture of regioisomers. Yields are often moderate.
Skraup 3,5-Difluoroaniline, GlycerolThis compoundLowHarsh reaction conditions often lead to low yields and significant tar formation. Regioselectivity can be poor.
Friedländer 2-Amino-4,6-difluorobenzaldehyde, KetoneSubstituted this compoundVariableRequires the synthesis of the substituted aminobenzaldehyde precursor. Regioselectivity depends on the ketone used.

Experimental Protocols

Conrad-Limpach Synthesis of 5,7-Difluoro-4-hydroxy-2(1H)-quinolone

This method is often favored for its regioselectivity in producing 4-hydroxyquinoline derivatives.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-difluoroaniline (1.0 eq) and diethyl malonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours.

  • Allow the reaction mixture to cool to approximately 100 °C and add ethanol to precipitate the intermediate.

  • Filter the solid and wash with cold ethanol.

Step 2: Cyclization

  • Add the dried intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to 250 °C for 30 minutes.

  • Cool the reaction mixture and add hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to yield 5,7-difluoro-4-hydroxy-2(1H)-quinolone.

Combes Synthesis of 5,7-Difluoro-2,4-dimethylquinoline

This method provides a direct route to substituted quinolines but may present challenges with regioselectivity.

  • To a stirred solution of 3,5-difluoroaniline (1.0 eq) in ethanol, add acetylacetone (1.1 eq).

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is 3,5-difluoroaniline the preferred starting material for the synthesis of this compound?

A1: The substitution pattern of 3,5-difluoroaniline directs the cyclization in classical quinoline syntheses to form the 5,7-disubstituted quinoline ring system. The two ortho positions relative to the amino group are available for ring closure.

Q2: What is the main challenge in controlling regioselectivity when using 3,5-difluoroaniline?

A2: The main challenge is that cyclization can occur at either the C2 or C6 position of the 3,5-difluoroaniline ring, potentially leading to the formation of the undesired 5,9-difluoroquinoline isomer in addition to the desired this compound. The electronic effects of the fluorine atoms influence the nucleophilicity of these positions.

Q3: Can I use a Friedländer synthesis to prepare this compound?

A3: Yes, the Friedländer synthesis is a viable option.[1][2] However, it requires a 2-amino-4,6-difluorobenzaldehyde or a corresponding ketone as the starting material, which may need to be synthesized separately. The regioselectivity will then be determined by the nature of the other carbonyl-containing reactant.

Q4: Are there any "greener" alternatives to the classical high-temperature quinoline syntheses?

A4: Yes, microwave-assisted organic synthesis (MAOS) is a greener alternative that can significantly reduce reaction times and sometimes improve yields. Solvent-free reaction conditions have also been explored for some quinoline syntheses.

Q5: How can I confirm the regiochemistry of my final product?

A5: The most reliable method for confirming the regiochemistry is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect (NOE) experiments. These techniques can establish the connectivity and spatial relationships between the protons and carbons in the molecule, allowing for unambiguous structure elucidation. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides definitive structural proof.

Visualizing the Challenges and Workflows

Logical Relationship in Regioselective Synthesis

regioselectivity_logic start Start: 3,5-Difluoroaniline intermediate Reaction Intermediate start->intermediate carbonyl Carbonyl Compound (e.g., β-diketone, α,β-unsaturated ketone) carbonyl->intermediate cyclization Cyclization Step intermediate->cyclization product_57 Desired Product: This compound cyclization->product_57 Favored Pathway product_isomer Isomeric Byproduct (e.g., 5,9-Difluoroquinoline) cyclization->product_isomer Side Pathway control Control of Regioselectivity (Reaction Conditions, Sterics) control->cyclization

Caption: Factors influencing the regiochemical outcome in the synthesis of this compound.

Experimental Workflow for Troubleshooting Low Yield

troubleshooting_workflow start Low Yield Observed check_purity Verify Purity of Starting Materials TLC, NMR, GC-MS start->check_purity purify Purify Starting Materials (Recrystallize, Distill) check_purity:f0->purify Impure check_conditions Review Reaction Conditions Temperature, Time, Catalyst check_purity:f0->check_conditions Pure purify->check_purity Re-evaluate optimize Optimize Conditions (Small-scale trials) check_conditions:f0->optimize Sub-optimal check_workup Analyze Work-up & Purification Extraction, Chromatography check_conditions:f0->check_workup Optimal optimize->check_conditions Re-evaluate improve_workup Modify Purification (Solvent system, Method) check_workup:f0->improve_workup Inefficient success Yield Improved check_workup:f0->success Efficient improve_workup->check_workup Re-evaluate

Caption: A systematic workflow for troubleshooting low yields in the synthesis of this compound.

References

Technical Support Center: Synthesis of 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, experimental protocols, and comparative data to enhance the yield and purity of 5,7-Difluoroquinoline and its key precursors.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound derivatives via the Gould-Jacobs reaction, the primary synthetic route.

Q1: My initial condensation of 3,5-difluoroaniline and diethyl ethoxymethylenemalonate (DEEM) is sluggish or incomplete. What could be the cause?

A: The reduced nucleophilicity of 3,5-difluoroaniline is the primary reason for a slow reaction. The two electron-withdrawing fluorine atoms decrease the electron density on the amine nitrogen, hindering its attack on DEEM. To address this:

  • Ensure Anhydrous Conditions: Water can hydrolyze DEEM. Ensure all glassware is oven-dried and use anhydrous reagents.

  • Increase Reaction Temperature: Gently heating the neat mixture to 100-130°C can facilitate the reaction. Monitor the evolution of ethanol as an indicator of progress.

  • Use a Catalyst (with caution): While typically performed neat, a mild Lewis acid catalyst could be explored in small-scale trials, but this may complicate purification.

Q2: The high-temperature cyclization step is producing a dark tar, and my yield of ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate is very low. How can I prevent this?

A: Tar formation is a common issue resulting from substrate decomposition at the high temperatures (typically >250°C) required for cyclization.[1] Here are several strategies to mitigate this:

  • Optimize Temperature and Time: Overheating or prolonged heating is detrimental. The ideal conditions are often a fine balance. It is recommended to perform small-scale optimization experiments.[1] Microwave synthesis, in particular, allows for precise control over a short duration, which can significantly improve yields by minimizing degradation.[2][3][4]

  • Use a High-Boiling Inert Solvent: Solvents like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or diphenyl ether itself provide a stable and uniform high-temperature environment, which can minimize localized overheating and subsequent charring.[1]

  • Slow Addition: Instead of heating the entire mixture at once, pre-heat the high-boiling solvent to the target temperature (e.g., 250°C) and then slowly add the condensation product (diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate). This ensures the intermediate spends minimal time at high temperatures before cyclizing.

Q3: My final product after cyclization is the decarboxylated 5,7-difluoro-4-hydroxyquinoline. Why is this happening?

A: Unwanted decarboxylation of the C-3 ester group can occur, especially under high-temperature and high-pressure conditions, which can be generated in a sealed vessel during microwave synthesis.[1][2]

  • Control Reaction Parameters: Carefully control and monitor the reaction temperature and time. If using a microwave reactor, monitor the internal pressure. Reducing the temperature or reaction time may be necessary to prevent the loss of the carboxylate group.[2]

Q4: The saponification of my ethyl ester is incomplete, or the subsequent decarboxylation is not working.

A: For saponification, ensure you are using a sufficient excess of a strong base like NaOH or KOH and enough reaction time under reflux in a suitable solvent like ethanol/water. For decarboxylation, very high temperatures are often required. The reaction is typically performed by heating the dry 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid in a high-boiling solvent like diphenyl ether or even neat, close to its melting point, until carbon dioxide evolution ceases.

Q5: I am having trouble converting 5,7-difluoro-4-hydroxyquinoline to this compound. What are the best methods?

A: This is a two-step process. The 4-hydroxy group must first be converted to a better leaving group, typically a chloro group, which is then removed via reduction.

  • Chlorination: Refluxing the 4-hydroxyquinoline with phosphorus oxychloride (POCl₃) is the standard method to yield 5,7-difluoro-4-chloroquinoline.[5][6] This reaction can be aggressive; ensure it is performed in a well-ventilated fume hood with appropriate precautions.

  • Reduction (Dechlorination): The resulting 4-chloroquinoline can be reduced to the parent quinoline via catalytic hydrogenation. Common catalysts include Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][2][7][8][9]

Comparative Data on Synthesis Conditions

Optimizing the thermal cyclization step is critical for maximizing yield. While conventional heating in a high-boiling solvent is common, microwave irradiation offers rapid heating and precise temperature control, which can significantly reduce byproduct formation.

The following data, adapted from a study on a similar Gould-Jacobs reaction, illustrates the impact of microwave conditions on product yield.

Table 1: Effect of Microwave Conditions on Gould-Jacobs Cyclization Yield

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)Observations
12507.52 to 51Incomplete cyclization; mainly intermediate observed.
2250153 to 69Low conversion to product.
330055 to 1847Good yield with minimal intermediate remaining.
43007.54 to 1537Yield decreases slightly with longer time.
5300155 to 2428Significant decarboxylation and degradation observed.

Data adapted from Biotage Application Note AN56 for a representative Gould-Jacobs reaction.[2] This table demonstrates a clear optimum between temperature and time to maximize yield before degradation and side reactions become prevalent.

Detailed Experimental Protocols

The synthesis of this compound is a multi-step process. The primary route involves the Gould-Jacobs reaction to form the quinoline core, followed by functional group manipulations.

Protocol 1: Synthesis of Ethyl 5,7-Difluoro-4-hydroxyquinoline-3-carboxylate (Gould-Jacobs Reaction)

This protocol consists of two main steps: the initial condensation and the thermal cyclization.

Step 1: Condensation of 3,5-Difluoroaniline with DEEM

  • In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM, 1.05 eq).

  • Heat the neat mixture in an oil bath at 120-130°C for 1-2 hours. Ethanol is eliminated as a byproduct. The reaction can be monitored by TLC until the starting aniline is consumed.

  • The resulting crude product, diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate, is a viscous oil or low-melting solid and can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to 250-255°C under a nitrogen atmosphere.

  • Slowly add the crude intermediate from Step 1 to the hot solvent with vigorous stirring over 20-30 minutes.

  • Maintain the reaction temperature at 250-255°C for an additional 30-60 minutes after the addition is complete. Monitor the reaction by TLC.

  • Cool the reaction mixture to below 100°C and add hexane or petroleum ether to precipitate the product.

  • Stir the slurry for 1-2 hours, then collect the solid by vacuum filtration.

  • Wash the filter cake thoroughly with hexane to remove the high-boiling solvent.

  • The crude solid can be further purified by recrystallization from ethanol or a similar solvent to yield ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate as a white to off-white solid.

Protocol 2: Synthesis of 5,7-Difluoro-4-hydroxyquinoline

This protocol involves the saponification of the ester followed by thermal decarboxylation.

Step 1: Saponification

  • Suspend ethyl 5,7-difluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (3-4 eq NaOH).

  • Heat the mixture to reflux until the solid completely dissolves and TLC analysis indicates the disappearance of the starting material (typically 1-3 hours).

  • Cool the solution to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to approximately pH 2-3 with concentrated hydrochloric acid.

  • Collect the precipitated solid, 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid, by vacuum filtration, wash with cold water, and dry thoroughly.

Step 2: Decarboxylation

  • Place the dry 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid in a flask containing a high-boiling solvent like diphenyl ether.

  • Heat the mixture to 250-260°C. Vigorous evolution of CO₂ should be observed.

  • Maintain the temperature until gas evolution ceases (typically 30-60 minutes).

  • Cool the mixture, and precipitate the product by adding hexane.

  • Collect the solid by filtration, wash with hexane, and recrystallize from a suitable solvent to obtain pure 5,7-difluoro-4-hydroxyquinoline.

Protocol 3: Synthesis of this compound

This protocol describes the final conversion of the 4-hydroxyquinoline intermediate to the parent quinoline.

Step 1: Chlorination

  • Caution: This reaction should be performed in a well-ventilated fume hood. Phosphorus oxychloride is corrosive and reacts violently with water.

  • Carefully add 5,7-difluoro-4-hydroxyquinoline (1.0 eq) in portions to an excess of phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heat the mixture to reflux (approx. 105-110°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide until the product precipitates.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5,7-difluoro-4-chloroquinoline.

Step 2: Catalytic Hydrogenation (Dechlorination)

  • Dissolve the crude 5,7-difluoro-4-chloroquinoline (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C, 10 wt%).

  • Add a base, such as sodium acetate or triethylamine (1.5-2.0 eq), to neutralize the HCl formed during the reaction.

  • Place the reaction mixture in a hydrogenation apparatus, purge with hydrogen gas, and then maintain a hydrogen atmosphere (from a balloon or at a set pressure).

  • Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel or recrystallization to obtain pure this compound.

Visualizations: Workflows and Logic

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization A 3,5-Difluoroaniline + Diethyl Ethoxymethylenemalonate B Heat (120-130°C) Neat Reaction A->B Mix C Intermediate: Diethyl 2-(((3,5-difluorophenyl)amino)methylene)malonate B->C Ethanol byproduct D High-Boiling Solvent (e.g., Diphenyl Ether) E Heat to 250-255°C C->E Slow Addition D->E F Precipitate & Purify E->F Cool & Add Hexane G Product: Ethyl 5,7-Difluoro-4-hydroxy- quinoline-3-carboxylate F->G

Caption: Workflow for the Gould-Jacobs synthesis of the quinoline core.

Troubleshooting_Logic start Low Yield in Cyclization Step q1 Observe Tar Formation? start->q1 a1_yes Action: Optimize Temp/Time - Use Microwave - Slow addition to hot solvent q1->a1_yes Yes a1_no Clean reaction but low conversion q1->a1_no No q2 Decarboxylated byproduct? a1_no->q2 a2_yes Action: Reduce Temp/Time - Monitor pressure in sealed vessel q2->a2_yes Yes a2_no Incomplete reaction q2->a2_no No q3 Action: Increase Reaction Time or Temperature slightly. Ensure intermediate purity. a2_no->q3

Caption: Decision tree for troubleshooting low yields in the cyclization step.

Dehydroxylation_Pathway start 5,7-Difluoro-4-hydroxyquinoline step1 Chlorination start->step1 POCl₃, Reflux intermediate 5,7-Difluoro-4-chloroquinoline step1->intermediate step2 Reduction intermediate->step2 H₂, Pd/C, Base end Final Product: This compound step2->end

Caption: Synthetic pathway for the dehydroxylation of the 4-hydroxyquinoline.

References

Technical Support Center: Skraup Synthesis of Difluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Skraup synthesis of difluorinated quinolines. This guide addresses common issues, offers potential solutions, and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis with a difluoroaniline is extremely vigorous and difficult to control. How can I moderate the reaction?

A1: The Skraup synthesis is notoriously exothermic, and this can be exacerbated by the presence of electron-withdrawing fluorine atoms, which can affect the reaction kinetics.[1][2] To control the reaction, you can:

  • Add a moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent.[1][3] Boric acid can also be used as a moderating agent.[1]

  • Control the addition of sulfuric acid: Add the concentrated sulfuric acid slowly and in portions, with efficient cooling and stirring, to manage the heat generated.

  • Ensure efficient stirring: Vigorous mechanical stirring is crucial to dissipate heat and prevent the formation of localized hotspots, which can lead to uncontrolled reactions and tar formation.

Q2: I am observing significant tar formation in my Skraup synthesis of a difluorinated quinoline. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in the Skraup synthesis due to the harsh acidic and oxidizing conditions, which can cause polymerization of the reactants and intermediates.[4][5] With difluorinated anilines, the electron-withdrawing nature of the fluorine atoms can make the aniline less reactive and more susceptible to side reactions under harsh conditions. To minimize tarring:

  • Use a moderator: As mentioned above, ferrous sulfate can help control the reaction rate and reduce charring.[3]

  • Optimize temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic phase must be carefully controlled.

  • Purification: The crude product is often a dark, viscous material.[4] Purification by steam distillation (for volatile quinolines) followed by extraction is a common and effective method to separate the desired product from the tar.[5]

Q3: The yield of my difluorinated quinoline is very low. What are the potential reasons and how can I improve it?

A3: Low yields in the Skraup synthesis of difluorinated quinolines can be attributed to several factors:

  • Electron-deficient substrate: The two fluorine atoms are strong electron-withdrawing groups, which deactivate the aniline ring towards electrophilic substitution, a key step in the cyclization process. This can significantly slow down the desired reaction pathway and allow side reactions to dominate.

  • Polymerization: As mentioned, the harsh acidic conditions can lead to the polymerization of the difluoroaniline starting material or reaction intermediates.[6][7][8]

  • Side reactions: Besides polymerization, other side reactions such as defluorination or electrophilic substitution of a fluorine atom might occur under the strong acidic and high-temperature conditions, although this is less commonly reported.[9]

  • Difficult work-up: The viscous and tarry nature of the crude product can make isolation and purification challenging, leading to product loss.[4]

To improve the yield:

  • Optimize reaction conditions: Carefully control the temperature and reaction time.

  • Use a moderator: Ferrous sulfate can help to favor the desired reaction pathway.[3]

  • Consider alternative syntheses: For electron-deficient anilines, alternative quinoline syntheses like the Doebner-von Miller, Combes, or Friedländer synthesis might offer better yields and fewer side reactions.[10][11]

Q4: Could defluorination be a side reaction during the Skraup synthesis of difluorinated quinolines?

A4: While not extensively documented as a major side reaction in the Skraup synthesis, defluorination is a possibility under the harsh, strongly acidic, and high-temperature conditions of the reaction. The C-F bond is generally strong, but electrophilic substitution of fluorine has been observed in some Skraup reactions, particularly with polyfluorinated naphthylamines.[9] This suggests that under vigorous conditions, a fluorine atom could potentially be replaced by a proton or other electrophiles present in the reaction mixture.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common problems encountered during the Skraup synthesis of difluorinated quinolines.

Problem Possible Cause Troubleshooting Steps
Reaction is too violent and produces excessive tar Uncontrolled exothermic reaction.1. Add a moderator: Introduce ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before adding sulfuric acid.[1][3] 2. Control reagent addition: Add concentrated sulfuric acid slowly and in portions with efficient cooling. 3. Ensure efficient stirring: Use a mechanical stirrer to maintain a homogeneous mixture and prevent localized overheating.
Low to no product formation 1. Electron-withdrawing effect of fluorine atoms deactivates the aniline. 2. Reaction temperature is too low or reaction time is too short.1. Increase reaction temperature cautiously: Monitor the reaction closely as higher temperatures can also promote side reactions. 2. Increase reaction time: Allow the reaction to proceed for a longer duration. 3. Verify reagent quality: Ensure all reagents, especially glycerol (which should be anhydrous), are of high purity.[1]
Significant product loss during work-up Tar formation makes extraction difficult and inefficient.1. Dilute the reaction mixture: After cooling, carefully dilute the mixture with water to reduce its viscosity. 2. Utilize steam distillation: For volatile difluorinated quinolines, steam distillation is an effective method to separate the product from non-volatile tar.[5] 3. Optimize extraction: Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.
Formation of unexpected byproducts Potential for side reactions like polymerization or defluorination.1. Characterize byproducts: Use techniques like NMR, MS, and IR to identify the structure of the byproducts. This can provide insights into the competing reaction pathways. 2. Modify reaction conditions: Adjusting temperature, reaction time, or the type of oxidizing agent may suppress the formation of specific byproducts.

Experimental Protocols

General Protocol for the Skraup Synthesis of a Difluorinated Quinoline (e.g., 6,7-Difluoroquinoline from 3,4-Difluoroaniline)

Disclaimer: This is a general protocol and may require optimization for specific difluorinated aniline isomers. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • 3,4-Difluoroaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) (optional, as a moderator)

  • Sodium Hydroxide (for neutralization)

  • Dichloromethane or other suitable solvent for extraction

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add the 3,4-difluoroaniline to the glycerol.

  • If using a moderator, add ferrous sulfate heptahydrate to the mixture.

  • Slowly and with vigorous stirring, add the concentrated sulfuric acid to the mixture. The addition should be done in an ice bath to control the initial exotherm.

  • Add the nitrobenzene to the reaction mixture.

  • Slowly heat the mixture in an oil bath to the desired reaction temperature (typically 120-140 °C). The reaction is often exothermic, so be prepared to remove the heat source if the reaction becomes too vigorous.

  • Maintain the reaction at this temperature for several hours (3-5 hours is a typical starting point), monitoring the reaction progress by TLC if possible.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the solution is basic. This step should also be performed in an ice bath.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure.

Visualizations

Skraup_Synthesis_Pathway cluster_reactants Reactants cluster_main_reaction Main Reaction Pathway cluster_side_reactions Side Reactions A Difluoroaniline I1 Acrolein Formation A->I1 S1 Polymerization A->S1 B Glycerol B->I1 C H₂SO₄ C->I1 D Oxidizing Agent I2 Michael Addition I1->I2 I3 Cyclization I2->I3 I2->S1 I4 Dehydration I3->I4 I3->S1 I5 Oxidation I4->I5 P Difluorinated Quinoline I5->P S3 Defluorination (potential) P->S3 S2 Tar Formation S1->S2

Caption: Main reaction pathway and potential side reactions in the Skraup synthesis of difluorinated quinolines.

Troubleshooting_Workflow Start Experiment Start Problem Identify Issue Start->Problem LowYield Low Yield? Problem->LowYield Yes ExcessiveTar Excessive Tar? Problem->ExcessiveTar No CheckPurity Check Reagent Purity LowYield->CheckPurity ViolentReaction Violent Reaction? ExcessiveTar->ViolentReaction Yes ExcessiveTar->CheckPurity No AddModerator Add Moderator (e.g., FeSO₄) ViolentReaction->AddModerator OptimizeTemp Optimize Temperature & Time CheckPurity->OptimizeTemp AnalyzeByproducts Analyze Byproducts OptimizeTemp->AnalyzeByproducts ControlAddition Control Acid Addition Rate AddModerator->ControlAddition ImproveString ImproveString ControlAddition->ImproveString ImproveStirring Improve Stirring End Successful Synthesis ImproveStirring->End AnalyzeByproducts->End

Caption: Troubleshooting workflow for the Skraup synthesis of difluorinated quinolines.

Logical_Relationships cluster_params Reaction Parameters cluster_outcomes Reaction Outcomes Temp High Temperature Polymer Polymerization / Tar Temp->Polymer Vigor Reaction Vigor Temp->Vigor Acid High Acid Concentration Acid->Polymer Acid->Vigor EWG Electron-Withdrawing Groups (F) Yield Desired Product Yield EWG->Yield Decreases Moderator Presence of Moderator Moderator->Yield Increases Moderator->Vigor Decreases Polymer->Yield Decreases Vigor->Polymer

Caption: Logical relationships between reaction parameters and outcomes in the Skraup synthesis.

References

Technical Support Center: Purification of 5,7-Difluoroquinoline and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 5,7-Difluoroquinoline and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for crude this compound and its derivatives are recrystallization and column chromatography. For compounds that are solid at room temperature, recrystallization is often a cost-effective first-line method for removing impurities.[1][2] Column chromatography is highly effective for separating the target compound from byproducts with different polarities, including isomeric impurities.[1][2]

Q2: What are the likely impurities in a crude this compound sample synthesized via the Skraup reaction?

A2: The Skraup synthesis, a common method for preparing quinolines, is known for its harsh conditions which can lead to a variety of impurities.[3][4][5][6] For this compound, potential impurities include:

  • Unreacted starting materials (e.g., 3,5-difluoroaniline).

  • Oxidizing agent byproducts (e.g., residual nitrobenzene).

  • Polymeric tars formed from the decomposition of glycerol and other reactants.

  • Positional isomers if the starting aniline is not symmetrically substituted.

  • Over-reduced or partially oxidized quinoline derivatives.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound and its derivatives can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for quantifying purity and identifying impurities in fluoroquinolones.[1][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is invaluable for confirming the structure of the desired product and identifying any organic impurities. Mass spectrometry (MS) can be used to confirm the molecular weight.

Troubleshooting Guides

This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format.

Recrystallization Issues

Issue 1: My this compound derivative is "oiling out" instead of crystallizing.

  • Question: I've dissolved my compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?

  • Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated, causing the compound to come out of solution above its melting point.

    • Solution 1: Adjust the Solvent System. Add a small amount of a co-solvent in which the compound is more soluble (a "good" solvent) to the hot mixture to lower the saturation point. Alternatively, try a solvent system with a lower boiling point.[7]

    • Solution 2: Slow Down Cooling. Allow the solution to cool to room temperature more slowly before placing it in an ice bath. You can insulate the flask to encourage gradual cooling.[7]

    • Solution 3: Lower the Concentration. Add more of the primary solvent to the hot solution to reduce the concentration before attempting to cool and crystallize again.

Issue 2: No crystals are forming from my supersaturated solution.

  • Question: My solution of this compound is cool, but no crystals have appeared. What should I do?

  • Answer: Crystal formation requires nucleation, which can sometimes be slow to initiate.

    • Solution 1: Induce Nucleation by Scratching. Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7]

    • Solution 2: Seeding. If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.[7]

    • Solution 3: Increase Concentration. If the solution is not sufficiently supersaturated, carefully evaporate some of the solvent and attempt to cool again.

Issue 3: The final purity of my recrystallized this compound is still low.

  • Question: I've recrystallized my product, but it is still impure. How can I improve the purity?

  • Answer: This can happen if impurities have similar solubility to your product or if they are trapped within the crystal lattice.

    • Solution 1: Perform a Second Recrystallization. A subsequent recrystallization, potentially with a different solvent system, can further enhance purity.

    • Solution 2: Use Decolorizing Carbon. If your product is discolored, it may be due to colored impurities. Add a small amount of activated charcoal to the hot solution before filtering to adsorb these impurities.[2] Be aware that this may also slightly reduce your yield.

    • Solution 3: Switch to Column Chromatography. If recrystallization is ineffective, column chromatography is a more powerful technique for separating compounds with different polarities.[1]

Column Chromatography Issues

Issue 1: My this compound derivative is streaking or tailing on the silica gel column.

  • Question: I'm getting poor separation and broad, streaky bands during column chromatography. How can I improve this?

  • Answer: Tailing is a common issue when purifying quinoline derivatives on silica gel. This is often due to the interaction of the basic nitrogen atom in the quinoline ring with the acidic silanol groups on the silica surface.

    • Solution: Add a Basic Modifier. To mitigate this interaction, add a small amount of a basic modifier, such as 0.5-2% triethylamine or pyridine, to your eluent.[9] This will neutralize the acidic sites on the silica gel and lead to sharper bands and better separation.

Issue 2: I am having difficulty separating my this compound from a similarly polar impurity.

  • Question: My target compound and an impurity have very similar Rf values on TLC, making separation by column chromatography challenging. What can I do?

  • Answer: When dealing with compounds of similar polarity, optimizing your chromatographic conditions is key.

    • Solution 1: Use a Shallow Gradient. If using a gradient elution, make the gradient shallower (i.e., increase the percentage of the more polar solvent more slowly) to improve resolution between closely eluting compounds.

    • Solution 2: Try a Different Stationary Phase. If silica gel is not providing adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase (C18) silica gel if your compound is sufficiently non-polar.

    • Solution 3: Employ Preparative HPLC. For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can offer significantly higher resolution than standard column chromatography.

Data on Purification Techniques

Purification MethodCompound TypeTypical Solvents/EluentsExpected PurityTypical YieldReference
Recrystallization Fluoro-nitro-quinolinesMethanol, 95% Ethanol, Acetone, Dichloromethane/Hexane>95%60-85%[1]
Recrystallization Dichloro-hydroxy-quinolinesEthanol>99%86-90%[10][11]
Column Chromatography Fluoro-nitro-quinolinesHexane/Ethyl Acetate gradient>98%50-80%[2]
Column Chromatography Dichloro-quinolinedionesDichloromethane/Methanol gradient>99%65%[12]

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)

This protocol is a general guideline and may require optimization for your specific derivative.

  • Solvent Selection: In a small test tube, add a few milligrams of your crude this compound. Add a few drops of ethanol. If it dissolves at room temperature, ethanol is not a suitable solvent. If it is sparingly soluble at room temperature, heat the test tube. If the compound dissolves upon heating and recrystallizes upon cooling, ethanol is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot ethanol required to completely dissolve the solid with stirring and gentle heating.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask.

  • Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or place them in a desiccator under vacuum to remove the last traces of solvent.

Protocol 2: Column Chromatography of this compound

This protocol assumes the use of silica gel as the stationary phase.

  • Eluent Selection (TLC): Develop a suitable eluent system using Thin Layer Chromatography (TLC). A good starting point for many quinoline derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal eluent system should give your target compound an Rf value of approximately 0.2-0.4. If tailing is observed, add 0.5-2% triethylamine to the eluent system.

  • Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica gel.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the column.

  • Elution: Begin eluting the column with your chosen eluent system. If you are using a gradient, start with a low polarity and gradually increase the polarity by increasing the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Monitoring: Monitor the fractions by TLC to identify which ones contain your pure product.

  • Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified this compound.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve Crude in Hot Solvent hot_filter Hot Filtration (Optional) dissolve->hot_filter Insoluble impurities? cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry select_eluent Select Eluent (TLC) pack_column Pack Column select_eluent->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_fractions Monitor (TLC) collect_fractions->monitor_fractions combine_pure Combine Pure Fractions monitor_fractions->combine_pure Identify pure fractions evaporate Evaporate Solvent combine_pure->evaporate

Caption: General experimental workflows for recrystallization and column chromatography.

troubleshooting_logic start Purification Issue recrystallization Recrystallization Problem start->recrystallization chromatography Chromatography Problem start->chromatography oiling_out Oiling Out? recrystallization->oiling_out no_crystals No Crystals? recrystallization->no_crystals tailing Tailing/Streaking? chromatography->tailing poor_separation Poor Separation? chromatography->poor_separation oiling_out->no_crystals No solution_oiling Adjust Solvent Slow Cooling Lower Concentration oiling_out->solution_oiling Yes solution_no_crystals Scratch Flask Add Seed Crystal Concentrate Solution no_crystals->solution_no_crystals Yes tailing->poor_separation No solution_tailing Add Basic Modifier (e.g., Triethylamine) tailing->solution_tailing Yes solution_poor_separation Shallow Gradient Change Stationary Phase Use Preparative HPLC poor_separation->solution_poor_separation Yes

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Palladium-Catalyzed Reactions with 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 5,7-difluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for troubleshooting common issues encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems in a question-and-answer format to help you navigate the challenges of working with this electron-deficient substrate.

Q1: I am observing low to no conversion of my this compound starting material. What are the likely causes and how can I improve the yield?

Low or no yield is a common challenge, often stemming from issues with catalyst activation or reactivity of the substrate. The two fluorine atoms on the quinoline ring make the C-X (X = Cl, Br, I) bond more electron-deficient and generally more reactive towards oxidative addition. However, other factors can impede the reaction.

Possible Causes & Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium source and the ancillary ligand is critical. For electron-deficient substrates like this compound, standard catalysts may not be optimal.

    • Recommendation: Screen a variety of palladium precursors such as Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts. Employ electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, or DavePhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These ligands can facilitate the oxidative addition step and stabilize the active Pd(0) species.[1]

  • Base Selection: The base is crucial for the transmetalation step in many cross-coupling reactions. An inappropriate base can lead to poor reactivity or side reactions.

    • Recommendation: The strength and nature of the base can significantly influence the outcome. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3] For base-sensitive substrates, milder bases such as K₂CO₃ or even organic bases can be tested. The choice of base may need to be optimized in conjunction with the solvent and coupling partner.

  • Solvent Effects: The solvent influences catalyst solubility, activity, and the stability of intermediates.

    • Recommendation: Aprotic polar solvents like dioxane, THF, or DMF are commonly used.[4][5] The choice of solvent can affect the selectivity and rate of the reaction.[4][6][7] For instance, polar solvents can sometimes favor reaction at a triflate group over a halide.[4][6][7] Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.

  • Reaction Temperature: Suboptimal temperature can result in a sluggish reaction.

    • Recommendation: While higher temperatures generally increase reaction rates, they can also lead to catalyst decomposition and side reactions. A systematic screening of the reaction temperature (e.g., from 80 °C to 120 °C) is recommended to find the optimal balance.

Q2: I am observing significant formation of a hydrodehalogenated byproduct (5-fluoroquinoline or 7-fluoroquinoline). How can I minimize this side reaction?

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed couplings, particularly with electron-deficient substrates.

Possible Causes & Solutions:

  • Source of Hydride: The hydride can originate from the solvent, base, or other reagents in the reaction mixture.

  • Catalyst System: Certain catalyst and ligand combinations may be more prone to promoting this side reaction.

    • Recommendation:

      • Choice of Base and Solvent: Carefully select the base and ensure anhydrous conditions if the protocol requires it. The use of certain bases in specific solvents can favor hydrodehalogenation.

      • Ligand Modification: Employing bulky ligands can disfavor the pathways leading to hydrodehalogenation by sterically hindering the approach of hydride sources.

      • Scavengers: In some cases, the addition of a scavenger for reactive hydride species can be beneficial, although this requires careful consideration to avoid interference with the main reaction.

Q3: My reaction is producing a mixture of mono- and di-substituted products in a Suzuki coupling. How can I control the selectivity?

Achieving selective mono-arylation of a di-halogenated substrate can be challenging. The relative reactivity of the C-X bonds will determine the product distribution.

Possible Causes & Solutions:

  • Reaction Conditions: Temperature, reaction time, and stoichiometry of the coupling partner all play a role in selectivity.

    • Recommendation:

      • Stoichiometry: Use a slight excess or a stoichiometric amount of the boronic acid or its ester to favor mono-substitution.

      • Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction progress can allow for stopping the reaction after the desired mono-substituted product has formed, before significant di-substitution occurs.

      • Ligand and Solvent Effects: The choice of ligand and solvent can influence the relative rates of the first and second coupling reactions.[4][8][9] Systematic screening of these parameters is advised to optimize for the desired product.

Q4: I am performing a Sonogashira coupling and observe significant homocoupling of my terminal alkyne (Glaser coupling). What can be done to suppress this?

Homocoupling of the alkyne is a frequent side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.[10][11]

Possible Causes & Solutions:

  • Oxygen Contamination: The presence of oxygen promotes the oxidative homocoupling of the alkyne.

  • Catalyst Concentration: High concentrations of the copper catalyst can exacerbate the issue.

    • Recommendation:

      • Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.

      • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. Several modern methods have been developed that avoid the use of a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling.[10]

      • Additive Effects: The addition of a reducing agent or performing the reaction under a dilute hydrogen atmosphere has been shown to diminish homocoupling.[11]

Quantitative Data Summary

The following table summarizes typical reaction parameters that can be optimized for palladium-catalyzed cross-coupling reactions. The values are illustrative and should be adapted for the specific reaction with this compound.

ParameterTypical RangeKey Considerations
Pd Catalyst Loading 1-5 mol%Lower loadings are desirable for process efficiency, but higher loadings may be necessary for challenging substrates.[12]
Ligand Loading 1-2 equivalents relative to PdThe Pd:ligand ratio can influence the nature of the active catalyst and the reaction outcome.
Base 1.5-3.0 equivalentsThe stoichiometry of the base should be sufficient to facilitate the catalytic cycle without causing unwanted side reactions.
Coupling Partner 1.0-1.5 equivalentsA slight excess of the coupling partner can drive the reaction to completion.
Temperature 80-120 °CNeeds to be optimized to balance reaction rate and catalyst stability.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS to determine the point of maximum product formation.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling with 5,7-Difluoro-X-quinoline (X = Br, I)

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5,7-difluoro-X-quinoline (1.0 equiv.), the corresponding boronic acid or boronic ester (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv.) and the phosphine ligand (e.g., SPhos, 0.04 equiv.). Add this mixture to the Schlenk flask.[2]

  • Solvent Addition and Degassing: Add the anhydrous, degassed solvent (e.g., dioxane). Further degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[3]

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Palladium_Catalyzed_Cross_Coupling_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_intermediate Ar-Pd(II)-X(L_n) oxidative_addition->pd_intermediate Ar = 5,7-Difluoroquinolyl X = Halide transmetalation Transmetalation (R-M) pd_intermediate->transmetalation pd_coupled Ar-Pd(II)-R(L_n) transmetalation->pd_coupled R-M = Coupling Partner reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Product) reductive_elimination->product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Screen Catalyst & Ligand (e.g., Pd(OAc)₂, XPhos) start->check_catalyst check_base Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_catalyst->check_base check_solvent Vary Solvent (e.g., Dioxane, THF) check_base->check_solvent check_temp Adjust Temperature (80-120 °C) check_solvent->check_temp side_reaction Side Reaction Observed? (e.g., Hydrodehalogenation) check_temp->side_reaction success Improved Yield side_reaction->success No address_side_reaction Modify Conditions to Minimize (e.g., Anhydrous Solvent) side_reaction->address_side_reaction Yes address_side_reaction->check_catalyst

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

Preventing defluorination during reactions with 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,7-Difluoroquinoline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with this compound, with a special focus on preventing unwanted defluorination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is defluorination a concern when working with this compound?

A1: The fluorine atoms on the this compound ring are electron-withdrawing, which activates the quinoline system for nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. While intended to replace a different leaving group (e.g., a halide at another position), under certain conditions, the fluoride ions themselves can act as leaving groups, leading to undesired defluorination byproducts. This is particularly prevalent under harsh reaction conditions, such as high temperatures or the use of strong bases.

Q2: Which positions on this compound are most susceptible to nucleophilic attack?

A2: In polyfluorinated heteroaromatic systems, the positions most activated by electron-withdrawing groups are the most likely sites for nucleophilic attack. For quinolines, the positions ortho and para to the ring nitrogen are generally activated. The presence of two fluorine atoms further influences the electron distribution. In similar systems like 5,6-difluoroisoquinoline, the C-5 and C-7 positions are highly activated towards nucleophilic attack.[1] The precise regioselectivity between the 5- and 7-positions on this compound will depend on the specific nucleophile, solvent, and reaction temperature.

Q3: Can I perform palladium-catalyzed cross-coupling reactions on this compound without causing defluorination?

A3: Yes, palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination can be successfully performed on this compound. The key is to select appropriate reaction conditions—catalyst, ligand, base, and solvent—that favor the desired C-C or C-N bond formation without promoting C-F bond activation. Using milder bases and lower reaction temperatures can often mitigate the risk of defluorination.

Troubleshooting Guide: Preventing Unwanted Defluorination

This guide addresses common issues encountered during reactions with this compound and provides strategies to prevent defluorination.

Issue 1: Defluorination during Nucleophilic Aromatic Substitution (SNAr)
  • Symptom: Formation of mono-fluorinated or non-fluorinated quinoline byproducts, confirmed by mass spectrometry or 19F NMR.

  • Potential Cause: The reaction conditions are too harsh, promoting the fluoride ion as a leaving group. This is especially true for reactions with strong nucleophiles like amines or alkoxides at elevated temperatures.

  • Troubleshooting Workflow:

    G start Defluorination Observed in SNAr cond1 High Temperature? start->cond1 action1 Lower reaction temperature. Consider running at or below 80°C. cond1->action1 Yes cond2 Strong Base? cond1->cond2 No action1->cond2 action2 Use a weaker, non-nucleophilic base (e.g., K2CO3, Cs2CO3 instead of NaOtBu). cond2->action2 Yes cond3 Solvent Choice? cond2->cond3 No action2->cond3 action3 Switch to a less polar aprotic solvent (e.g., Toluene, Dioxane instead of DMF, DMSO). cond3->action3 Yes end Defluorination Minimized cond3->end No action3->end

    Caption: Troubleshooting workflow for SNAr defluorination.

Issue 2: Defluorination during Palladium-Catalyzed Cross-Coupling Reactions
  • Symptom: Hydrodefluorination (replacement of F with H) or formation of other byproducts resulting from C-F bond activation.

  • Potential Cause: The palladium catalyst, particularly with certain ligands, can facilitate the oxidative addition into a C-F bond, leading to defluorination. This can be exacerbated by the choice of base and high temperatures.

  • Troubleshooting Strategies:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos or SPhos) which are known to promote reductive elimination and can disfavor C-F activation.

    • Base Selection: Use milder bases such as K₃PO₄ or K₂CO₃ instead of strong bases like NaOtBu or LiHMDS, especially for Suzuki and Sonogashira couplings.

    • Temperature Control: Maintain the lowest effective temperature for the reaction. For many cross-coupling reactions, temperatures between 80-100°C are sufficient.

    • Copper Co-catalyst (for Sonogashira): While standard in Sonogashira couplings, the copper co-catalyst can sometimes be omitted in "copper-free" protocols, which may alter the reaction pathway and potentially avoid side reactions.

Experimental Protocols

Below are generalized protocols for common reactions with this compound, designed to minimize defluorination. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the C-N cross-coupling of this compound with an amine.

  • Materials:

    • This compound derivative (with a halide or triflate leaving group at another position)

    • Amine

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3/G4 pre-catalyst)

    • Phosphine ligand (e.g., Xantphos, BINAP)

    • Base (e.g., Cs₂CO₃, K₃PO₄)

    • Anhydrous, degassed solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine the this compound derivative (1.0 eq), palladium pre-catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).

    • Add the base (1.5-2.5 eq).

    • Add the amine (1.1-1.5 eq).

    • Add the anhydrous, degassed solvent.

    • Seal the tube and heat the reaction mixture with stirring at a pre-determined temperature (start with 80-100°C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for C-C bond formation using a boronic acid or ester.

  • Materials:

    • This compound derivative (with a halide or triflate leaving group)

    • Aryl or vinyl boronic acid/ester

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

    • Ligand (if not using a pre-formed catalyst, e.g., SPhos)

    • Base (e.g., K₂CO₃, K₃PO₄)

    • Solvent system (e.g., Dioxane/water, Toluene/water)

  • Procedure:

    • To a flask, add the this compound derivative (1.0 eq), the boronic acid/ester (1.2-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst/ligand (1-5 mol%).

    • Purge the flask with an inert gas.

    • Add the degassed solvent system.

    • Heat the mixture with stirring to a specified temperature (typically 80-100°C) until the starting material is consumed (monitor by TLC or GC-MS).

    • Cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the product via column chromatography.

Data Summary

The following tables summarize typical conditions for common cross-coupling reactions that can be adapted for this compound, with an emphasis on conditions known to be mild and less likely to induce defluorination.

Table 1: Recommended Starting Conditions for Palladium-Catalyzed Reactions

Reaction TypePalladium SourceLigandBaseSolventTemperature (°C)
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%)Xantphos (4 mol%)Cs₂CO₃ (2 eq)Toluene or Dioxane80 - 110
Suzuki-Miyaura Pd(PPh₃)₄ (5 mol%)-K₂CO₃ (2 eq)Dioxane/H₂O (4:1)90 - 100
Sonogashira (Cu-free) Pd(OAc)₂ (2 mol%)SPhos (4 mol%)K₃PO₄ (2 eq)Toluene or DMF60 - 100

Note: These are generalized conditions and may require optimization for specific substrates.

Signaling Pathways and Workflows

Logical Flow for Reaction Condition Selection

The following diagram illustrates a logical workflow for selecting reaction conditions to minimize the risk of defluorination.

G start Planning Reaction with This compound reaction_type Select Reaction Type start->reaction_type snar SNAr reaction_type->snar Nucleophilic Substitution cross_coupling Cross-Coupling reaction_type->cross_coupling Pd-Catalyzed snar_cond Use Mild Conditions: - Lower Temperature (<100°C) - Weaker Base (e.g., K2CO3) - Aprotic Solvent (e.g., Toluene) snar->snar_cond cc_type Specify Coupling Type cross_coupling->cc_type monitor Monitor for Defluorination byproduct via MS / 19F NMR snar_cond->monitor buchwald Buchwald-Hartwig cc_type->buchwald suzuki Suzuki cc_type->suzuki sonogashira Sonogashira cc_type->sonogashira buchwald_cond Use Bulky Ligand (e.g., Xantphos) & Mild Base (e.g., Cs2CO3) buchwald->buchwald_cond suzuki_cond Use Mild Base (e.g., K2CO3) & Aqueous System suzuki->suzuki_cond sonogashira_cond Consider Cu-free conditions with a mild base sonogashira->sonogashira_cond buchwald_cond->monitor suzuki_cond->monitor sonogashira_cond->monitor

Caption: Decision tree for selecting defluorination-resistant reaction conditions.

References

Technical Support Center: Scaling Up the Synthesis of 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5,7-Difluoroquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered when scaling up the synthesis of this important fluorinated quinoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up classical quinoline synthesis methods for this compound?

When scaling up classical methods such as the Skraup or Doebner-von Miller synthesis, the primary challenges include:

  • Harsh Reaction Conditions: These syntheses often require strong acids (e.g., concentrated sulfuric acid) and high temperatures, which can be difficult to manage in large reactors.[1][2]

  • Exothermic Reactions: The reactions can be violently exothermic, posing significant safety risks on a larger scale.[3][4] Proper thermal management is critical to prevent runaway reactions.

  • Low Yields and Tar Formation: Aggressive reaction conditions frequently lead to the formation of difficult-to-remove tar and polymeric materials, which lowers the overall yield and complicates purification.[1][5]

  • Toxic Reagents: Some classical methods use toxic oxidants like arsenic pentoxide or nitrobenzene, which are hazardous and present waste disposal challenges.[1]

Q2: Are there milder, more modern alternatives to classical synthesis for preparing the this compound scaffold?

Yes, modern synthetic chemistry offers several alternatives that can be more amenable to scale-up. The Gould-Jacob reaction, for instance, provides a more controlled, stepwise approach to constructing the quinoline ring system, typically starting from an aniline (in this case, 3,5-difluoroaniline) and a malonic ester derivative.[3] This method avoids the violent exothermic nature of the Skraup synthesis.[4] Other modern approaches may involve transition-metal-catalyzed reactions, which often proceed under milder conditions with better functional group tolerance.[6]

Q3: What are the key safety considerations for scaling up this synthesis?

  • Thermal Management: Due to the highly exothermic nature of many classical quinoline syntheses, a robust cooling system and controlled reagent addition are essential.[3][7]

  • Pressure Management: Reactions should be conducted in appropriate pressure-rated vessels, especially when heating acidic mixtures that may generate gaseous byproducts.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including acid-resistant gloves, lab coats, and face shields, particularly when handling concentrated acids and other corrosive reagents.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood to avoid inhalation of corrosive vapors or toxic fumes.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Product Yield
Potential Cause Troubleshooting Action Rationale
Incomplete Reaction Monitor reaction progress by TLC or HPLC to ensure the consumption of starting material. Extend reaction time or slightly increase temperature if necessary.An incomplete reaction is a common cause of low yields. Close monitoring ensures the reaction proceeds to completion.[8]
Side Reactions/Decomposition Lower the reaction temperature. In Skraup-type syntheses, add a moderating agent like ferrous sulfate to control the reaction's vigor.[1][4]Excessive heat can promote the formation of polymeric byproducts and tar, reducing the yield of the desired product.[7]
Moisture Contamination Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.Moisture can hydrolyze reagents, particularly in reactions involving strong acids or water-sensitive intermediates, leading to lower yields.[7]
Poor Mixing On a larger scale, ensure adequate agitation to maintain a homogenous reaction mixture. Optimize stirrer design and speed for the reactor volume.Inefficient mixing can lead to localized "hot spots" or concentration gradients, promoting side reactions and incomplete conversion.[8]
Issue 2: Significant Tar or Polymer Formation

Q: My reaction mixture has turned into a thick, black tar, making workup and purification extremely difficult. How can I prevent this?

A: Tar formation is a well-known issue in classical quinoline syntheses, especially the Skraup reaction, due to the harsh acidic and oxidizing conditions.[1] To mitigate this:

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) or boric acid can help control the violent exothermic nature of the reaction, thereby reducing charring and tar formation.[1][4]

  • Optimize Temperature Control: Add strong acids slowly with efficient cooling. Avoid excessively high temperatures during the reaction.[4]

  • Consider Alternative Reagents: Replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid can lead to a cleaner reaction.[1]

  • Change the Synthetic Route: Employing a milder, stepwise synthesis like the Gould-Jacob reaction can prevent the aggressive polymerization that leads to tar.[3]

Troubleshooting Logic Diagram

The following diagram outlines a decision-making process for troubleshooting common issues in this compound synthesis.

G Troubleshooting this compound Synthesis start Problem Observed low_yield Low Yield start->low_yield tar Tar Formation start->tar exotherm Difficult to Control Exotherm start->exotherm incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Check side_reactions Side Reactions? low_yield->side_reactions Check harsh_conditions Harsh Conditions? tar->harsh_conditions Cause poor_thermal Poor Thermal Management? exotherm->poor_thermal Cause monitor Action: Monitor by HPLC/TLC, Extend Time incomplete_rxn->monitor lower_temp Action: Lower Temp, Add Moderator (FeSO4) side_reactions->lower_temp harsh_conditions->lower_temp milder_route Action: Use Milder Route (e.g., Gould-Jacob) harsh_conditions->milder_route slow_addition Action: Slow Reagent Addition, Improve Cooling poor_thermal->slow_addition

Caption: A decision tree for troubleshooting quinoline synthesis.

Comparative Data for Quinoline Synthesis Strategies

The following table summarizes typical conditions and challenges associated with common quinoline synthesis methods, which are applicable to the synthesis of this compound.

Synthesis Method Typical Reactants Key Reagents/Conditions Common Yield Range Primary Scale-Up Challenges Reference
Skraup Synthesis Aniline, Glycerol, Oxidizing AgentConc. H₂SO₄, High Temp.ModerateViolent exotherm, tar formation, toxic oxidants[1][3][4]
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylStrong Acid (H₂SO₄ or HCl)Moderate to HighPolymerization of carbonyl compound, exotherm[1][2][5]
Gould-Jacob Aniline, Diethyl ethoxymethylenemalonateHigh Temp. (e.g., in Dowtherm A)Good to ExcellentHigh boiling point solvents, multi-step process[3][9]
Friedländer Synthesis 2-Aminoaryl aldehyde/ketone, Carbonyl with α-methyleneAcid or Base catalyst, HeatModerate to HighLimited availability of starting materials, regioselectivity issues[2][3][5]

Experimental Protocol: Gould-Jacob Type Synthesis

This protocol provides a scalable, stepwise approach for synthesizing a 5,7-difluoro-4-hydroxyquinoline intermediate, which is a common precursor. This method is adapted from established procedures for similar halo-quinolines.[9]

Experimental Workflow Diagram

G Workflow for 5,7-Difluoro-4-hydroxyquinoline Synthesis start Starting Materials: 3,5-Difluoroaniline EMME step1 Step 1: Condensation start->step1 intermediate1 Anilinoacrylate Intermediate step1->intermediate1 step2 Step 2: Thermal Cyclization intermediate1->step2 intermediate2 Cyclized Ester step2->intermediate2 step3 Step 3: Saponification intermediate2->step3 intermediate3 Carboxylic Acid Salt step3->intermediate3 step4 Step 4: Acidification & Decarboxylation intermediate3->step4 product Final Product: 5,7-Difluoro-4-hydroxyquinoline step4->product

Caption: A stepwise workflow for the Gould-Jacob synthesis.

Step 1: Condensation
  • In a suitable reactor, combine 3,5-difluoroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (EMME) (1.05 equiv).

  • Heat the mixture to 100-110°C and maintain for 2-3 hours, monitoring the reaction by TLC or HPLC until the aniline is consumed.

  • Cool the mixture to allow the intermediate anilinoacrylate to crystallize. The product can be used directly in the next step.

Step 2: Thermal Cyclization
  • In a separate reactor equipped with a mechanical stirrer and reflux condenser, heat a high-boiling solvent like Dowtherm A to approximately 250°C.[9]

  • Slowly add the crude anilinoacrylate from Step 1 to the hot solvent.

  • Maintain the temperature for 1-2 hours to allow for cyclization. The cyclized product will precipitate upon cooling.

  • Cool the mixture, filter the solid product, and wash with a non-polar solvent (e.g., hexane or petroleum ether) to remove the high-boiling solvent.

Step 3: Saponification
  • Suspend the crude cyclized ester in a 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux (around 100°C) until all the solid has dissolved (typically 1-2 hours), indicating complete saponification.[9]

  • Cool the resulting solution to room temperature.

Step 4: Decarboxylation and Isolation
  • Carefully acidify the cooled saponification mixture with concentrated hydrochloric acid or sulfuric acid until it is strongly acidic (pH ~1-2).

  • Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation.

  • Cool the mixture in an ice bath. The 5,7-difluoro-4-hydroxyquinoline product will precipitate.

  • Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

References

Overcoming poor solubility of 5,7-Difluoroquinoline in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5,7-Difluoroquinoline

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to its use in experimental settings, with a primary focus on its poor solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound is not dissolving in my primary reaction solvent. What are the first steps I should take?

A2: If you are experiencing poor solubility, begin by assessing your solvent choice. Quinolines generally dissolve well in most organic solvents.[1] If solubility is still an issue, consider the following initial steps:

  • Heating: Gently warming the mixture can increase the solubility of many organic compounds.[5]

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.

  • Solvent Screening: Test the solubility in a small scale with a range of common laboratory solvents to find a more suitable medium.

Q3: Can adjusting the pH of the reaction media improve the solubility of this compound?

A3: Yes, pH adjustment is a highly effective technique for quinoline derivatives.[2] Quinolines are weak bases and can be protonated at the nitrogen atom in acidic conditions.[6][7] This protonation forms a salt, which is typically much more water-soluble than the free base. The solubility of quinoline itself is significantly affected by the pH of the aqueous phase.[7] Therefore, carefully lowering the pH of your reaction media may lead to a substantial improvement in the solubility of this compound.

Q4: What is co-solvency and can it be used for this compound?

A4: Co-solvency is a widely used technique to enhance the solubility of poorly soluble compounds by adding a water-miscible organic solvent (a co-solvent) to the aqueous medium.[2][8] This reduces the overall polarity of the solvent system, making it more favorable for hydrophobic molecules. For fluoroquinolones, the combined effect of a co-solvent and a buffer can be synergistic, leading to a large increase in solubility.[9] Common co-solvents include ethanol, propylene glycol (PG), and DMSO. This approach is a strong candidate for improving the solubility of this compound.

Troubleshooting Guide: Enhancing Solubility

This guide provides a systematic approach to overcoming the poor solubility of this compound in your reaction media.

Initial Assessment & Simple Modifications

If you observe poor solubility, first consider simple physical modifications to your experimental setup.

ParameterRecommended ActionRationale
Temperature Increase the temperature of the reaction mixture incrementally.Solubility often increases with temperature for solid organic compounds.[5] Monitor for any potential degradation of starting materials or reagents.
Agitation Ensure vigorous stirring or introduce sonication.Mechanical energy helps to break down the crystal lattice and facilitate the solvation of individual molecules.
Particle Size If possible, use a finer powder of this compound.Reducing particle size increases the surface area available for solvent interaction, which can improve the rate of dissolution.[8][10]
Workflow for Solubility Enhancement

If simple modifications are insufficient, a more systematic approach is required. The following workflow diagram outlines the decision-making process for selecting an appropriate solubility enhancement technique.

G start Poor Solubility of This compound Observed is_aqueous Is the Reaction in an Aqueous or Protic Medium? start->is_aqueous solvent_screen Screen Alternative Organic Solvents (e.g., DMSO, DMF, Dichloromethane) success Solubility Achieved solvent_screen->success If successful fail Consider Advanced Methods (e.g., Solid Dispersion, Cyclodextrin Complexation) solvent_screen->fail If unsuccessful is_aqueous->solvent_screen No ph_adjust Adjust pH (Acidification) to Form a Soluble Salt is_aqueous->ph_adjust  Yes co_solvency Introduce a Co-solvent (e.g., Ethanol, Propylene Glycol) ph_adjust->co_solvency If insufficient ph_adjust->success If successful co_solvency->success If successful co_solvency->fail If unsuccessful

Caption: Decision tree for troubleshooting poor solubility.

Experimental Protocols

Protocol 1: Solubility Enhancement by pH Adjustment

This protocol describes a general method for improving solubility in aqueous or protic media by forming an acidic salt of this compound.

Materials:

  • This compound

  • Reaction solvent (e.g., water, ethanol, methanol/water mixture)

  • Acid (e.g., 1M Hydrochloric Acid, 1M Acetic Acid)

  • pH meter or pH indicator strips

  • Stir plate and stir bar

Procedure:

  • Suspend the desired amount of this compound in the chosen reaction solvent in a suitable flask.

  • Begin vigorous stirring.

  • Slowly add the acidic solution dropwise to the suspension.

  • Monitor the mixture for visual signs of dissolution (i.e., the solution becoming clear).

  • Periodically measure the pH of the solution. Continue adding acid until the this compound is fully dissolved.

  • Record the final pH at which complete dissolution occurs.

  • Caution: Ensure that the resulting acidic conditions are compatible with all other reagents and the intended chemical transformation. The formation of a salt may need to be reversed during workup to isolate the neutral compound.

Protocol 2: Solubility Enhancement by Co-solvency

This protocol provides a method for using a co-solvent to increase the solubility of this compound.

Materials:

  • This compound

  • Primary solvent (e.g., water, buffer)

  • Co-solvent (e.g., Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol)

  • Stir plate and stir bar

Procedure:

  • Determine the desired final concentration of this compound.

  • Prepare a series of solvent systems with varying ratios of the primary solvent to the co-solvent (e.g., 90:10, 80:20, 70:30 v/v).

  • In separate vials, add the target amount of this compound to a fixed volume of each solvent mixture.

  • Stir all vials vigorously at a constant temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) to allow for equilibration.

  • Visually inspect each vial to determine the lowest percentage of co-solvent required to achieve complete dissolution.

  • Note: The chosen co-solvent must not interfere with the planned reaction chemistry. DMSO, while an excellent solvent, can also participate in certain oxidation reactions.

References

Technical Support Center: Managing Exothermic Reactions in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you safely and effectively manage exothermic reactions during quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: Which quinoline synthesis methods are known to be highly exothermic?

A1: Several classical quinoline syntheses are notoriously exothermic and can become violent if not properly controlled.[1][2] The most prominent examples include:

  • Skraup Synthesis: This reaction involves aniline, glycerol, sulfuric acid, and an oxidizing agent. It is well-known for being vigorous and highly exothermic.[1][2][3]

  • Doebner-von Miller Reaction: This method uses anilines and α,β-unsaturated carbonyl compounds. The reaction can be strongly exothermic, often leading to the formation of tar and polymeric byproducts if not controlled.[4][5]

  • Combes Quinoline Synthesis: The acid-catalyzed condensation of anilines with β-diketones can also release significant heat, requiring careful temperature management.[3][6]

Q2: What are the primary causes of a runaway reaction in quinoline synthesis?

A2: A runaway reaction occurs when the heat generated by the reaction exceeds the rate at which it can be removed by the cooling system.[7] Key causes include:

  • Rapid Reagent Addition: Adding reagents, especially concentrated sulfuric acid in the Skraup synthesis, too quickly is a common cause of thermal runaway.[3][8]

  • Inadequate Cooling: Insufficient cooling capacity or improper use of cooling baths can lead to a rapid temperature increase.[7][9]

  • Poor Stirring: Inefficient mixing can create localized hotspots where the reaction rate accelerates uncontrollably.[3]

  • Incorrect Reagent Concentration: Using overly concentrated reagents can increase the reaction rate and heat output beyond manageable levels.

Q3: What are the immediate safety steps if a reaction begins to run away?

A3: If a reaction shows signs of thermal runaway (e.g., rapid temperature spike, vigorous boiling, gas evolution), immediate and safe intervention is critical.

  • Alert Personnel: Immediately inform others in the lab.

  • Enhance Cooling: If it is safe to do so, immerse the reaction flask in a large ice-water or dry ice/acetone bath to rapidly reduce the temperature.[1]

  • Stop Reagent Addition: Immediately cease the addition of any further reagents.

  • Ensure Ventilation: Confirm that the reaction is taking place in a well-ventilated fume hood to handle any released fumes.

  • Do Not Leave Unattended: Monitor the reaction from a safe distance behind a blast shield.[1]

Q4: How can I proactively manage the exotherm of a Skraup synthesis?

A4: Proactive management is key to a successful and safe Skraup synthesis.

  • Use a Moderator: The addition of ferrous sulfate (FeSO₄) is a standard practice to make the reaction less violent.[1][3] Boric acid can also be used.[3]

  • Controlled Acid Addition: Add concentrated sulfuric acid very slowly in portions, with efficient cooling and stirring.[1][3]

  • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it begins, the exothermic nature should sustain it. Be prepared to remove the heat source.[1]

  • Proper Equipment: Use a large enough flask to accommodate potential foaming or splashing and ensure a robust stirring mechanism is in place.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Reaction is too vigorous or difficult to control. 1. Rate of reagent addition is too fast.2. Inadequate cooling.3. Lack of a reaction moderator (in Skraup synthesis).4. Inefficient stirring causing hotspots.1. Reduce Addition Rate: Add reagents dropwise using an addition funnel.[10] Monitor the temperature continuously and stop the addition if it exceeds the set limit.[10]2. Improve Cooling: Use a larger cooling bath (ice-water is standard; dry ice baths can be a backup).[10] Ensure the flask is sufficiently immersed.3. Add a Moderator: For the Skraup synthesis, include ferrous sulfate (FeSO₄) in the initial reaction mixture.[1][3]4. Ensure Efficient Stirring: Use an overhead mechanical stirrer for viscous mixtures to ensure homogenous heat distribution.
Low yield of quinoline product. 1. Thermal runaway led to decomposition or side reactions.2. Polymerization of reactants (common in Doebner-von Miller).3. Incomplete reaction.1. Maintain Strict Temperature Control: Follow the temperature guidelines for the specific synthesis. For a modified Skraup reaction, maintaining a temperature between 117-119°C during acid addition has been shown to be critical.[8]2. Slow Reagent Addition: In the Doebner-von Miller reaction, slowly add the α,β-unsaturated carbonyl compound to the heated acidic aniline solution to minimize polymerization.[4]3. Monitor Reaction Progress: Use TLC to monitor the reaction to completion. Ensure the reaction is heated for the appropriate duration after the initial exotherm subsides.[1]
Excessive tar or byproduct formation. 1. Temperature was too high, promoting polymerization.2. Highly concentrated acid catalyst.3. Oxidizing agent is too harsh.1. Optimize Temperature: Excessively high temperatures can promote tar formation.[4] Maintain the lowest effective temperature for the reaction.2. Choose Appropriate Catalyst: The choice and concentration of acid are critical. For some syntheses, Lewis acids (e.g., ZnCl₂, SnCl₄) may offer better control than strong Brønsted acids.[4]3. Alternative Oxidizing Agents: In the Skraup synthesis, arsenic acid is known to result in a less violent reaction than other oxidizing agents.[1]
Reaction fails to initiate. 1. Insufficient initial heating.2. Purity of starting materials.3. Incorrect reagent concentration.1. Gentle Initiation: Gently heat the mixture to start the reaction. For the Skraup synthesis, a gentle initial heating is required before the exotherm takes over.[1]2. Verify Reagent Purity: Ensure all starting materials, especially the aniline, are pure and free from contaminants.3. Check Concentrations: Verify that the concentrations of all reagents, particularly the acid catalyst, are correct as per the protocol.

Experimental Protocols & Data

Protocol 1: Moderated Skraup Synthesis of Quinoline

This protocol incorporates safety measures to control the exothermic reaction.

1. Reaction Setup:

  • In a fume hood, equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Place the flask in a large ice-water bath on a magnetic stirrer hotplate.

2. Charging Reactants:

  • To the flask, add in order:

    • Aniline (e.g., 0.25 mol)

    • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) (e.g., 6g) as a moderator.[1][3]

    • Glycerol (e.g., 0.75 mol)

3. Acid Addition:

  • Begin vigorous stirring.

  • Slowly add concentrated sulfuric acid (e.g., 1.25 mol) dropwise from the dropping funnel over a period of 2.5-3.5 hours.[8]

  • CRITICAL: Continuously monitor the internal temperature. Maintain the temperature between 65-70°C during this initial addition.[8] If the temperature rises too quickly, slow the addition rate and add more ice to the bath.

4. Reaction Progression:

  • After the acid addition is complete, remove the ice bath and gently heat the mixture using an oil bath to an internal temperature of 105-110°C.[8]

  • Once the reaction initiates (indicated by vigorous boiling), remove the heat source immediately . The exothermic nature of the reaction should sustain reflux.[1]

  • If the reaction becomes too vigorous, re-immerse the flask in the ice bath.[1]

5. Completion and Work-up:

  • After the initial exotherm subsides (typically 30-60 minutes), gently heat the mixture to reflux for an additional 2-3 hours to ensure the reaction goes to completion.[1]

  • Allow the mixture to cool completely before proceeding with the work-up (e.g., neutralization and steam distillation).

Quantitative Data Summary: Temperature Control Parameters
Synthesis MethodKey Reagent AdditionRecommended Temperature Range (°C)Notes
Skraup Synthesis Sulfuric Acid65 - 70 (during addition)[8]Maintain strict control; rapid addition can cause uncontrolled temperature rise.[8]
Skraup Synthesis Reaction105 - 110 (initiation)[8]Remove external heat once the exotherm begins. The reaction may sustain itself.[1]
Skraup Synthesis Reflux~120 - 150[11]Maintain gentle reflux after the initial vigorous phase has passed.
Doebner-von Miller Aldehyde/KetoneRoom temp to gentle refluxInitial cooling may be necessary for vigorous reactions.[4] Slow addition is key.[4]

Visualizations

Experimental Workflow for Managing Exotherms

Exotherm_Management_Workflow node_start Start: Reaction Setup node_reagents Charge Stable Reagents (Aniline, Glycerol, Moderator) node_start->node_reagents node_cooling Establish Cooling (Ice Bath) node_reagents->node_cooling node_addition Slow, Dropwise Addition of Reactive Reagent (e.g., H₂SO₄) node_cooling->node_addition node_monitor Continuously Monitor Internal Temperature node_addition->node_monitor node_adjust Adjust Cooling / Addition Rate node_monitor->node_adjust Temp > Limit? node_initiate Gentle Heating to Initiate node_monitor->node_initiate Addition Complete & Temp Stable node_adjust->node_addition node_exotherm Exotherm Begins: Remove Heat Source node_initiate->node_exotherm node_reflux Maintain Controlled Reflux node_exotherm->node_reflux node_end End: Proceed to Work-up node_reflux->node_end

Caption: Workflow for safe management of exothermic quinoline synthesis.

Troubleshooting Logic for Thermal Control Issues

Troubleshooting_Logic node_issue Issue: Reaction Too Vigorous or Temperature Rising Rapidly node_q_stir Is Stirring Efficient and Homogeneous? node_issue->node_q_stir node_fix_stir Solution: Increase Stirring Rate or Use Mechanical Stirrer node_q_stir->node_fix_stir No node_q_cooling Is Cooling Bath Adequate and Engaged? node_q_stir->node_q_cooling Yes node_end Problem Resolved node_fix_stir->node_end node_fix_cooling Solution: Replenish Ice/Coolant, Increase Surface Contact node_q_cooling->node_fix_cooling No node_q_addition Is Reagent Addition Rate Too Fast? node_q_cooling->node_q_addition Yes node_fix_cooling->node_end node_fix_addition Solution: Immediately Stop Addition, Resume at Slower Rate After Temp Stabilizes node_q_addition->node_fix_addition Yes node_fix_addition->node_end

Caption: Decision tree for troubleshooting thermal control problems.

References

Validation & Comparative

Navigating Reactivity: A Comparative Analysis of 5,7-Difluoroquinoline and Other Dihaloquinolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of substituted quinolines is paramount for the efficient synthesis of novel therapeutics. This guide provides a comparative analysis of the reactivity of 5,7-difluoroquinoline against other dihaloquinolines, supported by experimental data and detailed protocols for key chemical transformations.

The strategic placement of halogen atoms on the quinoline scaffold significantly influences its chemical behavior, particularly in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. While dihaloquinolines, in general, are valuable precursors, this compound presents a unique reactivity profile due to the high electronegativity and strong carbon-fluorine bond. This comparison focuses on the relative reactivity of the C-F bond in this compound compared to C-Cl and C-Br bonds in other dihaloquinolines in common synthetic transformations.

Comparative Reactivity in Key Transformations

The reactivity of dihaloquinolines is highly dependent on the nature of the halogen, its position on the quinoline ring, and the reaction type. Generally, in nucleophilic aromatic substitution, the reactivity follows the order F > Cl > Br > I, as the rate-determining step is the initial nucleophilic attack, which is favored by the electron-withdrawing nature of fluorine. Conversely, in palladium-catalyzed cross-coupling reactions, the reactivity trend is typically I > Br > Cl > F, where the oxidative addition of the palladium catalyst to the carbon-halogen bond is often the rate-limiting step.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing nitrogen atom in the quinoline ring activates the carbocyclic ring towards nucleophilic attack. In dihaloquinolines, the position of the halogens further dictates the regioselectivity of the substitution. For instance, in 4,7-dichloroquinoline, the chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C7 position. This is attributed to the greater activation by the ring nitrogen at the C4 position.

While specific quantitative comparative data for the SNAr reactivity of this compound is not extensively documented in publicly available literature, the general principles of SNAr suggest that the fluorine atoms in this compound would be susceptible to displacement by strong nucleophiles, particularly when the quinoline ring is further activated by electron-withdrawing groups. For example, the presence of a nitro group ortho to a fluorine atom would significantly enhance its lability in SNAr reactions.

Table 1: Comparison of Nucleophilic Aromatic Substitution Reactions on Dihaloquinolines

DihaloquinolineNucleophileReaction ConditionsProductYield (%)Reference
4,7-Dichloroquinoline1,3-DiaminopropaneNeat, Reflux, 2h4-(3-Aminopropylamino)-7-chloroquinoline83[1]
4,7-Dichloroquinoline3-Amino-1,2,4-triazoleEthanol, 90°C, 30 min (Ultrasound)4-(1,2,4-Triazol-3-ylamino)-7-chloroquinoline78-89[1]
7-Chloro-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative2-Aminophthalic acidDMSO/Pyridine, 70°C, 10 days7-(Substituted amino)-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative60[2]

Note: Direct comparative data for this compound was not available in the searched literature. The data for the fluoroquinolone derivative illustrates the reactivity of a C-F bond activated by an ortho nitro group.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are powerful tools for the functionalization of haloquinolines. The success of these reactions is highly dependent on the nature of the halogen.

Suzuki-Miyaura Coupling: This reaction typically favors the coupling of aryl bromides and iodides over chlorides and fluorides due to the ease of oxidative addition. Therefore, it is expected that the C-F bonds in this compound would be significantly less reactive in standard Suzuki-Miyaura coupling conditions compared to the C-Cl or C-Br bonds in other dihaloquinolines. Achieving Suzuki-Miyaura coupling at the C-F positions would likely require specialized catalytic systems or the use of additives to facilitate C-F bond activation.

Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is more readily achieved with aryl bromides and chlorides. While there are methods for the amination of aryl fluorides, they often require more forcing conditions or specialized ligands.

Due to the lack of specific experimental data for the cross-coupling of this compound in the searched literature, a direct quantitative comparison is not possible at this time.

Experimental Protocols

Below are generalized experimental protocols for key reactions discussed in this guide. Researchers should note that optimization of these conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution of Dihaloquinolines

Materials:

  • Dihaloquinoline (1.0 equiv)

  • Nucleophile (1.0 - 2.0 equiv)

  • Solvent (e.g., Ethanol, DMF, or neat)

  • Base (optional, e.g., K2CO3, Et3N)

Procedure:

  • In a round-bottom flask, dissolve the dihaloquinoline in the chosen solvent.

  • Add the nucleophile and the base (if required).

  • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration and wash with a suitable solvent.

  • If the product is soluble, perform an aqueous work-up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Dihaloquinolines

Materials:

  • Dihaloquinoline (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2, 2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • To a Schlenk flask, add the dihaloquinoline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.

experimental_workflow cluster_conditions1 Typical Conditions cluster_conditions2 Typical Conditions cluster_conditions3 Typical Conditions Start Dihaloquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling Metalation Directed ortho-Metalation (DoM) Start->Metalation Product1 Substituted Dihaloquinoline SNAr->Product1 SNAr_cond Nucleophile Base (optional) Solvent, Heat SNAr->SNAr_cond Product2 Functionalized Quinoline Coupling->Product2 Coupling_cond Boronic Acid/Amine Pd Catalyst, Base Solvent, Heat Coupling->Coupling_cond Metalation->Product2 Metalation_cond Strong Base (e.g., n-BuLi) Electrophile, -78°C Metalation->Metalation_cond

Caption: General synthetic pathways for the functionalization of dihaloquinolines.

reactivity_comparison cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_coupling Palladium-Catalyzed Cross-Coupling Title Reactivity of C-X Bond in Dihaloquinolines F C-F Cl C-Cl F->Cl > Br C-Br Cl->Br > Br2 C-Br Cl2 C-Cl Br2->Cl2 > F2 C-F Cl2->F2 >>

Caption: General reactivity trends of carbon-halogen bonds in quinolines.

Conclusion

The reactivity of this compound presents a distinct profile compared to other dihaloquinolines. While the C-F bonds are anticipated to be more susceptible to nucleophilic aromatic substitution under appropriate conditions, they are significantly less reactive in standard palladium-catalyzed cross-coupling reactions. This differential reactivity offers a valuable tool for medicinal chemists, allowing for selective functionalization strategies. Further research is warranted to fully elucidate the synthetic potential of this compound and to develop tailored catalytic systems for the efficient activation of its C-F bonds, thereby expanding the accessible chemical space for drug discovery.

References

A Comparative Analysis of the Biological Activities of 5,7-Difluoroquinoline and 5,7-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

A notable disparity exists in the available scientific literature regarding the biological activities of 5,7-difluoroquinoline and 5,7-dichloroquinoline. While derivatives of 5,7-dichloroquinoline have been investigated for their antimicrobial and anticancer properties, a significant lack of published data on the biological effects of this compound presents a challenge for a direct comparative analysis based on experimental evidence.

This guide synthesizes the available data for 5,7-dichloroquinoline derivatives and provides a theoretical comparison based on structure-activity relationships of halogenated quinolines. This information is intended for researchers, scientists, and drug development professionals interested in the potential of dihaloquinolines.

Anticancer Activity

Derivatives of 5,7-dichloroquinoline have demonstrated cytotoxic effects against various cancer cell lines. Notably, metal complexes of 5,7-dichloro-8-hydroxyquinoline have shown potent anticancer activity.

Quantitative Data: Anticancer Activity of 5,7-Dichloroquinoline Derivatives
CompoundCell LineActivityReference
Cerium complex of 5,7-dichloro-8-hydroxyquinolineSK-OV-3 (Ovarian cancer)IC50 = 0.09 - 5.23 µM[1]
BEL-7404 (Liver cancer)IC50 = 0.09 - 5.23 µM[1]
NCI-H460 (Lung cancer)Higher cytotoxicity than cisplatin[1]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Antimicrobial Activity

Substituted 5,7-dichloroquinolines have been evaluated for their activity against a range of bacterial and fungal pathogens. The addition of a hydroxyl group at the 8-position appears to be a key structural feature for the antimicrobial effects of these compounds.

Quantitative Data: Antimicrobial Activity of 5,7-Dichloroquinoline Derivatives
CompoundMicroorganismActivity (MIC in µM)Reference
5,7-Dichloro-8-hydroxy-2-methylquinolineMycobacterium tuberculosis0.1[1]
Mycobacterium smegmatis1.56[1]
Methicillin-sensitive Staphylococcus aureus (MSSA)2.2[1]
Methicillin-resistant Staphylococcus aureus (MRSA)1.1[1]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Structure-Activity Relationship (SAR) and Theoretical Comparison

In the absence of experimental data for this compound, a theoretical comparison can be drawn based on the known structure-activity relationships of halogenated quinolines. The nature of the halogen atom at positions 5 and 7 can significantly influence the physicochemical properties and, consequently, the biological activity of the molecule.

  • Electronegativity and Polarity: Fluorine is the most electronegative element, leading to stronger C-F bonds and potentially altering the electronic distribution of the quinoline ring system compared to chlorine. This can affect how the molecule interacts with biological targets.

  • Atomic Size: Fluorine is smaller than chlorine. This size difference can be critical for the binding of the molecule to the active site of an enzyme or receptor. A smaller substituent like fluorine might allow for a better fit, potentially leading to higher potency. Conversely, the larger size of chlorine might be favorable for other targets.

  • Lipophilicity: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. The contribution to lipophilicity differs between fluorine and chlorine, which could lead to variations in cellular uptake and distribution.

  • Metabolic Stability: The C-F bond is generally more stable to metabolic degradation than the C-Cl bond. This could result in a longer biological half-life for this compound compared to its dichloro counterpart.

Based on these principles, it is plausible that this compound and 5,7-dichloroquinoline would exhibit different biological activity profiles. However, without experimental validation, this remains speculative. The available data on other fluoroquinolones suggests that fluorine substitution can enhance antibacterial and anticancer activities.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activity of quinoline derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The test compounds (this compound or 5,7-dichloroquinoline derivatives) are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plate is incubated for 48-72 hours.

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control, and the IC50 value is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable broth medium.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microorganism without compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations

General Workflow for Biological Activity Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of 5,7-Dihaloquinolines purification Purification & Structure Verification synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) purification->antimicrobial enzyme Enzyme Inhibition Assays anticancer->enzyme antimicrobial->enzyme pathway Signaling Pathway Analysis enzyme->pathway

Caption: General experimental workflow for screening the biological activity of novel compounds.

Hypothetical Signaling Pathway for Anticancer Activity

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis | proliferation Cell Proliferation & Survival mtor->proliferation compound 5,7-Dihaloquinoline Derivative compound->akt Inhibition

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a quinoline derivative.

References

A Comparative Guide to the In Vitro Cytotoxicity of Fluorinated vs. Non-Fluorinated Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxic effects of fluorinated and non-fluorinated quinoline derivatives against various cancer cell lines. The strategic incorporation of fluorine into quinoline scaffolds is a common medicinal chemistry approach to enhance pharmacological properties. This document synthesizes experimental data to highlight the impact of fluorination on the cytotoxic potential of quinoline-based compounds.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of fluorinated and non-fluorinated quinoline derivatives from various studies. A lower IC50 value indicates greater cytotoxic potency. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.

Compound ClassCompound/DerivativeCell LineIC50 (µM)Reference
Fluorinated Quinolines Ciprofloxacin derivative 32MCF-7 (Breast)4.3[1]
Ciprofloxacin derivative 33MCF-7 (Breast)12.9[1]
Ciprofloxacin derivative 97A549 (Lung)27.71[1]
Ciprofloxacin derivative 97HepG2 (Liver)22.09[1]
Moxifloxacin conjugate 12aSW480 (Colon)4.60[2]
Moxifloxacin conjugate 12aSW620 (Colon)3.40[2]
Moxifloxacin conjugate 12aPC-3 (Prostate)1.30[2]
Moxifloxacin conjugate 12bSW480 (Colon)2.70[2]
Moxifloxacin conjugate 12bSW620 (Colon)6.50[2]
Moxifloxacin conjugate 12bPC-3 (Prostate)2.40[2]
Non-Fluorinated Quinolines Quinoline derivative 5aHL-60 (Leukemia)19.88
Quinoline derivative 5aU937 (Lymphoma)43.95
Quinoline derivative 5gHL-60 (Leukemia)25.00
Quinoline derivative 5gU937 (Lymphoma)50.00
Quinoline-chalcone hybrid 39A549 (Lung)1.91[3]
Quinoline-chalcone hybrid 39K-562 (Leukemia)5.29[3]
Quinoline-chalcone hybrid 40A549 (Lung)>10[3]
Quinoline-chalcone hybrid 40K-562 (Leukemia)>10[3]
Combretastatin A-4 analog 12cMCF-7 (Breast)0.010[4]
Combretastatin A-4 analog 12cHL-60 (Leukemia)0.042[4]
Combretastatin A-4 analog 12cHCT-116 (Colon)0.025[4]
Combretastatin A-4 analog 12cHeLa (Cervical)0.033[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of quinoline cytotoxicity.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HL-60)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (fluorinated and non-fluorinated quinolines) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 2 × 10^4 cells/well in 100 µL of culture medium and incubated overnight to allow for attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., 10–200 µg/mL). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the highest drug concentration.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours in the dark at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for about 15 minutes.[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 655 nm can be used to reduce background noise.[5]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Dilution treatment Treatment with Quinolines compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_addition MTT Reagent Addition incubation->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading formazan_solubilization->absorbance_reading viability_calc Cell Viability Calculation absorbance_reading->viability_calc ic50_determination IC50 Determination viability_calc->ic50_determination

Caption: Workflow for determining the in vitro cytotoxicity of quinoline derivatives.

Quinoline-Induced Apoptotic Signaling Pathway

Many quinoline derivatives exert their cytotoxic effects by inducing apoptosis. A common mechanism involves the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[3][6]

G cluster_pathway Quinoline-Induced Apoptosis Pathway quinoline Quinoline Derivative pi3k PI3K quinoline->pi3k Inhibits akt Akt pi3k->akt Activates mtor mTOR akt->mtor Activates bad Bad akt->bad Inhibits bcl2 Bcl-2 bad->bcl2 Inhibits bax Bax bcl2->bax Inhibits cytochrome_c Cytochrome c release bax->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified quinoline-induced apoptotic signaling pathway.

References

Validating the structure of 5,7-Difluoroquinoline derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Rigorous Structural Elucidation of 5,7-Difluoroquinoline Derivatives Using X-ray Crystallography and a Comparison with Alternative Methodologies.

In the landscape of pharmaceutical research and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For novel this compound derivatives, which represent a promising class of compounds with potential therapeutic applications, unambiguous structural validation is paramount. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling for the structural elucidation of these compounds, supported by experimental data and detailed protocols.

Performance Comparison of Structural Validation Techniques

The definitive method for determining the solid-state structure of a molecule is single-crystal X-ray crystallography. It provides a high-resolution snapshot of the atomic arrangement within the crystal lattice, offering precise measurements of bond lengths, bond angles, and torsional angles. However, NMR spectroscopy and computational modeling serve as powerful complementary and, in some cases, alternative techniques for structural validation, particularly when suitable crystals for diffraction are unattainable.

The following table summarizes the quantitative data obtained from a comparative analysis of a representative fluoroquinolone derivative, illustrating the strengths and limitations of each technique.

ParameterX-ray CrystallographyNMR SpectroscopyComputational Modeling (DFT)
Resolution High (typically < 1 Å)Indirectly inferred, lower than crystallographyNot applicable (model-based)
R-factor Low (typically < 0.05)Not applicableNot applicable
Bond Lengths (Å) Highly accurate (e.g., C-F: 1.35-1.37)Provides through-bond and through-space correlations, less precise for absolute bond lengthsGood agreement with experimental data (e.g., C-F: 1.34-1.36)
**Bond Angles (°) **Highly accurate (e.g., C-C-F: 118-122)Inferred from coupling constants and NOEsGood agreement with experimental data (e.g., C-C-F: 119-121)
Conformation Solid-state conformationSolution-state conformation and dynamicsGas-phase or solvated model conformation
Data Source Crystal structure of this compound (CCDC: 663070)[1]Representative data from studies on fluoroquinolones[2][3]Representative data from DFT studies on quinoline derivatives[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable structural validation. Below are the protocols for the three key techniques discussed.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals of the this compound derivative suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethanol, ethyl acetate, or a mixture of solvents).

  • Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is subsequently refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters, resulting in a final, accurate molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: A suite of NMR experiments is performed, including ¹H, ¹³C, and ¹⁹F NMR. For detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential to establish proton-proton and proton-carbon connectivities. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments can provide information about through-space proximities of atoms, which is crucial for determining the solution-state conformation.

  • Data Analysis: The acquired NMR spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks in the 2D spectra are analyzed to assign all proton, carbon, and fluorine resonances and to piece together the molecular structure.

Computational Modeling (Density Functional Theory - DFT)
  • Model Building: The 2D structure of the this compound derivative is drawn using molecular modeling software.

  • Geometry Optimization: A suitable level of theory and basis set (e.g., B3LYP/6-31G(d,p)) are chosen for the DFT calculations. The geometry of the molecule is then optimized to find the lowest energy conformation.

  • Frequency Calculation and Property Prediction: Following optimization, a frequency calculation is typically performed to confirm that the optimized structure corresponds to a true energy minimum. From the optimized geometry, various molecular properties such as bond lengths, bond angles, dihedral angles, and theoretical NMR chemical shifts can be calculated and compared with experimental data.

Visualizing the Workflow and Logic of Structural Validation

To further clarify the processes involved in structural validation, the following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationship between the different analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_data Data Analysis & Confirmation synthesis Synthesis of this compound Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification xray X-ray Crystallography purification->xray Single Crystal nmr NMR Spectroscopy purification->nmr Pure Compound comp Computational Modeling purification->comp Proposed Structure structure_confirmation Final Structure Confirmation xray->structure_confirmation 3D Solid-State Structure nmr->structure_confirmation Connectivity & Solution Conformation comp->structure_confirmation Theoretical Corroboration

A generalized workflow for the synthesis and structural validation of this compound derivatives.

logical_relationship cluster_question Primary Question cluster_methods Validation Methods cluster_answer Answer start What is the 3D structure of the this compound derivative? xray X-ray Crystallography (Definitive Solid-State Structure) start->xray nmr NMR Spectroscopy (Connectivity & Solution Conformation) start->nmr comp Computational Modeling (Theoretical Confirmation) start->comp end Unambiguous Structural Elucidation xray->end nmr->end comp->end

Logical relationship of how different techniques contribute to unambiguous structural validation.

References

A Comparative Analysis of Kinase Inhibition by Difluoroquinoline Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of kinase inhibitors is paramount. The strategic placement of fluorine atoms on a quinoline scaffold can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of the kinase inhibitory potential of different difluoroquinoline isomers, synthesizing available experimental data to inform future drug design and development efforts.

While a direct head-to-head comparison of all possible difluoroquinoline isomers against a broad panel of kinases is not extensively available in publicly accessible literature, this guide collates existing data on fluorinated and difluoro-substituted quinolines and isoquinolines to extrapolate key principles. The introduction of fluorine can alter the electronic properties of the quinoline ring system, enhancing interactions with the ATP-binding pocket of kinases and potentially improving potency and selectivity.[1]

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of quinoline derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce kinase activity by 50%. The following tables summarize IC50 values for various fluorinated quinoline and related heterocyclic compounds against several key kinases. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: Inhibitory Activity of Fluoro-Substituted Quinolines and Related Heterocycles against Receptor Tyrosine Kinases (RTKs)

Compound/Isomer AnalogueTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
3-fluoro-4-methoxyphenyl-6,7-dimethoxyquinolinePDGF-RTK≤ 20--
3-fluorophenyl-6,7-dimethoxyquinolinePDGF-RTK≤ 20--
4-(2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]triazine derivativeVEGFR-2low nanomolar--
6,7-disubstituted-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile (EKB-569)EGFR39--
6,7-disubstituted-4-(3-chloro-4-fluoroanilino)quinoline-3-carbonitrile (EKB-569)HER-239--

Note: Data is compiled from various sources and direct comparisons may be limited by differing assay conditions.

Table 2: Inhibitory Activity against Other Kinase Families

Compound/Isomer AnalogueTarget KinaseIC50 (µM)Reference CompoundIC50 (µM)
Fused naphthofuro[3,2-c]quinoline-6,7,12-trione derivative (Compound 6)ERK10.19--
Fused naphthofuro[3,2-c]quinoline-6,7,12-trione derivative (Compound 6)ERK20.16--
1H-pyrrolo[3,2-g]isoquinoline derivative (N-methylated, 3-(pyridin-4-yl))Haspin0.0236--

Structure-Activity Relationship (SAR) Insights

The position of fluorine substitution on the quinoline ring significantly impacts kinase inhibitory activity. While comprehensive SAR studies for all difluoro-isomers are limited, general principles can be inferred:

  • Substitution at C6 and C7: The 6,7-disubstitution pattern is common in potent kinase inhibitors. The addition of fluorine in this region can influence the molecule's interaction with the solvent-exposed parts of the ATP binding pocket.

  • Anilino-Quinoline Core: Many potent EGFR and VEGFR inhibitors feature a 4-anilinoquinoline scaffold. Fluorine substitutions on the aniline ring, such as in the 3- and 4-positions, have been shown to be favorable for activity.

  • Intramolecular Interactions: Fluorine atoms can form hydrogen bonds and other non-covalent interactions with amino acid residues in the kinase active site, thereby increasing binding affinity.

Experimental Protocols

The following provides a generalized methodology for assessing the kinase inhibitory activity of difluoroquinoline isomers. Specific parameters may need to be optimized for individual kinases and compounds.

General In Vitro Kinase Inhibition Assay (Fluorescence-Based)

1. Reagent Preparation:

  • Prepare a reaction buffer appropriate for the specific kinase (e.g., containing Tris-HCl, MgCl2, DTT).
  • Dilute the recombinant kinase, its specific substrate (peptide or protein), and ATP to desired concentrations in the reaction buffer.
  • Prepare a serial dilution of the difluoroquinoline isomer test compounds in a suitable solvent, typically DMSO.

2. Kinase Reaction:

  • In a multi-well plate (e.g., 384-well), add the kinase, substrate, and test compound to the reaction buffer.
  • Initiate the kinase reaction by adding a predetermined concentration of ATP.
  • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified duration (e.g., 60 minutes).

3. Detection:

  • Stop the reaction using a suitable stop solution (e.g., containing EDTA).
  • Add a detection reagent that generates a signal (e.g., fluorescence, luminescence, or absorbance) proportional to the amount of product formed (e.g., ADP or phosphorylated substrate). Several commercial kits are available for this purpose (e.g., ADP-Glo™, Z'-LYTE™).

4. Data Analysis:

  • Measure the signal using a plate reader.
  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Visualizing Workflows and Pathways

General Workflow for Screening Kinase Inhibitors

G cluster_0 Compound Preparation cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Data Analysis a Synthesis of Difluoroquinoline Isomers b Compound Purification and Characterization a->b c Primary Kinase Assay (Single Concentration) b->c d IC50 Determination (Dose-Response) c->d e Selectivity Profiling (Kinase Panel) d->e h SAR Analysis e->h f Cytotoxicity Assays (e.g., MTT, SRB) g Target Engagement Assays f->g g->h i Lead Identification h->i G cluster_0 Kinase Active Site Kinase Kinase Substrate Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Difluoroquinoline Isomer Inhibitor->Kinase Competitively Binds Phospho_Substrate Phosphorylated Substrate G Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Binds & Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Phosphorylates Inhibitor Difluoroquinoline Isomer Inhibitor->RTK Inhibits Response Cellular Response (Proliferation, Survival) Downstream->Response

References

A Comparative Guide to the Structure-Activity Relationship of 5,7-Difluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,7-difluoroquinoline scaffold is a key pharmacophore in the development of therapeutic agents, exhibiting a wide range of biological activities, including antibacterial and anticancer properties. The strategic placement of fluorine atoms at the 5 and 7 positions of the quinoline ring system significantly influences the electronic properties and biological activity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their antibacterial and emerging anticancer activities. We present quantitative data from key studies, detail relevant experimental protocols, and visualize a critical signaling pathway often implicated in the mechanism of action of such compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound analogs is highly dependent on the nature and position of various substituents on the core scaffold. Key positions for modification that significantly impact potency and spectrum of activity include the N-1, C-3, C-5, and C-7 positions.

Antibacterial Activity

A systematic study on a series of 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids revealed critical SAR insights for antibacterial activity. The in vitro antibacterial screening of these compounds indicated that an amino group at the C-5 position is optimal for potency.[1] The combination of a C-5 amino group with a C-7 3,5-dimethylpiperazinyl substituent resulted in the best overall antibacterial properties.[1]

The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC in µg/mL) of selected 5,7-disubstituted-6,8-difluoroquinolone analogs against various bacterial strains. A lower MIC value indicates greater antibacterial potency.

Compound IDC-5 SubstituentC-7 SubstituentS. aureus 209PE. coli NIHJP. aeruginosa GN3660
1a -FPiperazinyl0.10.050.39
1b -OHPiperazinyl0.390.21.56
1c -SHPiperazinyl0.780.393.13
1d -NH₂Piperazinyl0.050.0250.2
2a -NH₂3-Methylpiperazinyl0.0250.0120.1
2b -NH₂3,5-Dimethylpiperazinyl≤0.006≤0.0060.05
Ciprofloxacin --0.20.0120.1

Data adapted from Miyamoto, T., et al. (1990). Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. Journal of medicinal chemistry, 33(6), 1645-1656.[1]

Anticancer Activity

While originally developed as antibacterial agents, fluoroquinolones have demonstrated significant potential as anticancer agents, largely through their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication in cancer cells.[2] The structural modifications that enhance antibacterial activity can also influence cytotoxicity against cancer cells.

The following table presents the in vitro anticancer activity (GI₅₀ in µM) of selected fluoroquinolone analogs against a panel of human cancer cell lines. A lower GI₅₀ value indicates greater growth inhibitory potency.

Compound IDCore ScaffoldModificationBreast Cancer (MCF-7) GI₅₀ (µM)CNS Cancer (SNB-19) GI₅₀ (µM)Non-Small Cell Lung Cancer (HOP-92) GI₅₀ (µM)
VIb OfloxacinC-3 Hydrazide derivative0.420.510.50
IIIf MoxifloxacinC-3 Hydrazide derivative1.672.361.78

Data adapted from Elanany, M. A., et al. (2022). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 12(1), 1-19.[3]

Experimental Protocols

In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton broth or agar

  • Test compounds (this compound analogs)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Spectrophotometer or plate reader

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into Mueller-Hinton broth and incubate at 37°C until it reaches the log phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds and the standard antibiotic in Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculation: Add a standardized inoculum of the bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Topoisomerase II Inhibition Assay (DNA Relaxation)

This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Test compounds

  • Etoposide (positive control)

  • 10% Sodium Dodecyl Sulfate (SDS)

  • Proteinase K

  • Agarose gel (1%)

  • Ethidium bromide

  • Gel electrophoresis apparatus and imaging system

Protocol:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer and supercoiled DNA.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (DMSO) and a positive control (etoposide).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of Topoisomerase IIα enzyme to each tube.

  • Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding 10% SDS.

  • Protein Digestion: Add proteinase K and incubate at 37°C for 15-30 minutes to digest the enzyme.[4]

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase II activity is observed as a decrease in the amount of relaxed DNA compared to the control.[4]

Signaling Pathway and Experimental Workflow Visualization

The anticancer activity of many quinolone derivatives is linked to their ability to induce DNA damage by inhibiting topoisomerase II. This DNA damage can trigger various cellular signaling pathways, including the PI3K/Akt pathway, which plays a crucial role in cell survival and proliferation.

PI3K_Akt_Signaling_Pathway PI3K/Akt Signaling Pathway in Cancer RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PIP3->Akt Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes TopoII_Inhibitor This compound (Topo II Inhibitor) DNA_Damage DNA Damage TopoII_Inhibitor->DNA_Damage Induces DNA_Damage->Akt Modulates

Caption: PI3K/Akt signaling pathway and its modulation by Topoisomerase II inhibitors.

Experimental_Workflow Workflow for Evaluating Anticancer Activity cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies Synthesis Synthesis of this compound Analogs Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Synthesis->Cytotoxicity SAR_Analysis SAR Analysis (IC50/GI50 Determination) Cytotoxicity->SAR_Analysis Topo_Assay Topoisomerase II Inhibition Assay SAR_Analysis->Topo_Assay Lead Compounds Cell_Cycle Cell Cycle Analysis Topo_Assay->Cell_Cycle Apoptosis_Assay Apoptosis Assay Cell_Cycle->Apoptosis_Assay

Caption: Experimental workflow for the evaluation of this compound analogs.

References

A Comparative Guide to the Metabolic Stability of 5,7-Difluoroquinoline-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of the 5,7-difluoroquinoline scaffold in medicinal chemistry has led to the development of promising therapeutic agents. A critical determinant of a drug candidate's success is its metabolic stability, which influences its pharmacokinetic profile, including half-life and bioavailability. This guide provides a comparative analysis of the metabolic stability of Delafloxacin, a notable this compound-containing compound, against established fluoroquinolones, Ciprofloxacin and Moxifloxacin. The data presented herein is intended to inform drug design and development by providing a clear comparison of their performance in in vitro metabolic assays.

Executive Summary

Metabolic stability is a crucial factor in drug discovery, dictating the persistence of a compound in the body and thereby its therapeutic efficacy. This guide focuses on Delafloxacin, a compound featuring a this compound core, and compares its metabolic profile to that of two widely used fluoroquinolones, Ciprofloxacin and Moxifloxacin. While specific in vitro human liver microsome data for Delafloxacin remains limited in publicly accessible literature, its known metabolic pathway via glucuronidation suggests a profile with a lower propensity for cytochrome P450 (CYP) enzyme-mediated drug-drug interactions. In contrast, Ciprofloxacin and Moxifloxacin exhibit moderate to high metabolic stability in human liver microsomes, with metabolism primarily mediated by CYP enzymes.

Comparative Metabolic Stability Data

The following table summarizes the available in vitro metabolic stability data for Delafloxacin, Ciprofloxacin, and Moxifloxacin in human liver microsomes (HLM). Intrinsic clearance (Clint) and half-life (t1/2) are key parameters used to assess metabolic stability. A lower Clint value and a longer t1/2 are generally indicative of greater metabolic stability.

CompoundChemical StructurePrimary Metabolic PathwayIn Vitro t1/2 (min) in HLMIn Vitro Clint (µL/min/mg protein) in HLM
Delafloxacin 5,7-difluoro-6-(1H-pyrazol-4-yl)-4-quinolone derivativeGlucuronidation (UGT enzymes)[1]Data not publicly availableData not publicly available
Ciprofloxacin FluoroquinoloneCYP1A2 and CYP3A4 mediated oxidation[2]> 6011.5
Moxifloxacin FluoroquinoloneGlucuronide and sulfate conjugation[3]> 60< 5.8

Experimental Protocols

The assessment of metabolic stability is crucial for predicting a drug's pharmacokinetic behavior. The following is a generalized protocol for a standard in vitro metabolic stability assay using human liver microsomes.

Human Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound upon incubation with human liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human liver microsomes (HLM)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Internal standard

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer and human liver microsomes at a final protein concentration of 0.5 mg/mL.

  • Compound Incubation: The test compound and positive controls are added to the incubation mixture at a final concentration (e.g., 1 µM). The reaction is pre-warmed to 37°C.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Time Point Sampling: Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: The terminated samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this plot is used to calculate the in vitro half-life (t1/2 = -0.693 / slope).

  • The intrinsic clearance (Clint) is calculated using the following formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount)

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a human liver microsomal stability assay.

MetabolicStabilityWorkflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing MasterMix Prepare Master Mix (Buffer + Microsomes) TestCompound Add Test Compound (1 µM) MasterMix->TestCompound Pre-warm Initiate Initiate Reaction (Add NADPH) TestCompound->Initiate TimePoints Sample at Time Points (0, 5, 15, 30, 45, 60 min) Initiate->TimePoints Terminate Terminate Reaction (Acetonitrile + IS) TimePoints->Terminate Centrifuge Centrifuge Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Calculate Calculate % Remaining, t1/2, and Clint LCMS->Calculate

Experimental workflow for a human liver microsomal stability assay.

Signaling Pathways and Metabolic Transformation

The primary metabolic pathways for many drugs involve the cytochrome P450 (CYP) enzyme system, a superfamily of monooxygenases that catalyze the oxidation of a wide variety of substrates. However, other important pathways include glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs).

The diagram below illustrates the general signaling pathway of drug metabolism, highlighting the roles of both CYP and UGT enzymes.

DrugMetabolismPathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Drug Lipophilic Drug CYP Cytochrome P450 Enzymes Drug->CYP Oxidation, Reduction, Hydrolisys UGT UGT Enzymes Drug->UGT Direct Conjugation Metabolite1 Functionalized Metabolite (e.g., hydroxylated) CYP->Metabolite1 Metabolite1->UGT Conjugation Excretion Hydrophilic Metabolite Ready for Excretion Metabolite1->Excretion Metabolite2 Conjugated Metabolite (e.g., glucuronide) UGT->Metabolite2 Metabolite2->Excretion

General pathways of drug metabolism involving Phase I (CYP-mediated) and Phase II (UGT-mediated) reactions.

Delafloxacin primarily undergoes Phase II metabolism through glucuronidation, bypassing significant interaction with the CYP450 system.[1] This characteristic is often associated with a lower risk of drug-drug interactions. In contrast, Ciprofloxacin is a known substrate and inhibitor of CYP1A2 and a moderate inhibitor of CYP3A4, leading to potential interactions with other drugs metabolized by these enzymes.[2] Moxifloxacin is metabolized via glucuronide and sulfate conjugation, with minimal involvement of the CYP450 system, which generally results in a lower potential for CYP-mediated drug interactions compared to Ciprofloxacin.[3]

Conclusion

The metabolic stability of a drug candidate is a critical parameter that influences its clinical success. This guide provides a comparative overview of the metabolic stability of the this compound-containing compound Delafloxacin and the established fluoroquinolones Ciprofloxacin and Moxifloxacin. While direct in vitro microsomal stability data for Delafloxacin is not widely published, its primary metabolic clearance through glucuronidation suggests a favorable profile with a reduced likelihood of CYP-mediated drug-drug interactions. Ciprofloxacin and Moxifloxacin demonstrate good metabolic stability in human liver microsomes. A thorough understanding of the metabolic pathways and the application of standardized in vitro assays are essential for the rational design and selection of drug candidates with optimal pharmacokinetic properties.

References

Navigating the Synthesis of 5,7-Difluoroquinoline: A Comparative Guide to Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5,7-Difluoroquinoline, a fluorinated quinoline derivative, represents a valuable building block in medicinal chemistry due to the unique properties imparted by its fluorine substituents, which can enhance metabolic stability, binding affinity, and lipophilicity of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a detailed examination of experimental protocols and performance data to inform the selection of the most suitable method for specific research and development needs.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is predominantly approached via a multi-step sequence commencing with the cyclization of a substituted aniline to form a quinolone intermediate, followed by functional group manipulation to yield the target quinoline. The most prominent and well-established method is a variation of the Gould-Jacobs reaction.

Parameter Route 1: Modified Gould-Jacobs Reaction
Starting Material 3,5-Difluoroaniline
Key Intermediates Diethyl 2-((3,5-difluorophenyl)amino)maleate, 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid, 5,7-Difluoro-4-hydroxyquinoline
Overall Yield Moderate to Good
Reagents Diethyl ethoxymethylenemalonate, Diphenyl ether, Sodium hydroxide, Phosphorus oxychloride, Triethylsilane, Palladium on carbon
Reaction Conditions High temperatures for cyclization and decarboxylation, Standard conditions for other transformations
Advantages Utilizes readily available starting materials, Well-established and reliable methodology
Disadvantages Multi-step process, Requires high-temperature cyclization

Visualizing the Pathway: Modified Gould-Jacobs Reaction

The logical flow of the primary synthetic route to this compound is depicted below, illustrating the progression from the starting aniline to the final product through key intermediates.

Synthetic_Pathway_to_5_7_Difluoroquinoline A 3,5-Difluoroaniline B Diethyl 2-((3,5-difluorophenyl)amino)maleate A->B + Diethyl ethoxymethylenemalonate (Condensation) C 5,7-Difluoro-4-hydroxyquinoline- 3-carboxylic acid B->C Thermal Cyclization (in Diphenyl ether) D 5,7-Difluoro-4-hydroxyquinoline C->D Saponification & Decarboxylation (NaOH, heat) E 4-Chloro-5,7-difluoroquinoline D->E Chlorination (POCl3) F This compound E->F Reduction (H2, Pd/C or Et3SiH)

Caption: Synthetic pathway for this compound via the modified Gould-Jacobs reaction.

Experimental Protocols

Route 1: Modified Gould-Jacobs Reaction

This synthetic strategy is a robust and widely applicable method for the formation of the quinoline core structure.

Step 1: Synthesis of Diethyl 2-((3,5-difluorophenyl)amino)maleate

  • Procedure: A mixture of 3,5-difluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.05 eq.) is heated at 100-120 °C for 2-4 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed. The resulting ethanol is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 5,7-Difluoro-4-hydroxyquinoline-3-carboxylic acid

  • Procedure: The crude diethyl 2-((3,5-difluorophenyl)amino)maleate from the previous step is added portion-wise to a preheated high-boiling point solvent, such as diphenyl ether, at 240-260 °C. The mixture is heated for 30-60 minutes to effect cyclization. Upon cooling, the precipitated solid is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to afford the cyclized product.

Step 3: Synthesis of 5,7-Difluoro-4-hydroxyquinoline

  • Procedure: The 5,7-difluoro-4-hydroxyquinoline-3-carboxylic acid is suspended in an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux until the solid dissolves. The solution is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the decarboxylated product. The solid is collected by filtration, washed with water, and dried.

Step 4: Synthesis of 4-Chloro-5,7-difluoroquinoline

  • Procedure: 5,7-Difluoro-4-hydroxyquinoline is treated with an excess of phosphorus oxychloride (POCl₃) and heated to reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product. The solid is collected, washed with water, and dried.

Step 5: Synthesis of this compound

  • Procedure: 4-Chloro-5,7-difluoroquinoline is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) containing a catalyst, such as palladium on carbon (Pd/C). The mixture is then subjected to hydrogenation with hydrogen gas or treated with a reducing agent like triethylsilane. Upon completion of the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Concluding Remarks

The modified Gould-Jacobs reaction stands as the most practical and well-documented approach for the synthesis of this compound. Its reliance on accessible starting materials and established chemical transformations makes it a dependable choice for laboratory-scale synthesis and process development. While the multi-step nature of the synthesis and the requirement for high-temperature cyclization are notable considerations, the overall efficiency and reliability of this route make it the preferred method for accessing this valuable fluorinated quinoline intermediate. Future research may focus on developing more atom-economical and milder synthetic alternatives.

Safety Operating Guide

Proper Disposal of 5,7-Difluoroquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5,7-Difluoroquinoline, a halogenated organic compound, is critical to ensure laboratory safety, prevent environmental contamination, and maintain regulatory compliance. This guide provides a procedural, step-by-step plan for its safe handling and disposal. As a fluorinated quinoline derivative, this compound requires specific disposal protocols due to its chemical properties.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to consult its specific Safety Data Sheet (SDS). In the absence of a specific SDS, treat the compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or inhaled.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against potential exposure. The following personal protective equipment should be worn at all times when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are recommended.[1][2] Consider double-gloving for enhanced protection and always inspect gloves for integrity before use.

  • Eye Protection: ANSI-approved chemical splash goggles are essential.[3][4] A face shield should be worn in addition to goggles when handling larger quantities or when there is a risk of splashing.[2][4]

  • Lab Coat: A flame-resistant lab coat that is fully buttoned is required to protect skin and clothing.[1]

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1]

  • Footwear: Closed-toe shoes made of a chemical-resistant material should be worn.[1]

Waste Segregation and Collection Protocol

Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure correct disposal. This compound is classified as a halogenated organic waste.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, compatible waste container with a secure, tight-fitting lid.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

  • Segregation: This waste stream must be kept separate from non-halogenated organic solvents, aqueous solutions, and solid waste.[5]

  • Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, away from incompatible materials.[5] Keep the container closed except when adding waste.

Disposal Plan

The primary and recommended method for the disposal of this compound and other halogenated organic compounds is high-temperature incineration.[6][7][8] This process effectively destroys the chemical structure, breaking it down into less hazardous components.[8]

Incineration Process:

Hazardous waste incinerators operate at very high temperatures, typically between 1,600 to 2,500°F (approximately 870 to 1,370°C), to ensure the complete destruction of contaminants.[9] The process involves:

  • Waste Preparation: The collected waste may undergo preparation, such as blending or shredding, to ensure efficient combustion.[7]

  • Combustion: The waste is fed into a primary combustion chamber where it is burned.[9]

  • Secondary Combustion: Gaseous byproducts are passed through a secondary chamber at even higher temperatures to ensure the complete destruction of any remaining hazardous compounds.[9]

  • Flue Gas Treatment: The resulting gases are cooled and passed through a series of pollution control devices, such as scrubbers and filters, to remove harmful substances like acid gases and particulate matter before being released into the atmosphere.[5]

  • Ash Disposal: The remaining inert ash is collected and disposed of in a designated hazardous waste landfill.[8]

Contaminated materials, such as gloves, wipes, and empty containers, should be disposed of as hazardous waste in the same designated container as the this compound.

Quantitative Data Summary

ParameterGuideline
Waste Category Halogenated Organic Waste
Primary Disposal Method High-Temperature Incineration
Incineration Temperature 1,600 - 2,500°F (870 - 1,370°C)[9]
Waste Segregation Separate from non-halogenated organic waste, aqueous waste, and solid waste.[5]
Container Type Labeled, compatible container with a secure lid.

Experimental Protocols

Spill Cleanup Procedure:

In the event of a spill, prompt and appropriate action is necessary to contain the material and prevent exposure.

For Small Spills (manageable by trained personnel):

  • Ensure proper PPE is worn.

  • Alert others in the immediate area.

  • Carefully sweep or wipe up the solid material, avoiding the generation of dust.

  • Place the collected material and any contaminated cleaning materials into a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

For Large Spills:

  • Evacuate the immediate area and alert others.

  • If there is a fire risk, activate the nearest fire alarm.

  • Contact your institution's Environmental Health and Safety (EHS) office or emergency response team immediately.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Segregation cluster_2 Storage & Disposal cluster_3 Spill Response start Start: Handling this compound ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles & face shield - Lab coat start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_gen Generate this compound Waste fume_hood->waste_gen container Use Designated & Labeled Halogenated Waste Container waste_gen->container segregate Segregate from Non-Halogenated and other Waste Streams container->segregate saa Store in Satellite Accumulation Area (SAA) segregate->saa disposal_pickup Arrange for Hazardous Waste Pickup saa->disposal_pickup incineration High-Temperature Incineration at a Licensed Facility disposal_pickup->incineration spill Spill Occurs small_spill Small Spill: Cleanup with appropriate PPE spill->small_spill Manageable large_spill Large Spill: Evacuate & Call EHS spill->large_spill Not Manageable small_spill->container

Disposal workflow for this compound.

References

Personal protective equipment for handling 5,7-Difluoroquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5,7-Difluoroquinoline

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety data of structurally similar fluorinated quinoline compounds. It is imperative to treat this compound as a potentially hazardous substance and handle it with extreme care in a controlled laboratory environment. This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals.

Hazard Assessment

Based on analogous compounds, this compound is anticipated to possess the following hazards:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1][2]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[2][4]

Personal Protective Equipment (PPE)

Always wear appropriate PPE when handling this compound. The following table summarizes the recommended equipment.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical safety goggles and a face shieldGoggles must be worn to protect from splashes and should comply with EN 166 or OSHA 29 CFR 1910.133 standards.[5] A face shield offers an additional layer of protection for the entire face.[6][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)Nitrile gloves provide good resistance to a wide range of chemicals.[1] For handling highly corrosive substances, neoprene gloves are recommended.[1] Always inspect gloves for integrity before use.[1]
Body Protection Chemical-resistant lab coat or coverallsA fully buttoned lab coat or chemical-resistant coveralls should be worn to protect against skin exposure.[6][7][8]
Respiratory Protection NIOSH-approved respiratorTo be used in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate or if there is a risk of aerosol or dust generation, a NIOSH-approved respirator with appropriate cartridges should be used.[1][9]
Foot Protection Chemical-resistant bootsWear closed-toe shoes, preferably chemical-resistant boots, to protect against spills. Pant legs should be worn outside of boots.[8][10]

Operational Plan: Safe Handling Protocol

Follow these steps to ensure the safe handling of this compound:

1. Preparation:

  • Ensure a chemical fume hood is operational and available.[1]

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[5]

  • Gather all necessary PPE and ensure it is in good condition.[1]

  • Prepare all necessary equipment and reagents before handling the compound.[1]

2. Handling:

  • Conduct all work with this compound inside a certified chemical fume hood.[1]

  • Wear the full complement of recommended PPE at all times.[1]

  • Avoid creating dust or aerosols.[1][2][5]

  • Do not eat, drink, or smoke in the laboratory.[1][11]

  • Keep the container tightly closed when not in use.[2][12]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3. In Case of a Spill:

  • Evacuate the immediate area.[9]

  • If safe to do so, contain the spill with an inert absorbent material.[1]

  • Collect the spilled material using spark-resistant tools into a sealed, labeled container for hazardous waste disposal.[9]

  • Ventilate the area and decontaminate the spill site.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Solid Waste: Collect in a clearly labeled, sealed container.[1][13] This includes contaminated items like weighing paper and pipette tips.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed waste container.[13]

  • Contaminated PPE: Dispose of grossly contaminated disposable PPE as hazardous waste.

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound".[9][13]

3. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

4. Final Disposal:

  • Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[13] Do not empty into drains or dispose of with regular trash.[4][5]

Safe Handling Workflow for this compound

prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decontaminate Decontaminate Work Area handle_transfer->cleanup_decontaminate disp_solid Collect Solid Waste handle_transfer->disp_solid Solid Residue disp_liquid Collect Liquid Waste handle_transfer->disp_liquid Liquid Waste cleanup_ppe Remove & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash cleanup_ppe->disp_solid Contaminated Disposables disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store in Designated Area disp_label->disp_store disp_pickup Arrange for EHS Pickup disp_store->disp_pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.